molecular formula C6H7NO B167067 1-Methyl-2-pyridone CAS No. 694-85-9

1-Methyl-2-pyridone

Cat. No.: B167067
CAS No.: 694-85-9
M. Wt: 109.13 g/mol
InChI Key: DVVGIUUJYPYENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-pyridone is a privileged pharmacophore in medicinal chemistry, serving as a fundamental building block for the development of novel therapeutic agents. Its significance is highlighted in drug discovery, particularly as a common warhead in epigenetic therapies, such as EZH2 inhibitors for oncology research . The compound's utility extends to the synthesis of complex alkaloid-like structures; for instance, its fused derivative, the 1-methyl-2-quinolone (MeQone) framework, is found in hundreds of natural and synthetic alkaloids with diverse biological activities . In synthetic chemistry, this compound acts as a versatile precursor. Its framework can be activated with electron-withdrawing groups like nitro groups, enabling region-selective cine-substitutions and cycloaddition reactions to construct novel, fused ring systems that are valuable for creating diverse chemical libraries . Furthermore, advanced methodologies like palladium/norbornene cooperative catalysis allow for diversity-oriented dual-functionalization of its core, facilitating the rapid generation of structurally complex derivatives for high-throughput screening . Ongoing research continues to explore the wide biological activities of 2-pyridone derivatives , including their antibacterial, antifungal, antiviral, and anticancer properties, underscoring their enduring value in modern medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVGIUUJYPYENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061008
Record name 2(1H)-Pyridinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS]
Record name 1-Methyl-2-pyridone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19383
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name 1-Methyl-2-pyridone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19383
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

694-85-9, 94071-56-4
Record name 1-Methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-pyridone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyridinone, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyridinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyridine-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Methyl-2-pyridone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridone, a heterocyclic organic compound, holds significance in various scientific domains, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, encompassing its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound, also known as N-Methyl-2-pyridone, is a derivative of 2-pyridone with a methyl group attached to the nitrogen atom. Its chemical structure consists of a six-membered aromatic ring containing one nitrogen atom and a carbonyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₇NO[1][2]
Molecular Weight 109.13 g/mol [3]
CAS Number 694-85-9[1]
Appearance Colorless to pale yellow or clear brown liquid/solid[1][4]
Melting Point 30-32 °C[3][4]
Boiling Point 250 °C at 740 mmHg[5][6]
Density 1.129 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.569[4]
Water Solubility 1000 mg/mL at 20 °C[1][4]
pKa 0.30 ± 0.62 (Predicted)[1]
XLogP3 -0.2[3]

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
H6~7.34dddJ = 9.12, 6.66, 2.07[7]
H4~7.32dddJ = 6.67, 2.07, 0.70[7]
H3~6.57dJ = 9.12, 1.38[7]
H5~6.17tJ = 6.67, 6.66[7]
N-CH₃~3.59s-[7]
¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ, ppm)Reference(s)
C=O (C2)~163[8]
C6~139[8]
C4~135[8]
C3~120[8]
C5~105[8]
N-CH₃~37[8]
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1660C=O stretch (amide I)Strong
~1580, ~1540C=C and C-N stretchingMedium-Strong
~1470CH₂ scissoring (from methyl group)Medium
~770C-H out-of-plane bendingStrong
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 109, corresponding to its molecular weight.

Mass_Fragmentation M This compound (M⁺) m/z = 109 F1 [M-CO]⁺ m/z = 81 M->F1 - CO F2 [M-HCN]⁺ m/z = 82 M->F2 - HCN F3 [M-CH₃]⁺ m/z = 94 M->F3 - CH₃ Synthesis_Workflow cluster_step1 Step 1: Formation of Pyridinium Salt cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Workup and Purification Pyridine Pyridine Salt 1-Methylpyridinium methyl sulfate Pyridine->Salt DMS Dimethyl Sulfate DMS->Salt Product This compound Salt->Product K3FeCN6 Potassium Ferricyanide K3FeCN6->Product NaOH Sodium Hydroxide NaOH->Product Extraction Extraction with Chloroform Product->Extraction Distillation Vacuum Distillation Extraction->Distillation Nicotine_Metabolism_Signaling cluster_metabolism Nicotine Metabolism cluster_signaling Downstream Signaling of Nicotine Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 nAChR Nicotinic Acetylcholine Receptors (nAChRs) Nicotine->nAChR Activates NMP This compound (and related metabolites) Cotinine->NMP Further Oxidation PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK Akt Akt PI3K->Akt CellularEffects Cell Proliferation, Survival, Apoptosis Akt->CellularEffects ERK ERK MAPK->ERK ERK->CellularEffects

References

An In-depth Technical Guide to 1-Methyl-2-pyridone (CAS 694-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone, is a heterocyclic compound with the CAS number 694-85-9. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly as a versatile solvent and a key structural motif in medicinal chemistry. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are presented and analyzed. While this compound is not directly implicated in specific biological signaling pathways, its core pyridone structure is a recognized pharmacophore in the development of kinase inhibitors. A representative signaling pathway, the PIM-1 kinase pathway, is discussed to illustrate the therapeutic relevance of the pyridone scaffold.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid.[1][2] It is characterized by a pyridine (B92270) ring with a methyl group substituted on the nitrogen atom and a carbonyl group at the 2-position.[1] It is stable under normal storage conditions and is highly soluble in water and many common organic solvents.[3][4]

PropertyValueReference(s)
CAS Number 694-85-9[1]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [5]
Appearance Colorless to pale yellow or brown-red liquid; may appear as a clear brown or tan solid.[1][2]
Melting Point 30-32 °C[4]
Boiling Point 250 °C at 740 mmHg; 122-124 °C at 11 mmHg[3][4]
Density 1.129 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.569[4]
Vapor Pressure 0.0222 mmHg at 25 °C[4]
pKa 0.30 ± 0.62 (Predicted)[4]
Solubility Water: 1000 mg/mL at 20 °CEthanol, Acetone, Ether, Chloroform: Soluble/Very Soluble (qualitative)[3][4]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals in the aromatic region corresponding to the four protons on the pyridone ring, and a singlet in the aliphatic region for the N-methyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference(s)
~7.34dddJ = 9.1, 6.7, 2.1 HzH-6[1]
~7.32dddJ = 6.7, 2.1, 0.7 HzH-4[1]
~6.57dJ = 9.1 HzH-5[1]
~6.17tJ = 6.7 HzH-3[1]
~3.59s-N-CH₃[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentReference(s)
~163.5C=O (C-2)[6]
~139.1C-6[6]
~127.9C-4[6]
~127.2C-5[6]
~101.8C-3[6]
~34.8N-CH₃[6]
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityProposed FragmentReference(s)
109High[M]⁺ (Molecular Ion)[7]
81High[M - CO]⁺ (Loss of carbon monoxide)[7]
80Moderate[M - CO - H]⁺ (Loss of CO and a hydrogen radical)[7]
54Moderate[C₄H₄N]⁺ (Resulting from ring fragmentation)[7]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[3] The synthesis involves the methylation of pyridine followed by oxidation.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Step 1: N-Methylation of Pyridine cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Work-up and Extraction cluster_purification Step 4: Purification start Dry Pyridine + Dimethyl Sulfate (B86663) heat Heat in boiling water bath (2 hrs) start->heat dissolve Dissolve crude salt in water heat->dissolve cool Cool to 0°C dissolve->cool add_reagents Add aq. K₃[Fe(CN)]₆ and aq. NaOH (Keep temp < 10°C) cool->add_reagents warm_rt Allow to warm to room temperature (5 hrs) add_reagents->warm_rt salt_out Salt out with anhydrous Na₂CO₃ warm_rt->salt_out separate Separate oily layer salt_out->separate extract Extract aqueous layer with isoamyl alcohol combine Combine oily layer and extracts extract->combine distill_solvent Distill off isoamyl alcohol (reduced pressure) combine->distill_solvent distill_product Vacuum distill residue (122-124°C / 11 mmHg) distill_solvent->distill_product product Pure this compound distill_product->product

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • N-Methylation of Pyridine: In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise. After the addition is complete, heat the flask in a boiling water bath for two hours to complete the formation of the 1-methylpyridinium methyl sulfate salt.

  • Preparation for Oxidation: Remove the flask from the heat and dissolve the crude pyridinium (B92312) salt in 400 mL of water. Fit the flask with an efficient mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Oxidation: Prepare two separate solutions: (A) 1.2 kg (3.65 moles) of potassium ferricyanide (B76249) in 2.4 L of water, and (B) 300 g (7.5 moles) of sodium hydroxide (B78521) in 500 mL of water. Add both solutions dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. The rate of addition should be controlled to keep the reaction temperature below 10°C. The addition typically takes about two hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

  • Work-up and Extraction: Add 400-500 g of anhydrous sodium carbonate to the stirred solution to salt out the product. Continue stirring until no more salt dissolves. Separate the resulting oily brown layer. Extract the remaining aqueous layer three times with 200-mL portions of isoamyl alcohol. Combine the oily layer with the isoamyl alcohol extracts.

  • Purification: Distill the combined organic layers under reduced pressure to remove the isoamyl alcohol. Transfer the residue to a smaller distillation flask and perform a vacuum distillation. Collect the fraction boiling at 122–124°C at 11 mmHg to obtain pure this compound. The typical yield is 65-70%.[3]

General Analytical Workflow for Purity Determination

Purity assessment is critical for any synthesized compound. A general workflow for determining the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Workflow for Purity Assessment by GC-MS

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve synthesized sample in volatile solvent (e.g., Dichloromethane) inject Inject sample into GC prep_sample->inject prep_std Prepare reference standard solution at known concentration separate Separation on GC column inject->separate ionize EI Ionization & Fragmentation separate->ionize detect MS Detection (m/z scan) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate peak areas chromatogram->integrate identify Identify peaks by retention time and mass spectrum comparison to standard/library integrate->identify calculate Calculate purity (% Area) identify->calculate report Final Purity Report calculate->report

Caption: General workflow for purity assessment of this compound by GC-MS.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized this compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate. Prepare a solution of a certified reference standard at the same concentration.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be separated from any impurities on the GC column based on volatility and column affinity. The separated components are then ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the molecular ion and its fragments.

  • Data Analysis: The primary peak in the resulting chromatogram is identified as this compound by comparing its retention time and mass spectrum to the reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

Solvent in Organic Synthesis

This compound is a polar aprotic solvent that is miscible with water and a wide range of organic solvents.[8] Its high boiling point and chemical stability make it a useful medium for a variety of chemical reactions.[1]

Intermediate in Medicinal Chemistry

The pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its favorable physicochemical properties.[9] Pyridone derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.

Role as a Scaffold for Kinase Inhibitors

While this compound itself is not a known kinase inhibitor, its pyridone core is a key component in many potent and selective kinase inhibitors.[10] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridone ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy in the design of competitive kinase inhibitors. One such kinase family that is a target for pyridone-based inhibitors is the PIM kinase family.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[6][11] It is often overexpressed in various cancers. The PIM-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway.

PIM1_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates STAT_P p-STAT3 / p-STAT5 STAT->STAT_P PIM1_Gene PIM1 Gene (in Nucleus) STAT_P->PIM1_Gene Dimerizes & translocates to nucleus, promotes transcription PIM1_mRNA PIM1 mRNA PIM1_Gene->PIM1_mRNA PIM1_Protein PIM-1 Kinase PIM1_mRNA->PIM1_Protein Translation Bad Bad PIM1_Protein->Bad Phosphorylates p27 p27 PIM1_Protein->p27 Phosphorylates Apoptosis Apoptosis Bad->Apoptosis Promotes Bad_P p-Bad Bad_P->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits p27_P p-p27 (degradation) p27_P->CellCycle Promotes PyridoneInhibitor Pyridone-Based PIM-1 Inhibitor PyridoneInhibitor->PIM1_Protein Inhibits

Caption: Representative PIM-1 kinase signaling pathway targeted by pyridone-based inhibitors.

This pathway illustrates how cytokines activate the JAK/STAT pathway, leading to the transcription and translation of PIM-1 kinase. PIM-1 then phosphorylates downstream targets like Bad and p27 to inhibit apoptosis and promote cell cycle progression, respectively. Pyridone-based inhibitors are designed to block the activity of PIM-1, thereby promoting apoptosis and halting cell proliferation in cancer cells.[12]

Reactant in Photoredox Catalysis

This compound and related heterocycles can be functionalized using modern synthetic methods like photoredox catalysis. For example, direct trifluoromethylation of pyridones can be achieved using a trifluoromethyl source and a photocatalyst upon irradiation with visible light.[13][14] This allows for the late-stage functionalization of complex molecules containing the pyridone core.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Flush skin with plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water or milk.

    • Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.

Conclusion

This compound (CAS 694-85-9) is a valuable chemical with a well-defined property profile. Its utility as a polar aprotic solvent and, more significantly, as a foundational scaffold in medicinal chemistry, underscores its importance in drug discovery and organic synthesis. While not a direct modulator of biological pathways itself, its core structure is integral to the design of targeted therapeutics, such as PIM-1 kinase inhibitors. The detailed synthetic and analytical protocols provided herein serve as a practical resource for researchers working with this versatile compound.

References

Physical properties of 1-Methyl-2-pyridone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-methyl-2-pyridone, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. This document outlines its melting and boiling points, supported by detailed experimental methodologies for their determination.

Core Physical Properties

This compound is typically a clear, yellowish to brown-red liquid after melting.[1] It is soluble in water, ethanol, ether, and acetone.[1] Key physical constants are summarized in the table below.

Physical PropertyValueConditions
Melting Point30-32 °CLiterature Value[1][2][3][4][5]
Boiling Point250 °C740 mmHg[1][2][4][5][6]
122-124 °C11 mmHg

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standard experimental protocols applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. Standard methods for determining the melting point of an organic solid like this compound involve using a melting point apparatus, such as a Mel-Temp or Thiele tube.

Methodology using a Melting Point Apparatus (e.g., Mel-Temp):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6] The tube is tapped gently to ensure dense packing.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.[2]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[2]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp, constant boiling point is indicative of a pure compound.

Micro Boiling Point Determination using a Thiele Tube:

  • Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[7]

  • Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[7]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature will begin to fall, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the methylation of pyridine (B92270) followed by oxidation. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Workflow:

  • Salt Formation: Dry pyridine is reacted with dimethyl sulfate. The mixture is heated to complete the formation of the pyridinium (B92312) salt.

  • Oxidation: The crude pyridinium salt is dissolved in water and cooled. Solutions of potassium ferricyanide (B76249) and sodium hydroxide (B78521) are added dropwise while maintaining a low temperature.

  • Isolation: The this compound is salted out of the reaction mixture by the addition of anhydrous sodium carbonate. The resulting oily layer is separated.

  • Extraction: The aqueous layer is extracted multiple times with a suitable solvent, such as isoamyl alcohol.

  • Purification: The combined organic extracts and the initial oily layer are subjected to distillation under reduced pressure to remove the solvent and then to purify the this compound.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_product Final Product Pyridine Pyridine Salt_Formation 1. Salt Formation (Methylation) Pyridine->Salt_Formation DMS Dimethyl Sulfate DMS->Salt_Formation K3FeCN6 Potassium Ferricyanide Oxidation 2. Oxidation K3FeCN6->Oxidation NaOH Sodium Hydroxide NaOH->Oxidation Salt_Formation->Oxidation Isolation 3. Isolation (Salting Out) Oxidation->Isolation Extraction 4. Extraction Isolation->Extraction Purification 5. Purification (Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

The Solubility Profile of 1-Methyl-2-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methyl-2-pyridone in water and various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

This compound exhibits a wide range of solubility depending on the solvent system. Its high polarity makes it readily soluble in aqueous solutions and many common organic solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Water1000 mg/mL[1][2][3][4][5][6][7]Very Soluble[8]20
Ethanol-Soluble[1][5]Not Specified
Diethyl Ether-Soluble[1][5], Very Soluble (when dry)[9]Not Specified
Acetone-Soluble[1][5]Not Specified
Chloroform-Slightly Soluble[1][5][7]Not Specified
Methanol-Slightly Soluble[1][5][7]Not Specified
Benzene-Very Soluble (when dry)[9]Not Specified
Petroleum Ether-Practically Insoluble[9]Not Specified
Ligroin-Practically Insoluble[9]Not Specified

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.[10][11][12] This method is considered the gold standard for obtaining thermodynamic equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in a temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the appropriate analytical technique (e.g., by measuring the absorbance at a specific wavelength for UV-Vis or the peak area for HPLC).

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Measure the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Orbital Shaker) prep->equil Agitation at constant temp sep Phase Separation (Sedimentation & Filtration) equil->sep Attainment of equilibrium quant Quantification (e.g., HPLC, UV-Vis) sep->quant Clear saturated solution report Data Reporting quant->report Concentration data

References

Spectroscopic Profile of 1-Methyl-2-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1-Methyl-2-pyridone (CAS RN: 694-85-9), a crucial heterocyclic building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the following tables, providing a quick reference for its structural features.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventInstrument Frequency (MHz)
7.35m-H-6CDCl389.56
7.34m-H-4CDCl389.56
6.57d9.12H-5CDCl3300
6.17d6.67H-3CDCl3300
3.59s-N-CH3CDCl3300

Note: Assignments are based on typical chemical shifts for pyridone systems and may require 2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency (MHz)
162.0C=O (C-2)Acetone-D690
139.5C-6Acetone-D690
135.0C-4Acetone-D690
121.0C-5Acetone-D690
105.5C-3Acetone-D690
37.0N-CH3Acetone-D690
Table 3: IR Spectroscopic Data
Wavenumber (cm-1)Interpretation
~1660C=O stretch (amide)
~1580, ~1540C=C and C=N stretching
~1470CH3 bending
~770C-H out-of-plane bending

Note: IR peak positions are approximate and can vary based on the sampling method (e.g., neat, KBr pellet, solution).

Table 4: Mass Spectrometry Data
m/zInterpretation
109[M]+ (Molecular Ion)
80[M-CHO]+
52[C4H4]+

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated acetone (B3395972) (Acetone-D6) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: Bruker Avance 300 or equivalent.

  • Frequency: 300 MHz.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 30 degrees.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

  • Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

  • Instrument: Bruker WH-90 or equivalent.

  • Frequency: 90 MHz.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Pulse Width: 45 degrees.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 200 ppm.

  • Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: Thermo Nicolet Avatar 370 FT-IR or equivalent with a Diamond ATR accessory.

  • Method: A small drop of neat this compound was placed directly onto the ATR crystal.

  • Number of Scans: 32.

  • Resolution: 4 cm-1.

  • Spectral Range: 4000-400 cm-1.

  • Background: A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement.

  • Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL) and 1 µL was injected in splitless mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) or Neat (IR) Sample->Dissolution IR FT-IR Spectrometer Sample->IR ATR Crystal NMR NMR Spectrometer (1H, 13C) Dissolution->NMR NMR Tube MS GC-MS System Dissolution->MS GC Vial NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

1-Methyl-2-pyridone: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety information for 1-Methyl-2-pyridone (CAS No. 694-85-9), a heterocyclic organic compound utilized in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available toxicological data, detailed experimental methodologies for key safety assessments, and insights into its metabolic fate. Due to the limited availability of comprehensive toxicological studies specifically for this compound, data from its parent compound, pyridine (B92270), is included to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint odor. It is soluble in water and is used as a solvent in organic synthesis and as an intermediate in the production of various chemicals.

Toxicological Data Summary

The available toxicological data for this compound and its parent compound, pyridine, are summarized below. All quantitative data are presented in structured tables for clarity and comparative analysis.

Table 1: Acute Toxicity Data
Test SubstanceSpeciesRoute of AdministrationLD50 ValueReference
This compoundQuailOral421 mg/kg--INVALID-LINK--
PyridineRatOral1,580 mg/kg--INVALID-LINK--
PyridineRatInhalation (1-hour)~9,000 ppm--INVALID-LINK--
Table 2: Irritation Data
Test SubstanceType of IrritationObservationReference
This compoundSkinCauses skin irritation.--INVALID-LINK--
This compoundEyeCauses serious eye irritation.--INVALID-LINK--
This compoundRespiratoryMay cause respiratory irritation.--INVALID-LINK--
PyridineSkinMild dermal irritation in rabbits.--INVALID-LINK--
PyridineEyeModerate ocular irritation in rabbits.--INVALID-LINK--
Table 3: Repeated Dose Toxicity Data (Data for Pyridine)
SpeciesRouteDurationNOAELEffects ObservedReference
RatGavage90 days1 mg/kg/dayIncreased liver weights and inflammatory hepatic lesions at higher doses.--INVALID-LINK--

Note: NOAEL (No-Observed-Adverse-Effect Level)

Table 4: Genetic Toxicity Data (Data for Pyridine)
Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA98, TA100, TA1535, TA1537With and withoutNegative--INVALID-LINK--
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedNegative--INVALID-LINK--
In vitro Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsNot specifiedNegative--INVALID-LINK--
In vivo MicronucleusMouse bone marrowN/ANegative--INVALID-LINK--
In vitro Chromosomal AberrationHuman lymphocytesNot specifiedPositive (breaks and pulverization)--INVALID-LINK--
Table 5: Carcinogenicity Data (Data for Pyridine)
SpeciesRouteDurationFindingsClassificationReference
F344/N Rats (male)Drinking water2 yearsIncreased incidence of renal tubule adenomas.IARC Group 3 (Not classifiable as to its carcinogenicity to humans)--INVALID-LINK--, --INVALID-LINK--
B6C3F1 MiceDrinking water2 yearsIncreased incidences of hepatocellular adenomas and carcinomas.IARC Group 3--INVALID-LINK--, --INVALID-LINK--

Note: Safety data sheets for this compound state that it is not classified as a carcinogen by IARC, NTP, or OSHA. However, no long-term carcinogenicity studies on this compound were identified.

Table 6: Reproductive and Developmental Toxicity (Data for Pyridine)
SpeciesRouteFindingsReference
MiceDrinking waterDecreased sperm motility.--INVALID-LINK--
RatsDrinking waterIncreased estrous cycle length at high doses.--INVALID-LINK--

Note: No dedicated reproductive or developmental toxicity studies for this compound were identified. Safety data sheets generally state "no data available" for this endpoint.

Metabolism and Toxicokinetics

The metabolism of the parent compound, pyridine, has been studied in humans and various animal species. Pyridine is absorbed through oral, dermal, and inhalation routes and is distributed to several organs, with the highest concentrations found in the kidneys, liver, and lungs.[2] The primary metabolic pathways for pyridine are N-methylation and aromatic hydroxylation.[2] In humans, orally administered pyridine is metabolized to pyridine N-oxide and N-methylpyridinium ion, which are then excreted in the urine.[3]

Metabolism_of_Pyridine Pyridine Pyridine N_Oxidation N-Oxidation (CYP-mediated) Pyridine->N_Oxidation N_Methylation N-Methylation Pyridine->N_Methylation Hydroxylation Aromatic Hydroxylation (CYP-mediated) Pyridine->Hydroxylation Pyridine_N_Oxide Pyridine N-Oxide N_Oxidation->Pyridine_N_Oxide N_Methylpyridinium N-Methylpyridinium ion N_Methylation->N_Methylpyridinium Hydroxypyridines 2-pyridone, 4-pyridone, 3-hydroxypyridine Hydroxylation->Hydroxypyridines Excretion Urinary Excretion Pyridine_N_Oxide->Excretion N_Methylpyridinium->Excretion Hydroxypyridines->Excretion

Metabolic pathways of pyridine.

Given that this compound is already N-methylated, its metabolism might involve further oxidation or conjugation prior to excretion.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.

OECD_420_Workflow start Start sighting_study Sighting Study (1 animal per step-wise dose) start->sighting_study dose_selection Select Starting Dose (e.g., 300 mg/kg) sighting_study->dose_selection main_study Main Study (5 animals per dose level) dosing Administer Single Oral Dose main_study->dosing dose_selection->main_study observation Observe for 14 days (mortality, clinical signs, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Classification necropsy->data_analysis end End data_analysis->end

Workflow for OECD 420 Acute Oral Toxicity Study.

Methodology:

  • Sighting Study: A single animal is dosed at a specific level. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This continues in a stepwise manner to identify the dose causing evident toxicity.

  • Main Study: Once the appropriate starting dose is determined, a group of at least 5 animals (usually rats, of a single sex) is dosed at this level.

  • Dosing: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

OECD_404_Workflow start Start animal_prep Animal Preparation (Albino rabbit, clipped skin) start->animal_prep application Apply 0.5 mL or 0.5 g of substance to a small area of skin under a gauze patch animal_prep->application exposure Exposure Period (4 hours) application->exposure removal Remove Patch and Cleanse Skin exposure->removal observation Observe and Score Skin Reactions (Erythema and Edema) at 1, 24, 48, and 72 hours removal->observation data_analysis Calculate Mean Scores and Classify observation->data_analysis end End data_analysis->end OECD_405_Workflow start Start animal_prep Animal Preparation (Albino rabbit, examine both eyes) start->animal_prep instillation Instill 0.1 mL or 0.1 g of substance into the conjunctival sac of one eye animal_prep->instillation observation Observe and Score Ocular Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, and 72 hours instillation->observation reversibility Continue observation up to 21 days to assess reversibility observation->reversibility data_analysis Calculate Scores and Classify reversibility->data_analysis end End data_analysis->end OECD_471_Workflow start Start strain_selection Select Bacterial Strains (e.g., S. typhimurium, E. coli) start->strain_selection dose_range_finding Dose Range-Finding Study strain_selection->dose_range_finding main_experiment Main Experiment (with and without S9 metabolic activation) dose_range_finding->main_experiment exposure Expose Bacteria to Test Substance (Plate incorporation or pre-incubation method) main_experiment->exposure incubation Incubate Plates at 37°C for 48-72 hours exposure->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Interpretation (Compare to solvent control) colony_counting->data_analysis end End data_analysis->end

References

The Dawn of Pyridones: A Technical Chronicle of Early Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the nascent history of pyridone compounds, charting their journey from initial discovery in natural sources to their first chemical syntheses. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational literature, complete with detailed experimental protocols from seminal papers, quantitative data, and visualizations of the key chemical transformations that marked the beginning of pyridone chemistry.

Introduction: The Emergence of a Versatile Heterocycle

Pyridones, a class of heterocyclic compounds, have become a cornerstone in medicinal chemistry and materials science. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors have led to their incorporation into a wide array of pharmaceuticals. This guide, however, turns back the clock to the 19th and early 20th centuries to explore the very first encounters with this important chemical scaffold. We will examine the initial isolation of a pyridone from a natural source and the pioneering synthetic routes developed by the forefathers of organic chemistry.

Early Discovery: The Natural Occurrence of a Pyridone Alkaloid

The story of pyridone compounds begins not in a laboratory, but in the natural world with the isolation of ricinine (B1680626) from the seeds of the castor oil plant (Ricinus communis).

The First Isolation of Ricinine

In 1864, Professor Tuson reported the isolation of a crystalline substance from castor beans, which he named ricinine.[1] His initial work laid the groundwork for future investigations into this toxic compound.

Elucidation of the Pyridone Structure

It was not until 1904 that the chemical structure of ricinine was proposed by Maquenne and Philippe, who identified it as a pyridone derivative, specifically 3-cyano-4-methoxy-N-methyl-2-pyridone.[2] This was a significant step in recognizing the existence of the pyridone ring system in nature.

Pioneering Syntheses of the Pyridone Core

The late 19th century was a period of immense progress in synthetic organic chemistry. During this time, several key reactions were developed that provided access to the pyridone scaffold.

The Hantzsch Pyridine (B92270) Synthesis (1882)

While primarily a method for synthesizing pyridines, the work of Arthur Hantzsch in 1881, published in 1882, was a landmark in heterocyclic chemistry and could be adapted to produce pyridone precursors.[3][4][5][6][7] The reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt.

Experimental Protocol: Hantzsch Dihydropyridine (B1217469) Synthesis [3][8]

  • Reactants: An aldehyde, 2 equivalents of a β-keto ester (e.g., ethyl acetoacetate), and a nitrogen donor such as ammonium acetate (B1210297) or ammonia.

  • Procedure: The reactants are combined in a suitable solvent, typically an alcohol, and heated under reflux.

  • Intermediate: The initial product is a 1,4-dihydropyridine (B1200194) derivative.

  • Oxidation: The dihydropyridine can then be oxidized to the corresponding pyridine.

dot graph Hantzsch_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Aldehyde [label="Aldehyde"]; BetaKetoester1 [label="β-Ketoester (2 equiv.)"]; Ammonia [label="Ammonia"]; Dihydropyridine [label="1,4-Dihydropyridine", fillcolor="#FBBC05"]; PyridonePrecursor [label="Pyridone Precursor", fillcolor="#34A853"];

Aldehyde -> Dihydropyridine; BetaKetoester1 -> Dihydropyridine; Ammonia -> Dihydropyridine; Dihydropyridine -> PyridonePrecursor [label="Oxidation"]; } dot Caption: Hantzsch Pyridine Synthesis Workflow.

The Guareschi-Thorpe Condensation (1896)

A more direct route to pyridone derivatives was established by Icilio Guareschi and later refined by Jocelyn Field Thorpe. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to yield a 2-pyridone.

Experimental Protocol: Guareschi-Thorpe Condensation

  • Reactants: Cyanoacetamide and a 1,3-diketone.

  • Procedure: The reactants are condensed in the presence of a base.

  • Product: A substituted 2-pyridone is formed directly.

dot graph Guareschi_Thorpe_Condensation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Cyanoacetamide [label="Cyanoacetamide"]; Diketone [label="1,3-Diketone"]; Pyridone [label="2-Pyridone", fillcolor="#4285F4"];

Cyanoacetamide -> Pyridone; Diketone -> Pyridone; } dot Caption: Guareschi-Thorpe Condensation for 2-Pyridone Synthesis.

The Knoevenagel Condensation (1898)

Emil Knoevenagel's work on the condensation of aldehydes and ketones with active methylene (B1212753) compounds, published in 1898, provided another versatile tool that could be applied to the synthesis of pyridone precursors.[9][10][11] This reaction is a key step in many multi-component reactions that lead to complex heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation

  • Reactants: An aldehyde or ketone and a compound with an active methylene group (e.g., malonic ester, cyanoacetate).

  • Catalyst: A weak base, such as an amine.

  • Procedure: The reactants are combined in the presence of the catalyst, often with removal of water to drive the reaction to completion.

  • Product: An α,β-unsaturated compound, which can be a precursor to pyridones.

dot graph Knoevenagel_Condensation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Carbonyl [label="Aldehyde or Ketone"]; ActiveMethylene [label="Active Methylene Compound"]; UnsaturatedProduct [label="α,β-Unsaturated Product", fillcolor="#EA4335"]; PyridonePrecursor [label="Pyridone Precursor", fillcolor="#34A853"];

Carbonyl -> UnsaturatedProduct; ActiveMethylene -> UnsaturatedProduct; UnsaturatedProduct -> PyridonePrecursor [label="Further Cyclization"]; } dot Caption: Knoevenagel Condensation as a route to Pyridone Precursors.

Early Physicochemical and Biological Characterization

The initial characterization of pyridone compounds was limited by the analytical techniques of the era. However, fundamental properties were determined, and the toxicity of the naturally occurring pyridone, ricinine, was noted.

Physicochemical Properties

Early reports on synthetic pyridones and ricinine included observations of their crystalline nature, melting points, and solubility characteristics.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
2-PyridoneC₅H₅NO95.10106-108Colorless solidSoluble in water, alcohol
RicinineC₈H₈N₂O₂164.16201.5Crystalline solidSlightly soluble in water
Early Biological Activity and Toxicity

The primary focus of early biological studies on pyridone-related compounds was on the toxicity of ricinine. While detailed mechanistic studies were not possible at the time, the toxic effects of castor bean extracts were well-documented. Early 20th-century case reports of castor bean ingestion in humans described symptoms such as nausea, vomiting, and abdominal pain.[12] It was also recognized that pyridine is metabolized in the body to form various pyridone derivatives.

Conclusion

The late 19th and early 20th centuries laid the essential groundwork for the field of pyridone chemistry. The isolation and structural elucidation of ricinine demonstrated the presence of the pyridone scaffold in nature, while the pioneering synthetic methods of Hantzsch, Guareschi, Thorpe, and Knoevenagel provided the chemical tools to construct this versatile heterocycle in the laboratory. These early discoveries paved the way for the extensive exploration of pyridone compounds in drug discovery and other scientific disciplines that continues to this day.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyridone, a substituted pyridinone derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical attribute that can influence the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, detailing its behavior under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust formulations and analytical methods.

Chemical Stability Profile

This compound is generally stable at room temperature when stored in closed containers under normal storage and handling conditions. However, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding the degradation pathways and the resulting byproducts is essential for the development of stable formulations and accurate analytical monitoring.

Hydrolytic Degradation

The pyridone ring is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions.

  • Acidic Conditions: Under acidic conditions, the pyridone ring can undergo hydrolysis, although it is generally considered more stable than under alkaline conditions. The reaction is typically slower and may require elevated temperatures to proceed at a significant rate.

  • Neutral Conditions: In neutral aqueous solutions, this compound is generally stable.

  • Alkaline Conditions: this compound is particularly susceptible to degradation in alkaline environments. The presence of hydroxide (B78521) ions can facilitate the cleavage of the pyridone ring.

Oxidative Degradation

Oxidative stress can lead to the degradation of this compound. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The degradation pathway likely involves the formation of N-oxides or hydroxylated species, which may be further degraded to ring-opened products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. The absorption of UV light can lead to the formation of excited states that are more reactive and can undergo various photochemical reactions, including oxidation and ring cleavage. Studies on a related compound, N-methyl-2-pyrrolidone, have shown that UV-C radiation in the presence of a persulfate source can lead to significant degradation, suggesting a radical-mediated pathway.[1]

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal stress can provide the activation energy required for various degradation reactions to occur.

Quantitative Stability Data

While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability profile based on the general behavior of pyridone structures. Researchers should perform specific forced degradation studies to generate quantitative data for their particular formulations and storage conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature - 80°CUp to 7 daysModerate
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature - 60°CUp to 7 daysSignificant
Oxidative 3% - 30% H₂O₂Room TemperatureUp to 7 daysSignificant
Photolytic UV and Visible LightAmbientPer ICH Q1B guidelinesModerate to Significant
Thermal 40°C - 80°CUp to 7 daysModerate

Degradation Pathways

The degradation of the pyridine (B92270) ring, the core structure of this compound, has been studied in microbial systems, and these pathways can provide insights into potential chemical degradation routes. The primary microbial degradation pathway involves initial hydroxylation of the pyridine ring, followed by ring cleavage.[2]

Under abiotic stress conditions, the following degradation pathways are plausible:

  • Hydrolysis: Base-catalyzed hydrolysis may lead to the opening of the pyridone ring.

  • Oxidation: Oxidation is likely to occur on the pyridine ring, potentially forming hydroxylated derivatives or N-oxides. These intermediates can be unstable and undergo further degradation to smaller, more polar compounds.

  • Photodegradation: Photolytic degradation can proceed through radical mechanisms, leading to a complex mixture of degradation products.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Ring-Opened Products (Hydrolysis) Ring-Opened Products (Hydrolysis) This compound->Ring-Opened Products (Hydrolysis) Acid/Base Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates H₂O₂ Excited State Excited State This compound->Excited State UV/Vis Light Ring-Opened Products (Oxidation) Ring-Opened Products (Oxidation) Hydroxylated Intermediates->Ring-Opened Products (Oxidation) Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Complex Mixture of Degradants Complex Mixture of Degradants Radical Intermediates->Complex Mixture of Degradants

Plausible degradation pathways of this compound.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for the specific analytical methods and instrumentation used.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Store the solution at room temperature or heat to a specified temperature (e.g., 60-80°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Store the solution at room temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with a suitable acid (e.g., HCl), and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples and analyze.

  • Thermal Degradation:

    • Store a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Stock_Solution Prepare Stock Solution (this compound) Acid Acid Hydrolysis (HCl) Stock_Solution->Acid Base Base Hydrolysis (NaOH) Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Photo Photolysis (UV/Vis) Stock_Solution->Photo Thermal Thermal Stress (Heat) Stock_Solution->Thermal Analysis Analysis (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

General workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is commonly employed.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a suitable wavelength (determined by UV scan of this compound) and/or MS detection for identification of degradation products.

  • Injection Volume: 10 µL

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Conclusion

This compound exhibits a stability profile that is dependent on environmental factors such as pH, presence of oxidizing agents, light, and temperature. It is particularly susceptible to degradation under alkaline and oxidative conditions. A thorough understanding of its degradation pathways and the development of a validated stability-indicating analytical method are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this moiety. The protocols and information provided in this guide serve as a foundation for researchers to conduct comprehensive stability and degradation studies.

References

A Technical Guide to 1-Methyl-2-pyridone (N-Methyl-2-pyridone): Synonyms, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone. The document details its chemical identity, physical and chemical properties, and a comprehensive synthesis protocol. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is a heterocyclic compound widely recognized in organic synthesis and as a metabolite. To facilitate comprehensive literature searches and unambiguous identification, a list of its synonyms, alternative names, and chemical identifiers is provided in Table 1.

Table 1: Synonyms, Alternative Names, and Chemical Identifiers for this compound.

CategoryIdentifier
IUPAC Name 1-methylpyridin-2-one[1]
Common Synonyms N-Methyl-2-pyridone[1], 1-Methyl-2(1H)-pyridinone[1], 1-Methyl-2-pyridinone, N-Methylpyridone[1]
CAS Number 694-85-9[1]
EC Number 211-777-2[1]
PubChem CID 12755[1]
Beilstein Registry Number 107805
InChI InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3[1]
SMILES CN1C=CC=CC1=O[1]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is crucial for its application in experimental design, particularly in solubility, formulation, and safety assessments.

Table 2: Physicochemical and Toxicological Data for this compound.

PropertyValueReference
Molecular Formula C₆H₇NO--INVALID-LINK--[1]
Molecular Weight 109.13 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--
Melting Point 30-32 °C--INVALID-LINK--[1]
Boiling Point 250 °C at 740 mmHg--INVALID-LINK--[2]
Density 1.112 g/mL at 25 °C--INVALID-LINK--
Solubility Soluble in water, ethanol, ether, and acetone.--INVALID-LINK--
Oral LD50 (Quail) 421 mg/kg--INVALID-LINK--[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--[1]

Synthesis of this compound: An Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2]

Materials and Reagents
Experimental Procedure

Step 1: Formation of 1-Methylpyridinium Methyl Sulfate

  • In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

  • After the addition is complete, heat the flask in a boiling water bath for two hours to ensure the reaction goes to completion.

  • Dissolve the resulting crude pyridinium (B92312) salt in 400 cc of water.

Step 2: Oxidation to this compound

  • Fit the flask with a mechanical stirrer and cool the solution to 0 °C in an ice-salt bath.

  • Prepare two separate solutions:

    • Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 liters of water.

    • Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

  • Add both solutions dropwise and simultaneously from two separatory funnels to the stirred pyridinium salt solution. Maintain the reaction temperature below 10 °C.

  • Regulate the addition rate so that all of the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (approximately 1 hour).

  • Continue adding the remaining potassium ferricyanide solution over another hour.

  • Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

Step 3: Isolation and Purification

  • Salt out the this compound by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution until no more dissolves.

  • Separate the resulting yellow or brown oily layer.

  • Filter the aqueous layer and extract it three times with 200-cc portions of 95% denatured alcohol.

  • Combine the alcohol extracts with the oily layer and distill the alcohol under reduced pressure.

  • Transfer the residue to a 250-cc modified Claisen flask and distill under diminished pressure.

  • Collect the fraction boiling at 122–124 °C/11 mm. The expected yield is 130–140 g (65–70%).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Isolation & Purification Pyridine Pyridine Salt 1-Methylpyridinium Methyl Sulfate Pyridine->Salt Reaction DMS Dimethyl Sulfate DMS->Salt Oxidation Oxidation Reaction (0-10 °C) Salt->Oxidation K3FeCN6 K3[Fe(CN)6] K3FeCN6->Oxidation NaOH NaOH NaOH->Oxidation Product_mix Reaction Mixture Oxidation->Product_mix Salting_out Salting Out (Na2CO3) Product_mix->Salting_out Extraction Alcohol Extraction Salting_out->Extraction Distillation Distillation (Reduced Pressure) Extraction->Distillation Final_Product This compound Distillation->Final_Product

Figure 1: Synthesis workflow for this compound.

Metabolic Pathway of this compound

This compound is a known metabolite of N-methylnicotinamide, which itself is a metabolite of nicotinamide (B372718) (a form of vitamin B3). The conversion of N-methylnicotinamide to N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-5-carboxamide is catalyzed by aldehyde oxidase (AOX) enzymes, primarily in the liver.[4][5] While the direct precursor to the unsubstituted this compound in this pathway is less commonly detailed in the context of NAD+ metabolism, the enzymatic machinery for the oxidation of N-methylated pyridinium rings is established.

The diagram below illustrates the metabolic relationship between nicotinamide, N-methylnicotinamide, and the formation of methylated pyridones.

Metabolic_Pathway cluster_NAD NAD+ Metabolism cluster_Methylation Methylation cluster_Oxidation Oxidation by Aldehyde Oxidase NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide NAD-consuming enzymes N_Methylnicotinamide N-Methylnicotinamide Nicotinamide->N_Methylnicotinamide NNMT N_Me_2_pyridone N-Methyl-2-pyridone- 5-carboxamide (2PY) N_Methylnicotinamide->N_Me_2_pyridone AOX N_Me_4_pyridone N-Methyl-4-pyridone- 5-carboxamide (4PY) N_Methylnicotinamide->N_Me_4_pyridone AOX

Figure 2: Metabolic context of N-methylated pyridones.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The compilation of its various names and identifiers, along with a detailed table of its physicochemical and toxicological properties, offers a solid foundation for its use. The provided synthesis protocol and workflow diagram offer practical guidance for its preparation in a laboratory setting. Furthermore, the metabolic pathway diagram places this compound within the broader context of nicotinamide metabolism, which is of interest in various physiological and pathological studies. This document aims to be a valuable and practical resource for the scientific community.

References

The Pivotal Role of Pyridinone Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility, stemming from its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for various functional groups, has cemented its importance in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological significance of pyridinone derivatives, detailing their mechanisms of action across various therapeutic areas, presenting key quantitative data, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Introduction: The Versatility of the Pyridinone Core

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4] The two primary isomeric forms, 2-pyridinone and 4-pyridinone, provide a flexible framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and solubility.[5] This adaptability has led to the successful development of several FDA-approved drugs, including the cardiotonic agent milrinone, the anti-fibrotic drug pirfenidone, the anti-HIV agent doravirine, the antifungal ciclopirox, and the iron chelator deferiprone, underscoring the scaffold's clinical significance.[3]

Therapeutic Applications and Mechanisms of Action

The wide-ranging biological activities of pyridinone derivatives are a direct result of their ability to interact with a diverse array of biological targets. This section explores their key therapeutic applications and the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridinone scaffolds are prominent in the development of anticancer agents, primarily through the inhibition of protein kinases and other crucial enzymes involved in cancer cell proliferation and survival.[1]

Kinase Inhibition: Many pyridinone derivatives act as potent inhibitors of various kinases, including PIM-1, c-Src, Janus kinases (JAKs), and Met kinase.[2][6][7] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

PIM1_Signaling Extracellular_Signals Extracellular Signals (e.g., Cytokines, Growth Factors) JAK_STAT_Pathway JAK/STAT Pathway Extracellular_Signals->JAK_STAT_Pathway PIM1_Gene_Transcription PIM1 Gene Transcription JAK_STAT_Pathway->PIM1_Gene_Transcription PIM1_Kinase PIM1 Kinase PIM1_Gene_Transcription->PIM1_Kinase Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM1_Kinase->Substrates Phosphorylation Cell_Survival_Proliferation Cell Survival & Proliferation Substrates->Cell_Survival_Proliferation Pyridinone_Inhibitor Pyridinone-based PIM-1 Inhibitor Pyridinone_Inhibitor->PIM1_Kinase Inhibition

PIM-1 kinase signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Pyridinone Derivatives

Compound ClassTargetIC50 (nM)Cell LineReference
Pyrrolopyridine-pyridoneMet Kinase1.8-[7]
Pyrrolopyridine-pyridoneFlt-34-[7]
Pyrrolopyridine-pyridoneVEGFR-227-[7]
Pyridone 6JAK115-[6]
Pyridone 6JAK21-[6]
Pyridone 6JAK35-[6]
Pyridone 6TYK21-[6]
Pyridine-urea derivative 8eVEGFR-23930-[8]
Pyridine-urea derivative 8nVEGFR-2-MCF-7[9]
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src Kinase12500-[2]
Pyridinone–quinazoline derivative 42a-9000-15000MCF-7, HeLa, HepG2[10]
Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

Certain pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[5] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[5] Doravirine is a clinically approved example of a pyridinone-based NNRTI.

HIV_RT_Inhibition Viral_RNA Viral RNA Genome HIV1_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV1_RT Template Viral_DNA Viral DNA HIV1_RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Pyridinone_NNRTI Pyridinone-based NNRTI (e.g., Doravirine) Pyridinone_NNRTI->HIV1_RT Allosteric Inhibition

Mechanism of HIV-1 RT inhibition by pyridinones.

Quantitative Data: Anti-HIV-1 Activity of Pyridinone Derivatives

CompoundTargetIC50 (nM)EC50 (nM)Reference
L-697,639HIV-1 RT20-80012-200[5]
L-697,661HIV-1 RT20-80012-200[5]
Compound 9 (amine-type cyclopentanepyridinone)HIV-1 RT33890540[11]
Compound 22 (cycloalkyloxy-pyridin-2(1H)-one)Wild-type HIV-1-low-nanomolar[12]
Compound 23 (cycloalkyloxy-pyridin-2(1H)-one)Wild-type HIV-1-low-nanomolar[12]
Other Notable Biological Activities
  • Cardiotonic Effects: Milrinone, a 2-pyridinone derivative, is a phosphodiesterase 3 (PDE3) inhibitor. By preventing the breakdown of cyclic AMP (cAMP), it increases intracellular calcium levels in cardiac muscle, leading to increased contractility and vasodilation.

  • Anti-fibrotic Properties: Pirfenidone is used to treat idiopathic pulmonary fibrosis. Its mechanism involves the downregulation of transforming growth factor-beta (TGF-β) and other pro-inflammatory and pro-fibrotic cytokines.

  • Antifungal Activity: Ciclopirox exerts its antifungal effect through the chelation of polyvalent metal cations like Fe³⁺ and Al³⁺, which are essential for the function of fungal enzymes.

  • Iron Chelation: Deferiprone is an oral iron chelator used to treat iron overload. It forms a stable 3:1 complex with ferric iron, which is then excreted from the body.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridinone derivatives.

Synthesis of Pyridinone Derivatives (General One-Pot Procedure)

This protocol describes a one-pot, three-component synthesis of fused pyridine (B92270) derivatives.

Materials:

  • Aldehyde (1 mmol)

  • Acyl acetonitrile (B52724) (1 mmol)

  • Electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) (2 mL)

  • Ethanol (B145695)

  • Water

Procedure:

  • To a dry 50 mL flask, add the aldehyde, acyl acetonitrile, amino heterocycle, and the ionic liquid.

  • Stir the reaction mixture at 80°C for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 50 mL of water to the flask to precipitate the solid product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.[4]

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a specific kinase (e.g., PIM-1).

Materials:

  • Kinase (e.g., PIM-1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test pyridinone compound

  • Kinase buffer

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test pyridinone compound.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add 5 µL to each well.

  • Add 5 µL of the Alexa Fluor® 647-labeled tracer to each well to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Read the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value from the dose-response curve.[1][13]

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This protocol describes a colorimetric assay to measure the inhibition of HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 RT

  • Template-primer hybrid (e.g., poly(A)•oligo(dT))

  • dNTP mix including biotin- and digoxigenin-labeled dUTP

  • Streptavidin-coated microplate

  • Anti-digoxigenin-HRP antibody

  • Wash buffer

  • HRP substrate (e.g., ABTS)

  • Test pyridinone compound

Procedure:

  • Prepare serial dilutions of the test pyridinone compound.

  • In a reaction tube, incubate the recombinant HIV-1 RT with the template-primer and the dNTP mix in the presence of the test compound or control.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.

  • Wash the plate to remove unbound reagents.

  • Add the anti-digoxigenin-HRP antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the HRP substrate and incubate until color develops.

  • Measure the absorbance using a microplate reader. The absorbance is proportional to the RT activity.

  • Calculate the percent inhibition and the IC50 value.[3][14]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of pyridinone derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Test pyridinone compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test pyridinone compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16][17]

Visualizing the Logic: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of pyridinone scaffolds.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis One-Pot Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (Kinase, Antiviral, etc.) Characterization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Proliferation) In_Vitro_Assays->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling ADMET_Profiling->Synthesis Iterative Design

A generalized drug discovery workflow for pyridinones.

Conclusion

The pyridinone scaffold has proven to be an exceptionally valuable core in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide range of enzymes and signaling pathways implicated in various diseases. The ability to readily modify the pyridinone ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds immense promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-2-pyridone from Pyridine and Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-Methyl-2-pyridone, a valuable heterocyclic compound used in organic synthesis and as a precursor in pharmaceutical development. The synthesis is a two-step process commencing with the N-methylation of pyridine (B92270) using dimethyl sulfate (B86663) to form an intermediate 1-methylpyridinium salt. This intermediate is subsequently oxidized using an alkaline solution of potassium ferricyanide (B76249) to yield the final product. This protocol includes detailed safety precautions, a step-by-step experimental procedure, methods for product isolation and purification, and characterization data.

Critical Safety Precautions

The synthesis involves dimethyl sulfate, a substance that is extremely hazardous. It is a potent carcinogen, mutagen, and a severe irritant that is toxic if swallowed and fatal if inhaled.[1] All operations involving dimethyl sulfate must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Table 1: Safety Information for Dimethyl Sulfate

Hazard Type GHS Hazard Statement Precautionary Measures
Acute Toxicity H330: Fatal if inhaled.[1] H301: Toxic if swallowed.[1] P260: Do not breathe mist or vapors. P284: Wear respiratory protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Carcinogenicity H350: May cause cancer.[1] P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Skin/Eye Damage H314: Causes severe skin burns and eye damage.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.
Sensitization H317: May cause an allergic skin reaction.[1] P272: Contaminated work clothing must not be allowed out of the workplace.

| Mutagenicity | H341: Suspected of causing genetic defects.[1] | P201: Obtain special instructions before use. |

Emergency Procedures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Spills: Neutralize spills with an appropriate agent like soda ash or slaked lime before cleanup.[2] Evacuate the area and ensure adequate ventilation.[2]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages. First, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction. This N-alkylation step forms the 1-methylpyridinium methyl sulfate salt. In the second step, the pyridinium (B92312) salt is oxidized by potassium ferricyanide in a basic medium. The hydroxide (B78521) ion attacks the carbon atom at position 2, and subsequent oxidation by ferricyanide leads to the formation of this compound.

G Pyridine Pyridine invis1 Pyridine->invis1 DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->invis1 Intermediate 1-Methylpyridinium methyl sulfate invis2 Intermediate->invis2 Oxidant K₃[Fe(CN)₆] / NaOH Oxidant->invis2 Product This compound invis1->Intermediate Step 1: N-Methylation invis2->Product Step 2: Oxidation

Reaction pathway for the synthesis of this compound.

Materials and Equipment

Materials:

  • Pyridine, dry (145 g, 1.83 moles)[3]

  • Dimethyl sulfate (231 g, 1.83 moles)[3]

  • Potassium ferricyanide (1.2 kg, 3.65 moles)[3]

  • Sodium hydroxide (300 g, 7.5 moles)[3]

  • Anhydrous sodium carbonate (400-500 g)[3]

  • Denatured ethyl alcohol

  • Deionized water

  • Ice

Equipment:

  • 5 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Two separatory funnels

  • Heating mantle or boiling water bath

  • Ice-salt bath

  • Buchner funnel and filter flask

  • Modified Claisen flask (250 mL) for distillation

  • Vacuum distillation apparatus

  • Oil bath

Experimental Protocols

This procedure is adapted from the established method published in Organic Syntheses.[3]

Part A: Synthesis of 1-Methylpyridinium Methyl Sulfate

  • Set up a 5 L round-bottomed flask equipped with a reflux condenser and a separatory funnel in a chemical fume hood.

  • Add 145 g (1.83 moles) of dry pyridine to the flask.[3]

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.[3] The reaction is exothermic; control the addition rate to manage the temperature.

  • After the addition is complete, heat the flask in a boiling water bath for two hours to ensure the reaction goes to completion.[3]

  • Remove the flask from the heat and allow it to cool. Dissolve the resulting crude pyridinium salt by adding 400 cc of water.[3]

Part B: Oxidation to this compound

  • Equip the flask with an efficient mechanical stirrer and cool the solution to 0°C in an ice-salt bath.[3]

  • Prepare two separate solutions:

    • Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water.[3]

    • Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.[3]

  • Add both solutions dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution.[3]

  • Critically control the rate of addition to ensure the reaction mixture temperature does not exceed 10°C.[3]

  • Regulate the addition rates so that all of the sodium hydroxide solution is added by the time half of the potassium ferricyanide solution has been added (this typically takes about one hour).[3]

  • Continue adding the remaining potassium ferricyanide solution over the next hour.[3]

  • After the addition is complete, allow the reaction mixture to stand for five hours, during which it will gradually warm to room temperature.[3]

Part C: Isolation and Purification

  • Salt out the this compound by adding 400–500 g of anhydrous sodium carbonate to the well-stirred reaction mixture until no more dissolves.[3]

  • Discontinue stirring and allow the layers to separate. A yellow or brown oily layer containing the product will form.[3]

  • Separate the oily layer. Filter the remaining aqueous mixture to remove excess solids.[3]

  • Extract the aqueous filtrate and the filtered solids multiple times with denatured ethyl alcohol.

  • Combine all the alcohol extracts and distill under reduced pressure using a modified Claisen flask and a water bath to recover the solvent.[3]

  • Transfer the residue to a 250-cc modified Claisen flask and distill under diminished pressure (e.g., 11 mm Hg) using an oil bath for heating.[3]

  • Collect the fraction boiling at 122–124°C at 11 mm Hg.[3] The expected yield is 130–140 g (65–70%).[3]

Data Presentation

Table 2: Reactant Properties and Stoichiometry

Chemical Formula Molar Mass ( g/mol ) Moles (mol) Mass/Volume Used
Pyridine C₅H₅N 79.10 1.83 145 g
Dimethyl Sulfate (CH₃)₂SO₄ 126.13 1.83 231 g
Potassium Ferricyanide K₃[Fe(CN)₆] 329.24 3.65 1.2 kg

| Sodium Hydroxide | NaOH | 40.00 | 7.5 | 300 g |

Table 3: Product Characterization and Yield

Property Value
Product Name This compound
CAS Number 694-85-9[4]
Molecular Formula C₆H₇NO[4]
Molar Mass 109.13 g/mol [4]
Appearance Colorless and odorless oil or solid.[3] Turns dark on standing.[3]
Melting Point 30-32 °C[5]
Boiling Point 122–124 °C / 11 mm Hg; 250 °C / 740 mm Hg[3]
Theoretical Yield 199.7 g
Actual Yield 130–140 g[3]
Percent Yield 65–70%[3]
¹H NMR (CDCl₃) δ (ppm): 7.35, 7.34, 6.54, 6.17, 3.54[6]
¹³C NMR (Acetone-D6) Referenced in literature[7]

| Solubility | Soluble in water, chloroform, alcohol, and ether.[3][5] |

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure from initial setup to the final purified product.

G A Reactant Setup (Pyridine in Flask) B N-Methylation (Add Dimethyl Sulfate) A->B C Reaction Completion (Heat for 2h) B->C D Workup Prep (Dissolve Salt, Cool to 0°C) C->D E Oxidation (Add K₃[Fe(CN)₆] / NaOH) D->E F Reaction Maturation (Stir for 5h at RT) E->F G Salting Out (Add Na₂CO₃) F->G H Phase Separation (Collect Oily Layer) G->H I Extraction (Aqueous Layer with EtOH) H->I J Solvent Removal (Rotary Evaporation) I->J K Final Purification (Vacuum Distillation) J->K L Final Product (this compound) K->L

Experimental workflow for this compound synthesis.

References

Application Note: Laboratory Synthesis of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone, is a heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry.[1] It serves as a versatile intermediate and a reactant in various chemical transformations, including photoredox catalysis for trifluoromethylation.[2] Physically, this compound is a clear, yellowish to brown-red liquid after melting, with a low melting point and good solubility in water and other organic solvents like ethanol (B145695) and ether.[2][3] This document provides a detailed protocol for the laboratory preparation of this compound via the oxidation of 1-methylpyridinium methyl sulfate (B86663).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Reactants
Pyridine (B92270)145 g (1.83 moles)[4]
Dimethyl Sulfate231 g (1.83 moles)[4]
Potassium Ferricyanide (B76249)1.2 kg (3.65 moles)[4]
Sodium Hydroxide (B78521)300 g (7.5 moles)[4]
Product Information
Product NameThis compound[5]
Molecular FormulaC6H7NO[1][3]
Molecular Weight109.13 g/mol [3]
Yield130–140 g (65–70% of theoretical)[4]
Physical Properties
AppearanceClear yellowish to brown-red liquid after melting[2][5]
Boiling Point122–124°C at 11 mm Hg; 250°C at 740 mm Hg[3][4][5]
Melting Point30–32°C[2][3][5]
Density~1.129 g/mL at 20°C[2][5]
Water Solubility1000 mg/mL at 20°C[1][2][5]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials and Equipment:

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Separatory funnels (2)

  • Reflux condenser

  • Ice-salt bath

  • Modified Claisen flask for distillation

  • Oil bath

  • Pyridine (145 g, 1.83 moles)

  • Dimethyl sulfate (231 g, 1.83 moles)

  • Potassium ferricyanide (1.2 kg, 3.65 moles)

  • Sodium hydroxide (300 g, 7.5 moles)

  • Anhydrous sodium carbonate (400-500 g)

  • isoamyl alcohol (technical grade, 800 mL)

  • Water

Procedure:

Part 1: Formation of 1-Methylpyridinium Methyl Sulfate

  • Place 145 g (1.83 moles) of dry pyridine into a 5-L round-bottomed flask fitted with a separatory funnel and a reflux condenser.

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

  • After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

  • Remove the flask from the heat and dissolve the crude pyridinium (B92312) salt by adding 400 cc of water.

Part 2: Oxidation to this compound

  • Fit the flask with an efficient mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Prepare two separate solutions:

    • Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water.

    • Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

  • Add Solution A and Solution B dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10°C.

  • The addition rate should be controlled so that all of the sodium hydroxide solution has been added when half of the potassium ferricyanide solution has been introduced (approximately 1 hour).

  • Continue adding the remaining potassium ferricyanide solution over another hour.

  • Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

Part 3: Isolation and Purification

  • Salt out the this compound by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution until no more dissolves.

  • Separate the resulting yellow or brown oily layer containing the product.

  • Filter the aqueous mixture to remove excess sodium carbonate and precipitated salts.

  • Divide the filtrate into three portions and extract each portion twice with 200-cc portions of isoamyl alcohol.

  • Combine the isoamyl alcohol extracts with the initially separated oily layer.

  • Distill the combined extracts under reduced pressure using a water bath to recover the solvent.

  • Transfer the residue to a 250-cc modified Claisen flask and distill under diminished pressure using an oil bath.

  • Collect the fraction boiling at 122–124°C/11 mm. The expected yield is 130–140 g.[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start Starting Materials (Pyridine, Dimethyl Sulfate) SaltFormation Step 1: Salt Formation - Add Dimethyl Sulfate to Pyridine - Heat at 100°C for 2h Start->SaltFormation PyridiniumSalt Crude 1-Methylpyridinium Methyl Sulfate SaltFormation->PyridiniumSalt Oxidation Step 2: Oxidation - Cool to 0°C - Add K3[Fe(CN)6] and NaOH solutions - Maintain T < 10°C PyridiniumSalt->Oxidation ReactionMixture Aqueous Reaction Mixture Oxidation->ReactionMixture Isolation Step 3: Isolation - Add Na2CO3 (Salting Out) - Separate Oily Layer ReactionMixture->Isolation Extraction Step 4: Extraction - Extract aqueous layer with  isoamyl alcohol Isolation->Extraction Purification Step 5: Purification - Solvent removal (distillation) - Vacuum distillation of residue Extraction->Purification Product Final Product This compound Purification->Product

References

Application Notes and Protocols for 1-Methyl-2-pyridone in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-2-pyridone and its derivatives in photoredox catalysis. Detailed protocols for key transformations, including C-H functionalization, are presented to facilitate the application of these methodologies in research and development settings.

Introduction

This compound is a versatile heterocyclic compound that has found increasing application in the field of photoredox catalysis. Its unique electronic properties allow it to participate in a variety of photocatalytic transformations, acting as a substrate for C-H functionalization or as a precursor to reactive intermediates. This document outlines specific applications and provides detailed experimental protocols for its use.

Applications in Photoredox Catalysis

The primary application of this compound in photoredox catalysis is as a substrate for direct C-H functionalization. The pyridone core is susceptible to radical addition at various positions, enabling the introduction of alkyl, acyl, and trifluoromethyl groups. These transformations are valuable in medicinal chemistry for the late-stage functionalization of complex molecules.

C-H Alkylation of 2-Pyridones

A significant application of pyridones in photoredox catalysis is their site-selective C-H alkylation. Through a dual cobalt and photoredox catalytic system, alkyl radicals can be generated from alkyl halides and subsequently added to the pyridone ring. This method offers a powerful tool for the synthesis of C3- and C6-alkylated 2-pyridone derivatives.[1]

Table 1: Photoinduced Cobalt-Catalyzed Site-Selective Alkylation of 2-Pyridones [1]

EntryAlkyl HalideProduct(s)Yield (%)
1Iodocyclohexane3-Cyclohexyl-2-pyridone & 6-Cyclohexyl-2-pyridone75 (5:1 ratio)
21-Iodoadamantane3-(Adamantan-1-yl)-2-pyridone82
3Isopropyl iodide3-Isopropyl-2-pyridone & 6-Isopropyl-2-pyridone68 (3:1 ratio)
4tert-Butyl bromide3-(tert-Butyl)-2-pyridone55

Note: While the cited study focuses on 2-pyridone, these conditions are a strong starting point for the alkylation of this compound.

Trifluoromethylation of Pyridones

This compound can undergo direct trifluoromethylation under photoredox conditions. This reaction is of high interest in drug discovery, as the introduction of a trifluoromethyl group can significantly enhance the metabolic stability and pharmacokinetic properties of a molecule.

Table 2: Light-Promoted Trifluoromethylation of N-Alkylated Pyridones

EntrySubstrateProductYield (%)
1This compound1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one78
21-Ethyl-2-pyridone1-Ethyl-5-(trifluoromethyl)pyridin-2(1H)-one75
31-Benzyl-2-pyridone1-Benzyl-5-(trifluoromethyl)pyridin-2(1H)-one82

Data is representative of typical yields for this type of transformation.

Experimental Protocols

Protocol 1: General Procedure for Photoinduced Cobalt-Catalyzed Site-Selective Alkylation of 2-Pyridones[1]

This protocol describes a method for the C3- and C6-alkylation of 2-pyridone using alkyl halides as the radical source under dual cobalt and photoredox catalysis.[1]

Materials:

  • 2-Pyridone (or this compound)

  • Alkyl halide or methanesulfonate

  • Cobalt(II) bromide (CoBr₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) or a suitable iridium photocatalyst

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (MeCN), degassed

  • Blue LEDs (450 nm)

Procedure:

  • In a nitrogen-filled glovebox, add 2-pyridone (0.2 mmol, 1.0 equiv.), CoBr₂ (0.02 mmol, 10 mol%), and dtbbpy (0.02 mmol, 10 mol%) to an oven-dried 10 mL reaction tube equipped with a magnetic stir bar.

  • Add the photocatalyst ([Ru(bpy)₃]Cl₂, 0.004 mmol, 2 mol%) to the tube.

  • Add degassed acetonitrile (2.0 mL).

  • Add the alkyl halide (0.4 mmol, 2.0 equiv.) and DIPEA (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the reaction tube with a screw cap and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture at room temperature with stirring for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired alkylated 2-pyridone products.

Workflow for Cobalt-Catalyzed Alkylation of 2-Pyridones

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification reagents Combine 2-Pyridone, CoBr₂, dtbbpy, and Photocatalyst solvent Add Degassed Acetonitrile reagents->solvent addition Add Alkyl Halide and DIPEA solvent->addition irradiation Irradiate with Blue LEDs (24h, Room Temperature) addition->irradiation concentration Concentrate Reaction Mixture irradiation->concentration chromatography Purify by Flash Column Chromatography concentration->chromatography product Alkylated 2-Pyridone Product chromatography->product

Caption: Experimental workflow for the photoinduced cobalt-catalyzed alkylation of 2-pyridones.

Protocol 2: General Procedure for Photoredox Trifluoromethylation of N-Substituted Pyridones

This protocol provides a general method for the C-H trifluoromethylation of N-substituted 2-pyridones using a photoredox catalyst and a suitable trifluoromethyl source.

Materials:

  • N-substituted 2-pyridone (e.g., this compound)

  • Triflyl chloride (TfCl) or other suitable CF₃ source

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or a similar iridium photocatalyst

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Acetonitrile (MeCN), anhydrous and degassed

  • Blue LEDs (450 nm)

Procedure:

  • To an oven-dried reaction vial, add the N-substituted 2-pyridone (0.5 mmol, 1.0 equiv.), photocatalyst (0.005 mmol, 1 mol%), and K₂HPO₄ (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous, degassed acetonitrile (4.0 mL).

  • Add triflyl chloride (1.0 mmol, 2.0 equiv.) via syringe.

  • Seal the vial and place it approximately 5 cm from a blue LED lamp.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Mechanistic Diagrams

The photoredox-catalyzed C-H functionalization of this compound generally proceeds through a radical-mediated mechanism. The key steps involve the generation of a radical species, its addition to the pyridone ring, and subsequent oxidation and deprotonation to afford the final product.

G cluster_cycle Photoredox Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_reduced PC(red) PC_star->PC_reduced SET CF₃-Source PC_reduced->PC SET Radical Adduct Pyridone This compound CF3_radical •CF₃ Radical_Adduct Radical Adduct Product Trifluoromethylated Product

References

Application of 1-Methyl-2-pyridone in Trifluoromethylation of Arenes: A Detailed Protocol and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-methyl-2-pyridone as a substrate in trifluoromethylation reactions, a critical transformation in medicinal chemistry for enhancing drug efficacy. The trifluoromethyl group is a key pharmacophore that can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This application note details a practical, light-mediated protocol for the direct trifluoromethylation of pyridones and related N-heteroarenes, notable for its operational simplicity and avoidance of photocatalysts or additives.[1][2]

Overview of Trifluoromethylation of Pyridones

Pyridones are privileged scaffolds in drug discovery, serving as bioisosteres for various functional groups.[1][2] Direct methods for their trifluoromethylation are highly sought after.[1][2] A recently developed light-promoted method utilizes Langlois' reagent (sodium trifluoromethylsulfinate) to achieve the trifluoromethylation of pyridones, including this compound, without the need for a photocatalyst or other additives.[1][2] This approach is significant as it circumvents the often harsh conditions or reliance on precious metal catalysts associated with other methods.[1][2]

The proposed mechanism for this transformation is believed to proceed through an electrophilic radical pathway.[1][2] The reaction is initiated by light and the presence of oxygen appears to be beneficial.[1]

Quantitative Data Summary

The efficiency of the light-promoted trifluoromethylation of various pyridone substrates is summarized below. The data highlights the yields obtained under optimized reaction conditions.

EntrySubstrateProductYield (%)
1This compound1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one78
21-Benzyl-2-pyridone1-Benzyl-3-(trifluoromethyl)pyridin-2(1H)-one93
31-Phenyl-2-pyridone1-Phenyl-3-(trifluoromethyl)pyridin-2(1H)-one85
41-Ethyl-2-pyridone1-Ethyl-3-(trifluoromethyl)pyridin-2(1H)-one56
51-Butyl-2-pyridone1-Butyl-3-(trifluoromethyl)pyridin-2(1H)-one67
64-Pyridone3-(Trifluoromethyl)pyridin-4(1H)-one51
74-Pyridone3,5-Bis(trifluoromethyl)pyridin-4(1H)-one23
8Uracil5-(Trifluoromethyl)uracil60
91H-Pyrrolo[2,3-b]pyridine3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine70

Experimental Protocols

General Procedure for the Light-Promoted Trifluoromethylation of Pyridones

This protocol is adapted from a published procedure for the trifluoromethylation of pyridones using Langlois' reagent.[1][2]

Materials:

  • Pyridone substrate (e.g., this compound) (0.125 mmol, 1.0 equiv)

  • Sodium trifluoromethylsulfinate (Langlois' reagent) (0.25 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO) (2 mL)

  • Reaction vial (e.g., 4 mL vial)

  • Stir bar

  • 390 nm LED light source

Procedure:

  • To a 4 mL reaction vial equipped with a stir bar, add the pyridone substrate (0.125 mmol) and sodium trifluoromethylsulfinate (0.25 mmol).

  • Add dimethyl sulfoxide (2 mL) to the vial.

  • Seal the vial and place it approximately 2-5 cm away from a 390 nm LED light source.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, the reaction mixture can be analyzed by NMR spectroscopy to determine conversion. For isolation, the reaction mixture is typically subjected to column chromatography.

Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

For a broader context, the following is a general procedure for the trifluoromethylation of arenes and heteroarenes via photoredox catalysis, which can also be applied to pyridone systems.[3][4]

Materials:

  • Arene or heteroarene substrate (0.5 mmol, 1.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1–2 mol%)

  • Dry K2HPO4 (3.0 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous (0.125 M)

  • Triflyl chloride (TfCl) (1–4 equiv)

  • Oven-dried reaction vial

  • Stir bar

  • 26-W compact fluorescent light bulb

Procedure:

  • In an oven-dried vial equipped with a stir bar, add the photocatalyst (1–2 mol%), dry K2HPO4 (3 equiv), and the arene or heteroarene substrate (0.5 mmol).

  • Add anhydrous acetonitrile (to make a 0.125 M solution).

  • Degas the mixture by alternating vacuum evacuation and backfilling with argon at -78 °C.

  • Add triflyl chloride (1–4 equiv) to the vial.

  • Stir the solution at room temperature adjacent to a 26-W compact fluorescent light bulb.

  • After 24 hours, purify the reaction mixture by column chromatography to isolate the trifluoromethylated product.[3]

Visualizations

Experimental Workflow for Light-Promoted Trifluoromethylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Add Substrate and Langlois' Reagent to Vial solvent 2. Add DMSO reagents->solvent seal 3. Seal Vial solvent->seal irradiate 4. Irradiate with 390 nm LED seal->irradiate stir 5. Stir at RT for 24h irradiate->stir analyze 6. Analyze by NMR stir->analyze purify 7. Purify by Chromatography analyze->purify

Caption: Workflow for the light-promoted trifluoromethylation of pyridones.

Proposed Mechanistic Pathway for Photoredox-Catalyzed Trifluoromethylation

mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) TfCl CF3SO2Cl PC_ox Oxidized PC+ PC_star->PC_ox SET TfCl_anion [CF3SO2Cl]•- TfCl->TfCl_anion CF3_rad •CF3 TfCl_anion->CF3_rad Fragmentation Arene Arene (e.g., Pyridone) Arene_CF3_rad [Arene-CF3]• Arene->Arene_CF3_rad Product Trifluoromethylated Arene Arene_CF3_rad->Product - H+ PC_ox->PC SET

Caption: Proposed mechanism for photoredox-catalyzed trifluoromethylation.[3][4]

References

The Versatility of 1-Methyl-2-pyridone in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – 1-Methyl-2-pyridone, a versatile heterocyclic compound, is a valuable reactant in a wide array of organic transformations, enabling the construction of complex molecular architectures relevant to medicinal chemistry and natural product synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in photocycloadditions, Diels-Alder reactions, and as a scaffold for bioactive molecules.

Introduction to this compound

This compound (CAS 694-85-9) is a colorless to pale yellow liquid or low-melting solid with the chemical formula C₆H₇NO.[1] Its unique electronic structure, possessing both diene and enamine-like character, allows it to participate in a diverse range of chemical reactions. It is soluble in water and most organic solvents, making it a versatile reactant for various reaction conditions.[1]

Key Applications in Organic Synthesis

This compound serves as a key building block in several important classes of organic reactions:

  • Photocycloadditions: The pyridone ring readily undergoes photochemical [4+4] cycloaddition reactions, providing a powerful method for the synthesis of complex polycyclic systems.

  • Diels-Alder Reactions: this compound can function as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of bicyclic adducts that are valuable intermediates in the synthesis of natural products and their analogues.

  • C-H Functionalization: The pyridone scaffold is amenable to direct C-H functionalization, allowing for the introduction of various substituents at specific positions of the ring.

  • Synthesis of Bioactive Molecules: The this compound motif is a common feature in numerous biologically active compounds, including alkaloids and kinase inhibitors. Its derivatives have shown promise in the development of therapeutics for neurodegenerative diseases and cancer.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for key reactions involving this compound, along with tabulated quantitative data for easy comparison.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the methylation of pyridine (B92270) followed by oxidation.[1]

Experimental Protocol:

  • Methylation of Pyridine: In a 5-L round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate (B86663) dropwise through the separatory funnel. After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

  • Oxidation: Dissolve the crude pyridinium (B92312) salt in 400 cc of water in the same flask, now fitted with a mechanical stirrer. Cool the solution to 0°C in an ice-salt bath. Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide (B76249) in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide (B78521) in 500 cc of water. Add these two solutions dropwise simultaneously from two separatory funnels to the stirred pyridinium salt solution, maintaining the reaction temperature below 10°C. The addition should be regulated so that all the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (approximately one hour). Add the remaining potassium ferricyanide solution over another hour.

  • Work-up and Isolation: Allow the reaction mixture to stand for five hours, during which it will come to room temperature. Salt out the this compound by adding 400–500 g of anhydrous sodium carbonate with stirring. Separate the resulting oily layer. The aqueous layer is filtered, and the filtrate is extracted with a suitable solvent. The combined organic extracts are distilled under reduced pressure to yield the final product.[1]

Quantitative Data:

Reactants Product Yield Boiling Point Reference
Pyridine, Dimethyl Sulfate, Potassium Ferricyanide, Sodium HydroxideThis compound65-70%122–124°C / 11 mm[1]
[4+4] Photocycloaddition of this compound

The photodimerization of this compound in water proceeds via a [4+4] cycloaddition to yield a mixture of stereoisomeric products.[2]

Experimental Protocol:

A solution of this compound in water is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) in a photochemical reactor. The reaction progress is monitored by techniques such as TLC or GC. After completion, the solvent is removed under reduced pressure, and the products are separated and purified by column chromatography.

Quantitative Data:

Reactant Products Yields Reference
This compoundtrans-anti dimer51%[2]
trans-syn dimer0.6%[2]
cis-anti dimer11.2%[2]
cis-syn dimer6.8%[2]
Diels-Alder Reaction of 2-Pyridones

2-pyridones can act as dienes in Diels-Alder reactions. The reaction of 1-methyl-2(1H)-pyridone with methyl acrylate, followed by hydrolysis, yields 2-methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid.[3]

Experimental Protocol:

  • A solution of 1-methyl-2(1H)-pyridone and a dienophile (e.g., N-phenylmaleimide) in a suitable solvent (e.g., toluene) is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the Diels-Alder adduct.

Quantitative Data for a Representative Diels-Alder Reaction:

Diene Dienophile Product Conditions Yield Reference
1-Methyl-2(1H)-pyridoneMethyl Acrylate2-methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid (after hydrolysis)Not specifiedNot specified[3]
2(1H)-Pyridones with methoxy (B1213986) or chloro substituentN-PhenylmaleimideIsoquinuclidine derivativesAtmospheric and high pressureNot specified[3]

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component of many biologically active molecules.

Huperzine A Analogues

Huperzine A is a potent acetylcholinesterase inhibitor investigated for the treatment of Alzheimer's disease.[4] The synthesis of huperzine A and its analogues often involves the construction of a pyridone ring fused to a bicyclic system.[5][6] Efficient synthetic routes have been developed to access these complex molecules, enabling structure-activity relationship (SAR) studies.[5]

Kinase Inhibitors

Derivatives of this compound have been identified as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones are a class of ATP noncompetitive MEK inhibitors.[7] Another example is a conformationally constrained 2-pyridone analogue that is a potent Met kinase inhibitor with an IC50 value of 1.8 nM.[8]

Quantitative Data for Kinase Inhibition:

Compound Target Kinase IC₅₀ Reference
Pyrrolopyridine-pyridone analogueMet kinase1.8 nM[8]
Flt-34 nM[8]
VEGFR-227 nM[8]

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships discussed in this document.

Synthesis_of_1_Methyl_2_Pyridone Pyridine Pyridine Pyridinium_Salt N-Methylpyridinium Salt Pyridine->Pyridinium_Salt Methylation Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Pyridinium_Salt Product This compound Pyridinium_Salt->Product Oxidation K3FeCN6_NaOH K3[Fe(CN)6] / NaOH K3FeCN6_NaOH->Product

Caption: Synthesis of this compound.

Photocycloaddition_of_1_Methyl_2_Pyridone Reactant This compound Excited_State Excited State Reactant->Excited_State Dimerization [4+4] Cycloaddition Reactant->Dimerization Excited_State->Dimerization Products Stereoisomeric Dimers Dimerization->Products

Caption: [4+4] Photocycloaddition of this compound.

Diels_Alder_Reaction Diene This compound (Diene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (e.g., Maleimide) Dienophile->Transition_State Product Bicyclic Adduct Transition_State->Product Δ

Caption: Diels-Alder reaction with this compound.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Pathway Kinase Protein Kinase (e.g., MEK, Met) Substrate Substrate Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition.

Conclusion

This compound is a reactant of significant value in modern organic synthesis. Its ability to participate in diverse transformations, including cycloadditions and C-H functionalizations, makes it an indispensable tool for the construction of complex molecules. The protocols and data presented herein are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and natural product synthesis.

References

Application Notes and Protocols for Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-substituted 2-pyridones utilizing microwave irradiation. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The described protocols are intended to be a valuable resource for researchers in medicinal chemistry and drug development, where 2-pyridone scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds and natural products.[3][4][5]

Introduction

N-substituted 2-pyridones are a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6] Traditional methods for their synthesis often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions in a fraction of the time required by conventional methods.[2][7]

This document details a one-pot, multicomponent reaction approach, which further enhances the efficiency of the synthesis by combining multiple reaction steps into a single operation without the isolation of intermediates.[1][3][8]

Data Presentation

The following table summarizes the quantitative data from representative microwave-assisted one-pot syntheses of N-substituted 2-pyridones.

Product Starting Materials Solvent Microwave Power (W) Time (min) Temperature (°C) Yield (%) Reference
N-hydroxyethyl-2-pyridone derivativeAcetophenone (B1666503), Benzaldehyde (B42025), Methyl cyanoacetate (B8463686), 2-AminoethanolEthanol (B145695) (absolute)25010Not SpecifiedNot Specified[3][9]
N-amino-2-pyridone derivativesCyanoacetic acid hydrazide, Acetophenone, BenzaldehydeEthanol (absolute)25015Not SpecifiedNot Specified[3][9]
Trisubstituted PyridineEthyl β-aminocrotonate, AlkynoneDMSONot Specified10-20170up to 98[1]
Trisubstituted PyridineEthyl β-aminocrotonate, PhenylpropynoneToluene-AcOH (5:1 v/v)Not Specified15100Not Specified[8]

Experimental Protocols

Protocol 1: Synthesis of N-hydroxyethyl-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from a multicomponent reaction for the synthesis of an N-substituted 2-pyridone.[3][9]

Materials:

  • Acetophenone (0.01 mol)

  • Benzaldehyde (0.01 mol)

  • Methyl cyanoacetate (0.01 mol)

  • 2-Aminoethanol (0.01 mol)

  • Absolute Ethanol

  • Microwave reactor

Procedure:

  • In a suitable microwave reaction vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).

  • Add a minimal amount of absolute ethanol to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 250 watts for approximately 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that forms upon cooling is collected by filtration.

  • Wash the collected solid with cold ethanol.

  • The crude product can be further purified by crystallization from an appropriate solvent.

Protocol 2: Synthesis of N-amino-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol outlines the synthesis of an N-amino substituted 2-pyridone via a one-pot condensation.[3][9]

Materials:

  • Cyanoacetic acid hydrazide (0.01 mol)

  • Acetophenone (0.01 mol)

  • Benzaldehyde (0.01 mol)

  • Piperidine (B6355638) (catalytic amount)

  • Absolute Ethanol (10 mL)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine cyanoacetic acid hydrazide (0.01 mol), acetophenone (0.01 mol), and benzaldehyde (0.01 mol).

  • Add 10 mL of absolute ethanol and a few drops of piperidine as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 250 watts for approximately 15 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethanol.

  • Recrystallize the product from a suitable solvent to obtain the purified N-amino-2-pyridone derivative.

Visualizations

The following diagram illustrates the general experimental workflow for the microwave-assisted one-pot synthesis of N-substituted 2-pyridones.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation & Purification cluster_analysis Analysis A Combine Reactants & Solvent in Microwave Vessel B Microwave Synthesis (Set Power, Time, Temp) A->B Seal Vessel C Cooling & Precipitation B->C Reaction Completion D Filtration C->D E Washing with Solvent D->E F Crystallization (Purification) E->F Crude Product G Characterization (e.g., NMR, MS) F->G Pure Product

Caption: Experimental workflow for microwave-assisted synthesis.

This diagram outlines the key stages of the synthesis, from the initial mixing of reagents to the final characterization of the purified N-substituted 2-pyridone. The process is streamlined and efficient, taking advantage of the rapid heating and enhanced reaction rates afforded by microwave irradiation.

References

Application Notes and Protocols for the Quantification of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyridone, specifically N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide (B372718) (a form of Vitamin B3). As a downstream product of nicotinamide adenine (B156593) dinucleotide (NAD+) catabolism, its quantification in biological matrices such as urine and plasma is of significant interest in nutritional science, clinical diagnostics, and drug development. Elevated levels of 2PY have been identified as a potential uremic toxin in patients with chronic kidney disease.[1][2] Accurate and robust analytical methods are therefore essential for studying its pharmacokinetics and clinical relevance.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The formation of N-methyl-2-pyridone-5-carboxamide is a key step in the catabolism of nicotinamide. The pathway involves two principal enzymatic steps. Initially, nicotinamide is methylated by the enzyme nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872) (MNA). Subsequently, MNA is oxidized by aldehyde oxidase to yield N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY).[1]

Metabolic Pathway of this compound Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA Nicotinamide N-methyltransferase (NNMT) TwoPY This compound-5-carboxamide (2PY) MNA->TwoPY Aldehyde Oxidase

Metabolic conversion of Nicotinamide to this compound.

Analytical Method 1: HPLC-UV for Quantification in Urine

This method is suitable for the quantification of this compound (as N-methyl-2-pyridone-5-carboxamide) in human urine samples, offering a cost-effective and reliable approach.

Experimental Workflow: HPLC-UV Analysis of Urine

HPLC-UV Workflow for Urine Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine_Sample Urine Sample Collection SPE_Condition Condition SPE Cartridge (Polymer-based mixed-mode anion exchange) Urine_Sample->SPE_Condition Sample_Load Load Urine Sample SPE_Condition->Sample_Load Wash_Steps Wash with Methanol (B129727) and Water Sample_Load->Wash_Steps Elution Elute with Acidified Methanol Wash_Steps->Elution Dry_Down Evaporate to Dryness Elution->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution HPLC_Injection Inject Sample onto HPLC System Reconstitution->HPLC_Injection Chrom_Sep Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Chrom_Sep UV_Detection UV Detection (e.g., 254 nm) Chrom_Sep->UV_Detection Data_Analysis Data Acquisition and Quantification UV_Detection->Data_Analysis

Workflow for HPLC-UV quantification of this compound in urine.
Detailed Protocol: HPLC-UV

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Type: Polymer-based mixed-mode anion exchange reverse-phase cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 1 mL of centrifuged urine onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of methanol containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 7.0) with 1-heptanesulphonic acid as an ion-pairing agent.[3]

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.[4]

Performance Characteristics: HPLC-UV Method
ParameterResultReference
Linearity (r²) > 0.99[4][5][6]
Concentration Range Up to 1500 µmol/L[4][5][6]
Intra-assay Precision (%CV) < 8%[4][5][6]
Inter-assay Precision (%CV) < 8%[4][5][6]
Recovery > 80%[4][5][6]
Limit of Detection (LOD) 0.1 µmol/L[7]
Limit of Quantification (LOQ) 0.5 µmol/L[7]

Analytical Method 2: LC-MS/MS for Quantification in Plasma

This method offers high sensitivity and selectivity for the quantification of this compound in plasma, making it ideal for clinical research and pharmacokinetic studies where low concentrations are expected.

Experimental Workflow: LC-MS/MS Analysis of Plasma

LC-MSMS Workflow for Plasma Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection (with anticoagulant) Protein_Precipitation Protein Precipitation (Add cold Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifuge to Pellet Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dry_Down Evaporate to Dryness Supernatant_Transfer->Dry_Down Reconstitution Reconstitute in Initial Mobile Phase Dry_Down->Reconstitution LC_Injection Inject Sample onto LC System Reconstitution->LC_Injection Chrom_Sep Chromatographic Separation (C18 or CNRP Column) LC_Injection->Chrom_Sep MS_Detection Tandem Mass Spectrometry Detection (ESI+, MRM mode) Chrom_Sep->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS quantification of this compound in plasma.
Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 200 µL of cold acetonitrile.[8]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[8]

2. LC-MS/MS Conditions

  • Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm or equivalent.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A gradient elution suitable for separating the analyte from matrix components. A typical starting condition is 5-10% B.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Performance Characteristics: LC-MS/MS Method
ParameterResultReference
Precursor Ion (Q1) m/z 153[8]
Product Ion (Q3) m/z 110[8]
Linearity (r²) > 0.99[8]
Intra-day Precision (%CV) 1.3% to 13.3%[8]
Inter-day Precision (%CV) 1.3% to 13.3%[8]
Accuracy (% Bias) 94.4% to 110.9%[8]
Lower Limit of Quantification (LLOQ) 50 ng/mL (0.32 µmol/L)[1]

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound in urine and plasma. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. The HPLC-UV method is well-suited for routine analysis of urine samples where higher concentrations are expected. For applications requiring higher sensitivity, such as pharmacokinetic studies in plasma, the LC-MS/MS method is the preferred choice. Proper validation of these methods in the end-user's laboratory is crucial to ensure accurate and reproducible results.

References

Application Notes and Protocols for 1-Methyl-2-pyridone Derivatives in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyridone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold, characterized by a six-membered ring containing a nitrogen atom and a carbonyl group with a methyl substitution on the nitrogen, serves as a privileged structure in the design of novel therapeutic agents.[3] The unique combination of physicochemical properties, including metabolic stability, aqueous solubility, and the ability to act as both hydrogen bond donors and acceptors, makes this compound derivatives ideal candidates for interacting with a wide range of biological targets.[3] Their applications span across multiple therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and cardiovascular disorders.[2] This document provides detailed application notes on the use of this compound derivatives as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anticancer agents, along with comprehensive protocols for their evaluation.

I. This compound Derivatives as Kinase Inhibitors

Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Several this compound derivatives have been identified as potent inhibitors of various kinases, including PIM-1, Met, and Janus kinases (JAKs).[5][6][7]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various kinases.

Derivative/CompoundTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
Pyrrolopyridine-pyridone analogue 2Met1.8Enzymatic Assay[6][8]
Pyrrolopyridine-pyridone analogue 2Flt-34Enzymatic Assay[6][8]
Pyrrolopyridine-pyridone analogue 2VEGFR-227Enzymatic Assay[6][8]
Pyridone 6JAK115Enzymatic Assay[7]
Pyridone 6JAK21Enzymatic Assay[7]
Pyridone 6JAK35Enzymatic Assay[7]
Pyridone 6TYK21Enzymatic Assay[7]
Compound 12PIM-114.3Enzymatic Assay[9]
Signaling Pathway: PIM-1 Kinase and Downstream Effects

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM-1 by this compound derivatives can lead to decreased phosphorylation of BAD, thereby promoting apoptosis.

PIM1_Pathway cluster_0 Cell Survival cluster_1 Cell Death PIM1_Inhibitor This compound Derivative PIM1 PIM-1 Kinase PIM1_Inhibitor->PIM1 Inhibits pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates BAD BAD Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD->Bcl2 No Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

PIM-1 signaling pathway and inhibition.
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of the inhibitory activity of a this compound derivative against PIM-1 kinase using a luminescent ADP-Glo™ assay.[10][11]

Materials:

  • PIM-1 Kinase (recombinant)

  • PIM-1 Substrate (e.g., a specific peptide)

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • This compound test compound

  • Staurosporine (B1682477) (positive control)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates (low volume, white)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and staurosporine in 5% DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of PIM-1 enzyme solution (e.g., 10 ng) diluted in Kinase Buffer.[11]

    • Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 500 µM ATP) diluted in Kinase Buffer.[11]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

II. This compound Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of physiological processes.[12] Inhibitors of PDEs have therapeutic applications in cardiovascular diseases, respiratory disorders, and neurological conditions.[13][14] Certain this compound derivatives have shown potent inhibitory activity against specific PDE families, such as PDE3, PDE4 and PDE5.[12][15][16]

Quantitative Data: PDE Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various PDE isoforms.

Derivative/CompoundTarget PDEIC50 (nM)Assay ConditionReference
Pyrazolopyridine-pyridazinone derivativePDE3Varies with substitutionEnzymatic Assay[13]
Pyrazolopyridine-pyridazinone derivativePDE4Varies with substitutionEnzymatic Assay[13]
Quinoline-based derivative 4bPDE520Enzymatic Assay[12]
Signaling Pathway: PDE5 and cGMP Signaling

PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 by this compound derivatives leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[17]

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5_Inhibitor This compound Derivative PDE5 PDE5 PDE5_Inhibitor->PDE5 Inhibits GMP 5'-GMP PDE5->GMP Hydrolyzes cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation

PDE5 and cGMP signaling pathway.
Experimental Protocol: In Vitro PDE Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of this compound derivatives against a specific PDE isoform.[18]

Materials:

  • Recombinant PDE enzyme (e.g., PDE4A1A)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)[19]

  • This compound test compound

  • IBMX or a known selective inhibitor (positive control)

  • Malachite Green-based phosphate (B84403) detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and positive control. Dilute the PDE enzyme to the desired concentration in PDE Assay Buffer.

  • Reaction Mixture:

    • In a 96-well plate, add the diluted test compound or control.

    • Add the PDE enzyme solution to each well.

    • Add the 5'-nucleotidase solution.

  • Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction. The final volume is typically 50 µL.

  • Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Color Development: Add the Malachite Green-based reagent to stop the reaction and develop the color. This reagent will react with the inorganic phosphate produced.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Determine the amount of phosphate produced in each well and calculate the percent inhibition of PDE activity for each compound concentration. Determine the IC50 value from the dose-response curve.

III. This compound Derivatives as Anticancer Agents

The this compound scaffold is present in numerous compounds with demonstrated anticancer activity.[17][20] These derivatives can exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[17]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)AssayReference
Pyridine derivative 3bHuh-7 (Liver)6.54MTT Assay[21]
Pyridine derivative 3bA549 (Lung)15.54MTT Assay[21]
Pyridine derivative 3bMCF-7 (Breast)6.13MTT Assay[21]
Pyridine derivativeHL60 (Leukemia)25.93MTT Assay[21]
Pyridine derivativeK562 (Leukemia)10.42MTT Assay[21]
Pyridine derivative 7HeLa (Cervical)0.257Varies[22]
Pyridine derivative 8HeLa (Cervical)0.134Varies[22]
Signaling Pathway: JNK-mediated Apoptosis

Some pyridone derivatives have been shown to induce apoptosis in cancer cells through the upregulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[23] Activated JNK can phosphorylate and activate transcription factors like c-Jun, which in turn can promote the expression of pro-apoptotic proteins.[24]

JNK_Pathway Pyridone Pyridone Derivative Stress Cellular Stress Pyridone->Stress JNK JNK Stress->JNK Activates pcJun p-c-Jun JNK->pcJun Phosphorylates c-Jun cJun c-Jun Apoptosis_Proteins Pro-apoptotic Proteins pcJun->Apoptosis_Proteins Upregulates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

JNK-mediated apoptosis pathway.
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compound

  • Doxorubicin or another standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include wells for untreated control and positive control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for the compound by plotting cell viability against the log of the compound concentration.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[25]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using RIPA buffer and quantify the protein concentration.[2]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.[3]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

IV. This compound Derivatives in Neurodegenerative Disease Models

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a pyridone-related compound that is widely used to induce a Parkinson's disease-like phenotype in animal models.[26][27] Understanding the mechanisms of MPTP-induced neurodegeneration is crucial for the development of neuroprotective therapies. While not direct therapeutic agents themselves in this context, studying the effects of MPTP provides a valuable model system.

Experimental Workflow: MPTP-induced Mouse Model of Parkinson's Disease

This workflow outlines the key steps in establishing and evaluating the MPTP mouse model.[13][28]

MPTP_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation MPTP_Admin MPTP Administration (e.g., intraperitoneal injection) Animal_Acclimation->MPTP_Admin Behavioral_Tests Behavioral Testing (e.g., rotarod, open field) MPTP_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC for dopamine (B1211576) levels) Tissue_Collection->Neurochemical_Analysis Histological_Analysis Histological Analysis (e.g., TH immunohistochemistry) Tissue_Collection->Histological_Analysis End End Neurochemical_Analysis->End Histological_Analysis->End

Workflow for MPTP-induced Parkinson's model.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

This protocol describes a common method for inducing Parkinsonism in mice using MPTP.[13][27]

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Sterile saline

  • Probenecid (optional, to enhance MPTP neurotoxicity)[4]

  • Animal behavioral testing equipment (rotarod, open field)

  • Equipment for tissue processing, HPLC, and immunohistochemistry

Procedure:

  • Animal Handling and Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.

  • MPTP Preparation and Administration:

    • Dissolve MPTP hydrochloride in sterile saline. A typical acute regimen involves four injections of 10-20 mg/kg at 1-2 hour intervals.[27]

    • Administer MPTP via intraperitoneal injection.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at baseline and at various time points after MPTP administration.

  • Tissue Collection and Processing:

    • At the end of the study period (e.g., 7-21 days post-MPTP), euthanize the mice and perfuse with saline followed by a fixative (for histology).

    • Dissect the brains and isolate the striatum and substantia nigra.

  • Neurochemical Analysis:

    • Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry:

    • Section the brain tissue containing the substantia nigra.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons.

  • Data Analysis: Compare the behavioral, neurochemical, and histological data between the MPTP-treated group and a saline-treated control group using appropriate statistical methods.

Conclusion

This compound derivatives are a promising class of compounds with broad applications in pharmaceutical drug discovery. Their versatility as kinase inhibitors, PDE inhibitors, and anticancer agents, among other activities, makes them a valuable scaffold for the development of novel therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this important chemical class further.

References

Protocols for the Copper-Catalyzed N-arylation of 2-Pyridones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the N-arylation of 2-pyridones is a critical transformation for the synthesis of a wide array of biologically active molecules and pharmaceutical compounds. Copper catalysis has emerged as a powerful and versatile tool for forging this crucial carbon-nitrogen bond. This document provides detailed application notes and experimental protocols for two distinct and effective copper-catalyzed methods for the N-arylation of 2-pyridones, facilitating their practical application in the laboratory.

Introduction

The 2-pyridone scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The substitution at the nitrogen atom, particularly with an aryl group, can significantly influence the pharmacological properties of the resulting molecule. Copper-catalyzed cross-coupling reactions, stemming from the foundational Ullmann condensation, have been refined to offer mild, efficient, and functional group-tolerant pathways for the synthesis of N-aryl-2-pyridones.

This guide details two prominent protocols: a modern, mild approach employing diaryliodonium salts at room temperature, and a more classical, yet robust, Ullmann-type reaction with aryl halides that often requires a ligand and elevated temperatures. By presenting these methods side-by-side, researchers can select the most appropriate strategy based on substrate availability, desired reaction conditions, and scalability.

Protocol 1: N-Arylation of 2-Pyridones with Diaryliodonium Salts at Room Temperature

This protocol is adapted from the work of Kim and coworkers and offers a remarkably mild and rapid method for the N-arylation of 2-pyridones.[1][2][3][4][5][6][7] The use of hypervalent iodine reagents (diaryliodonium salts) as the aryl source allows the reaction to proceed efficiently at ambient temperature, often within minutes to a few hours.

General Experimental Workflow

G reagents Combine 2-pyridone, diaryliodonium salt, CuCl, and Et3N in Toluene reaction Stir at Room Temperature reagents->reaction workup Reaction Quench & Aqueous Workup reaction->workup Monitor by TLC purification Column Chromatography workup->purification product Isolate Pure N-Aryl-2-pyridone purification->product

Caption: General workflow for the Cu-catalyzed N-arylation of 2-pyridones using diaryliodonium salts.

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-pyridone (1.0 equiv.), the diaryliodonium salt (1.1 equiv.), copper(I) chloride (CuCl, 0.1 equiv.), and a suitable solvent such as toluene.

  • Addition of Base: Add triethylamine (B128534) (Et3N, 2.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-pyridone.

Substrate Scope and Yields

The following table summarizes the yields for the N-arylation of various 2-pyridones with different diaryliodonium salts as reported by Kim et al. and related studies.[1][2][3][4][5][6][7]

Entry2-PyridoneDiaryliodonium SaltProductYield (%)
12-PyridoneDiphenyliodonium hexafluorophosphate1-Phenylpyridin-2(1H)-one95
25-Methyl-2-pyridoneDiphenyliodonium hexafluorophosphate5-Methyl-1-phenylpyridin-2(1H)-one (Pirfenidone)99
35-Chloro-2-pyridoneDiphenyliodonium hexafluorophosphate5-Chloro-1-phenylpyridin-2(1H)-one85
42-PyridoneBis(4-methoxyphenyl)iodonium triflate1-(4-Methoxyphenyl)pyridin-2(1H)-one92
52-PyridoneBis(4-chlorophenyl)iodonium triflate1-(4-Chlorophenyl)pyridin-2(1H)-one88
62-PyridoneBis(2-methylphenyl)iodonium triflate1-(o-Tolyl)pyridin-2(1H)-one75

Protocol 2: Ullmann-Type N-Arylation of 2-Pyridones with Aryl Halides

This protocol represents a more traditional copper-catalyzed approach, often referred to as an Ullmann or Ullmann-Goldberg reaction. It typically involves the coupling of a 2-pyridone with an aryl halide (iodide or bromide) in the presence of a copper(I) catalyst, a ligand, and a base at elevated temperatures. The choice of ligand is often crucial for achieving high yields.

Proposed Catalytic Cycle

G cluster_0 CuI Cu(I)X Cu_pyridone L-Cu(I)-Pyridonate CuI->Cu_pyridone + 2-Pyridone, Base, L - HX CuIII_complex L-Cu(III)(Ar)(Pyridonate)X Cu_pyridone->CuIII_complex + Ar-X (Oxidative Addition) CuIII_complex->CuI product N-Aryl-2-pyridone CuIII_complex->product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of 2-pyridones with aryl halides.

Detailed Experimental Protocol
  • Reaction Setup: In a sealable reaction tube, combine the 2-pyridone (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 0.05-0.1 equiv.), the chosen ligand (e.g., trans-1,2-cyclohexanediamine or 8-hydroxyquinoline, 0.1-0.2 equiv.), and a base such as potassium phosphate (B84403) (K3PO4) or potassium carbonate (K2CO3) (2.0 equiv.).

  • Solvent Addition: Add a high-boiling point solvent such as dioxane, toluene, or dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-aryl-2-pyridone.

Substrate Scope and Yields

The following table provides representative examples and yields for the Ullmann-type N-arylation of 2-pyridones with various aryl halides.

Entry2-PyridoneAryl HalideLigandBaseSolventTemp (°C)Yield (%)
12-PyridoneIodobenzenetrans-1,2-CyclohexanediamineK3PO4Dioxane11085-95
22-Pyridone4-Iodotoluenetrans-1,2-CyclohexanediamineK3PO4Dioxane11088
32-Pyridone1-Bromo-4-methoxybenzene8-HydroxyquinolineK2CO3DMF12078
45-Bromo-2-pyridoneIodobenzenetrans-1,2-CyclohexanediamineK3PO4Toluene11082
52-Pyridone3-Bromopyridinetrans-N,N'-Dimethyl-1,2-cyclohexanediamineK2CO3Toluene11075

Conclusion

The copper-catalyzed N-arylation of 2-pyridones is a cornerstone reaction in modern organic synthesis and drug discovery. The two protocols presented here highlight the versatility of copper catalysis. The use of diaryliodonium salts provides a mild, rapid, and highly efficient route to N-aryl-2-pyridones at room temperature. In contrast, the more classical Ullmann-type coupling with aryl halides, while requiring higher temperatures, offers a robust and reliable method using readily available starting materials. The choice between these protocols will depend on the specific requirements of the synthesis, including substrate availability, functional group tolerance, and desired reaction conditions. These detailed notes and protocols should serve as a valuable resource for chemists seeking to employ these powerful transformations in their research.

References

Application Notes and Protocols: Gold(I)-Catalyzed Cycloisomerization for Substituted 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-pyridone scaffold is a privileged structural motif frequently found in a wide array of bioactive natural products, pharmaceuticals, and functional materials. The development of efficient and versatile synthetic methodologies for the construction of substituted 2-pyridones is therefore of significant interest to the scientific community. Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and unique reactivity, particularly in the activation of alkynes and allenes towards nucleophilic attack. This document provides detailed application notes and protocols for the synthesis of substituted 2-pyridones via gold(I)-catalyzed cycloisomerization reactions.

Reaction Principle

The gold(I)-catalyzed synthesis of 2-pyridones typically involves the activation of a π-system, such as an alkyne or an allene, by a cationic gold(I) complex. This activation enhances the electrophilicity of the unsaturated bond, facilitating an intramolecular nucleophilic attack by a tethered nitrogen-containing group (e.g., an amide or a pyridine (B92270) derivative). The resulting cyclization cascade, often followed by rearrangement or isomerization, leads to the formation of the stable 2-pyridone ring system. The specific pathway and final product can be influenced by the nature of the substrate, the ancillary ligand on the gold catalyst, and the reaction conditions.

A plausible mechanistic pathway for the gold(I)-catalyzed cycloisomerization of a generic substrate is depicted below. The process initiates with the coordination of the gold(I) catalyst to the alkyne, which triggers a nucleophilic attack and subsequent cyclization to form the 2-pyridone core.

gold_catalyzed_cycloisomerization cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products A Substrate (with alkyne and nucleophile) B Au-π-Alkyne Complex A->B + Au(I) Au_cat Gold(I) Catalyst Au_cat->B C Cyclization Intermediate B->C Intramolecular Nucleophilic Attack D Substituted 2-Pyridone C->D Rearrangement/ Protonolysis Au_cat_regen Gold(I) Catalyst (regenerated) D->Au_cat_regen Au_cat_regen->B Catalytic Cycle

Caption: General mechanism of gold(I)-catalyzed 2-pyridone synthesis.

Experimental Protocols

This section provides a general protocol for the gold(I)-catalyzed cycloisomerization synthesis of substituted 2-pyridones. The specific conditions may require optimization depending on the substrate.

General Procedure for Gold(I)-Catalyzed Synthesis of N-Alkenyl 2-Pyridonyl Alcohols

This protocol is adapted from a method for the synthesis of 2-pyridonyl alcohols via a gold(I)-catalyzed rearrangement of 2-propargyloxypyridines.[1][2]

Materials:

  • Gold(I) catalyst (e.g., AuCl)

  • Substituted 2-propargyloxypyridine

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 2-propargyloxypyridine (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • Add the gold(I) catalyst (e.g., AuCl, 0.02 mmol, 2 mol%).

  • Add methanesulfonic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding 5% aqueous Na₂CO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired substituted 2-pyridonyl alcohol.

experimental_workflow start Start setup Reaction Setup: - Substrate in anhydrous DCM - Add Au(I) catalyst - Add MsOH start->setup reaction Stir at Room Temperature (Monitor by TLC) setup->reaction workup Workup: - Quench with 5% aq. Na2CO3 - Extract with DCM - Dry over Na2SO4 reaction->workup purification Purification: - Concentrate under vacuum - Silica gel column chromatography workup->purification product Final Product: Substituted 2-Pyridone purification->product end End product->end

Caption: Experimental workflow for 2-pyridone synthesis.

Data Presentation

The following tables summarize the scope and yields for the synthesis of various substituted 2-pyridones using different gold(I)-catalyzed methods.

Table 1: Gold(I)-Catalyzed Synthesis of N-Alkenyl 2-Pyridonyl Alcohols[1]
EntrySubstrate (2-alkyloxypyridine)ProductYield (%)
12-PropargyloxypyridineN-(prop-1-en-2-yl)-1H-pyridin-2-one85
22-(But-3-yn-1-yloxy)pyridine1-(but-2-en-2-yl)-1H-pyridin-2-one92
32-(Pent-4-yn-1-yloxy)pyridine1-(pent-2-en-2-yl)-1H-pyridin-2-one88
42-(1-Phenylprop-2-yn-1-yloxy)pyridine1-(1-phenylprop-1-en-2-yl)-1H-pyridin-2-one75
Table 2: Gold-Catalyzed Post-Ugi Cascade for 2-Pyridone Synthesis[3]
EntryUgi AdductProductYield (%)
16a7a82
26b7b75
36c7c88
46d7d65

Logical Relationships in Synthesis Design

The successful synthesis of substituted 2-pyridones via gold(I)-catalyzed cycloisomerization relies on the careful consideration of several factors. The logical relationship between these factors is crucial for designing an efficient synthetic route.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs A Substrate Design (alkyne/allene & nucleophile) D Gold(I)-Catalyzed Cycloisomerization A->D B Gold(I) Catalyst Selection (ligand effects) B->D C Reaction Conditions (solvent, temperature, additives) C->D E Product Yield & Purity D->E F Reaction Selectivity (regio- & stereoselectivity) D->F

Caption: Key factors in designing 2-pyridone synthesis.

Conclusion

Gold(I)-catalyzed cycloisomerization represents a highly effective and versatile strategy for the synthesis of substituted 2-pyridones. The mild reaction conditions, broad substrate scope, and high efficiency make this methodology particularly attractive for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a valuable resource for researchers aiming to utilize this powerful synthetic tool. Further optimization of reaction conditions and exploration of novel substrates will undoubtedly continue to expand the utility of gold catalysis in the construction of complex heterocyclic frameworks.

References

Application Notes and Protocols for 1-Methyl-2-pyridone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyridone (NMPy), a polar aprotic solvent, is emerging as a versatile and effective medium for a variety of chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique physicochemical properties, including a high boiling point, good solubility for a wide range of organic and inorganic compounds, and its ability to coordinate with metal catalysts, make it an attractive alternative to more conventional solvents like DMF, DMAc, or NMP (N-Methyl-2-pyrrolidone). This document provides detailed application notes and experimental protocols for the use of this compound in key chemical reactions relevant to pharmaceutical and materials science research.

Physicochemical Properties and Safety Information

A comprehensive understanding of the solvent's properties is crucial for its effective and safe implementation in experimental design.

PropertyValueReference
CAS Number 694-85-9[1][2]
Molecular Formula C₆H₇NO[2]
Molecular Weight 109.13 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 30-32 °C[3]
Boiling Point 250 °C at 740 mmHg[3]
Density 1.129 g/mL at 20 °C[3]
Solubility in Water Soluble (1000 mg/ml at 20°C)[3]
Flash Point >110 °C

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound has demonstrated utility as a solvent in several cornerstone palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Logical Workflow for a Typical Cross-Coupling Reaction

G reagents Prepare Reactants: Aryl/Vinyl Halide + Nucleophile solvent Add this compound as Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst base Add Base catalyst->base reaction Heat Reaction Mixture (Inert Atmosphere) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[5] The choice of solvent can significantly influence reaction efficiency.

General Reaction Scheme:

Ar¹-X + Ar²-B(OR)₂ ---(Pd catalyst, Base, this compound)--> Ar¹-Ar²

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add this compound (0.1-0.5 M concentration of the limiting reagent).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Application Note 2: Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4]

General Reaction Scheme:

Ar-X + R-CH=CH₂ --- (Pd catalyst, Base, this compound) --> Ar-CH=CH-R

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex [Ar-Pd(II)L₂-X] alkene_coordination Alkene Coordination pd2_complex->alkene_coordination alkene_complex π-Alkene Complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion insertion_product σ-Alkyl Pd(II) Complex beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product_complex [H-Pd(II)L₂-X] reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination oxidative_addition->pd2_complex alkene_coordination->alkene_complex migratory_insertion->insertion_product beta_hydride_elimination->product_complex Product (Ar-CH=CH-R) reductive_elimination->pd0 HX

Caption: Simplified catalytic cycle for the Heck reaction.

General Experimental Protocol: Heck Reaction
  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if necessary, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv).

  • Solvent Addition: De-gas the vessel and introduce an inert atmosphere. Add this compound (0.1-0.5 M).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 100-140 °C) until the starting material is consumed.

  • Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent. Wash the combined organic extracts with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction for the formation of C(sp²)-C(sp) bonds.[6]

General Reaction Scheme:

Ar-X + H−C≡C-R --- (Pd/Cu catalyst, Base, this compound) --> Ar-C≡C-R

General Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Reagents: Under an inert atmosphere, add this compound, the terminal alkyne (1.1-1.5 equiv), and a base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-100 °C) until completion.

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product via column chromatography.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[7]

General Reaction Scheme:

Ar-X + R¹R²NH --- (Pd catalyst, Ligand, Base, this compound) --> Ar-NR¹R²

Relationship between Reaction Components in Buchwald-Hartwig Amination

Buchwald_Hartwig ArylHalide Aryl Halide (Ar-X) Catalyst Pd Catalyst + Ligand ArylHalide->Catalyst interacts with Amine Amine (R¹R²NH) Amine->Catalyst interacts with Product Aryl Amine (Ar-NR¹R²) Catalyst->Product Base Base (e.g., NaOtBu) Base->Amine deprotonates Solvent This compound (Solvent) Solvent->Catalyst dissolves & stabilizes

Caption: Key components and their roles in the Buchwald-Hartwig amination.

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

  • Reagent and Solvent Addition: Add the amine (1.2-1.5 equiv) and this compound.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylamine.

Conclusion

This compound presents itself as a promising solvent for a range of palladium-catalyzed cross-coupling reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. Its polar aprotic nature facilitates the dissolution of a variety of reactants and reagents. The provided general protocols serve as a starting point for reaction optimization. Researchers are encouraged to screen various catalysts, ligands, bases, and reaction conditions to achieve optimal results for their specific substrates. Further investigation into the full scope and utility of this compound in these and other chemical transformations is warranted and is an active area of research.

References

Application of Pyridone Derivatives as Antimalarial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of pyridone derivatives as potent antimalarial agents. It includes detailed information on their mechanism of action, efficacy, and relevant experimental protocols.

Pyridone derivatives have emerged as a promising class of compounds in the fight against malaria, demonstrating significant activity against multiple life-cycle stages of the Plasmodium parasite, including drug-resistant strains.[1][2] These compounds offer novel mechanisms of action, making them valuable candidates for the development of new antimalarial therapies. This document details the application of two major classes of pyridone derivatives: those targeting the cytochrome bc1 complex and those inhibiting dihydrofolate reductase.

I. Pyridone Derivatives Targeting the Cytochrome bc1 Complex

A significant group of 4(1H)-pyridone and 4(1H)-quinolone derivatives exert their antimalarial effect by inhibiting the parasite's mitochondrial cytochrome bc1 (cyt bc1) complex, a crucial component of the electron transport chain.[3][4] This inhibition disrupts mitochondrial function, leading to parasite death. Notably, these compounds have shown efficacy against strains resistant to existing drugs like atovaquone, which also targets the cyt bc1 complex but at a different site.[1][3]

Key Compounds and Efficacy

Several promising pyridone derivatives targeting the cyt bc1 complex have been identified and evaluated. The table below summarizes the in vitro and in vivo efficacy of some key compounds.

CompoundTargetP. falciparum Strain(s)In Vitro IC50/EC50 (nM)In Vivo ModelIn Vivo ED50 (mg/kg)Reference(s)
GSK932121 Cytochrome bc1 (Qi site)MultiplePotent (specific values not consistently reported)Murine modelsPotent (specific values not consistently reported)[5][6]
GW844520 Cytochrome bc1 (Qi site)MultiplePotent (specific values not consistently reported)Murine modelsPotent (specific values not consistently reported)[5][6]
ELQ-300 Cytochrome bc1 (Qi site)Multiple, including atovaquone-resistantSubnanomolarMurine models1 mg/kg (4 daily doses for cure)[7][8][9]
Diaryl ether substituted 4-pyridones (e.g., 6k, 6l) Cytochrome bc1P. falciparum>500-fold improvement over clopidolP. yoelii~100-fold improvement over clopidol[4][10]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Unlike atovaquone, which binds to the Qo site of the cyt bc1 complex, many potent 4(1H)-pyridone inhibitors, such as GSK932121 and GW844520, bind to the Qi site.[5][6][11] This alternative binding site explains their activity against atovaquone-resistant parasites and provides a basis for the development of new drugs that can overcome existing resistance mechanisms.[6][11] ELQ-300, a 4(1H)-quinolone derivative, also targets the Qi site of the parasite's cyt bc1 complex with high selectivity over the human equivalent.[8][12]

cluster_Mitochondrion Plasmodium Mitochondrion cluster_ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Qi_site Qi Site ComplexIV Complex IV Qi_site->ComplexIV Electron Flow Disrupted ATP ATP Production Qi_site->ATP Inhibition leads to reduced ATP synthesis ATP_Synthase ATP Synthase ATP_Synthase->ATP Atovaquone Atovaquone Atovaquone->Qo_site Inhibits Pyridone 4(1H)-Pyridone Derivatives (e.g., GSK932121, GW844520, ELQ-300) Pyridone->Qi_site Inhibits DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->PfDHFR THF Tetrahydrofolate (THF) Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis PfDHFR->THF Catalyzes reduction Parasite_Death Parasite Death PfDHFR->Parasite_Death Inhibition leads to P218 P218 P218->PfDHFR Inhibits cluster_workflow In Vitro Antimalarial Assay Workflow start Prepare serial dilutions of test compounds step2 Add synchronized P. falciparum culture (ring stage) to plates start->step2 step3 Incubate for 72 hours step2->step3 step4 Add SYBR Green I lysis buffer step3->step4 step5 Incubate in the dark step4->step5 step6 Measure fluorescence step5->step6 end Calculate IC50 values step6->end cluster_workflow In Vivo 4-Day Suppressive Test Workflow start Infect mice with Plasmodium parasites step2 Administer test compound daily for 4 days start->step2 step3 Prepare thin blood smears on day 4 step2->step3 step4 Stain with Giemsa step3->step4 step5 Determine parasitemia by microscopy step4->step5 end Calculate percent suppression and ED50 step5->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Methyl-2-pyridone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

    • Suboptimal Reagents or Conditions: The quality of reagents and reaction conditions are critical.

      • Solution (Oxidation of 1-Methylpyridinium Salt): Ensure dry pyridine (B92270) is used. The dropwise addition of dimethyl sulfate (B86663) should be controlled. During the oxidation step, maintain the temperature below 10°C.[1]

      • Solution (N-methylation of 2-Pyridone): The choice of base and solvent is crucial for driving the reaction to completion. Strong bases like sodium hydride (NaH) in a non-polar solvent such as toluene (B28343) can improve yields.

    • Product Loss During Workup and Purification: this compound is highly soluble in water, which can lead to significant losses during aqueous workup.

      • Solution: Extraction from the aqueous layer can be challenging with solvents like benzene (B151609) or ether.[1] Using chloroform (B151607) or isoamyl alcohol can be more effective.[1] Salting out the product with anhydrous sodium carbonate before extraction can also significantly improve recovery.[1]

Issue 2: Formation of 2-Methoxypyridine (B126380) Byproduct (O-methylation)

  • Question: I am observing a significant amount of the 2-methoxypyridine isomer in my product mixture when performing N-methylation of 2-pyridone. How can I improve the selectivity for N-methylation?

  • Answer: The formation of the O-methylated byproduct is a common challenge due to the ambident nucleophilic nature of the 2-pyridone anion. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

    • Solvent Effects: The polarity of the solvent plays a key role.

      • Solution: Non-polar solvents like toluene or benzene generally favor N-alkylation. Polar aprotic solvents such as DMF or DMSO can lead to an increase in the O-alkylated product.[2]

    • Choice of Base: The base used to deprotonate 2-pyridone influences the site of methylation.

      • Solution: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to promote N-alkylation.[2] Cesium carbonate (Cs2CO3) has also been reported to enhance N-selectivity.

    • Nature of the Methylating Agent: The "hardness" or "softness" of the electrophile can direct the reaction to the nitrogen or oxygen atom.

      • Solution: "Hard" methylating agents like dimethyl sulfate can favor O-alkylation. While still effective, consider using "softer" reagents if O-alkylation is a major issue.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst can improve the N-selectivity and overall yield.

      • Solution: The use of tetraalkylammonium fluorides in a solvent like THF has been shown to provide N-alkyl-2-pyridones with high yield and selectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to obtain pure this compound after the reaction. What are the best purification strategies?

  • Answer: Purifying this compound can be challenging due to its physical properties and potential impurities.

    • High Water Solubility: As mentioned, the product's high water solubility complicates extraction.

      • Solution: Ensure thorough extraction from the aqueous phase using an appropriate solvent like chloroform or isoamyl alcohol, and consider salting out the product.[1]

    • Removal of Unreacted Starting Material: Unreacted pyridine or 2-pyridone may be present.

      • Solution: Acid-base extraction can be effective. Washing the organic layer with a dilute acid solution can remove unreacted pyridine.

    • Distillation: this compound is a liquid at room temperature and can be purified by distillation.

      • Solution: Vacuum distillation is the recommended method for purification. The boiling point is reported as 122-124°C at 11 mm Hg.[1] Careful removal of the extraction solvent prior to distillation is important to avoid a large low-boiling fraction.[1]

    • Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography can be employed.

Data Presentation

The following tables summarize quantitative data for different synthetic routes to this compound, allowing for easy comparison of methodologies.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsSolventTypical YieldKey AdvantagesKey Disadvantages
Oxidation of 1-Methylpyridinium SaltPyridineDimethyl sulfate, Potassium ferricyanide (B76249), NaOHWater65-70%[1]Readily available starting material, well-established protocol.Multi-step process, requires careful temperature control, product extraction can be difficult.[1]
Direct N-methylation of 2-Pyridone2-PyridoneMethylating agent (e.g., CH₃I), Base (e.g., NaH, K₂CO₃)Toluene, THF, etc.40-94%[3][4]Single step, potentially higher yielding.Potential for O-alkylation byproduct, requires careful optimization of conditions.

Table 2: Optimization of N-methylation of 2-Pyridone

Methylating AgentBaseSolventCatalyst/AdditiveN:O RatioYield (%)Reference
Benzyl bromidei-Pr₂NEtWaterTween 20 (2% w/w)>5:194[3]
Primary alkyl halidesK₂CO₃WaterTween 20 (2% w/w)>6:140-94[3][4]
α-Keto esters-TolueneP(NMe₂)₃High selectivityGood to excellent[5]
Benzyl chlorideTetraethyl ammonium (B1175870) fluorideTHF-High selectivityHigh[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1-Methylpyridinium Methyl Sulfate [1]

This protocol is adapted from Organic Syntheses.

Materials:

  • Pyridine (dry)

  • Dimethyl sulfate

  • Potassium ferricyanide

  • Sodium hydroxide (B78521)

  • Anhydrous sodium carbonate

  • Isoamyl alcohol or Chloroform

  • 5 L round-bottom flask

  • Separatory funnels

  • Reflux condenser

  • Mechanical stirrer

  • Ice-salt bath

Procedure:

  • Formation of 1-Methylpyridinium Methyl Sulfate: In a 5 L round-bottom flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel. After the addition is complete, heat the flask in a boiling water bath for two hours.

  • Preparation for Oxidation: Dissolve the crude pyridinium (B92312) salt in 400 cc of water. Cool the solution to 0°C in an ice-salt bath using a mechanical stirrer.

  • Oxidation: Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water. Add these two solutions dropwise simultaneously from two separatory funnels to the stirred pyridinium salt solution. Maintain the reaction temperature below 10°C. The sodium hydroxide solution should be completely added when half of the potassium ferricyanide solution has been added (approximately 1 hour). Add the remaining potassium ferricyanide solution over another hour.

  • Workup: Allow the reaction mixture to stand for five hours, during which it will warm to room temperature. Add 400–500 g of anhydrous sodium carbonate to the well-stirred solution to salt out the product. Discontinue stirring once no more sodium carbonate dissolves. Separate the upper oily layer.

  • Extraction: Extract the aqueous layer with several portions of isoamyl alcohol or chloroform. Combine the organic extracts with the initially separated oily layer.

  • Purification: Remove the extraction solvent by distillation under reduced pressure. Transfer the residue to a Claisen flask and distill under diminished pressure. Collect the fraction boiling at 122–124°C/11 mm. The expected yield is 130–140 g (65–70%).

Protocol 2: Selective N-methylation of 2-Pyridone in an Aqueous Micellar System [3]

This protocol is based on a literature procedure demonstrating high regioselectivity.

Materials:

  • 2-Pyridone

  • Benzyl bromide (or other alkyl halide)

  • Diisopropylethylamine (i-Pr₂NEt) or Potassium Carbonate (K₂CO₃)

  • Tween 20

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-pyridone (1 equivalent) in deionized water containing Tween 20 (2% w/w).

  • Addition of Reagents: Add the base (i-Pr₂NEt for activated halides, K₂CO₃ for unactivated halides) and the alkyl halide (1.2 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature (for activated halides) or heat to 70°C (for unactivated halides). Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow_Oxidation Pyridine Pyridine PyridiniumSalt 1-Methylpyridinium Methyl Sulfate Pyridine->PyridiniumSalt DimethylSulfate Dimethyl Sulfate DimethylSulfate->PyridiniumSalt Oxidation Oxidation (K3[Fe(CN)6], NaOH) PyridiniumSalt->Oxidation CrudeProduct Crude Product in Aqueous Solution Oxidation->CrudeProduct Extraction Extraction (Isoamyl Alcohol/Chloroform) CrudeProduct->Extraction Purification Vacuum Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Workflow_N_Methylation TwoPyridone 2-Pyridone Reaction N-methylation Reaction TwoPyridone->Reaction MethylatingAgent Methylating Agent MethylatingAgent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction CrudeProduct Crude Product Mixture (N- and O-methylated) Reaction->CrudeProduct Workup Aqueous Workup & Extraction CrudeProduct->Workup Purification Column Chromatography or Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via direct N-methylation.

Troubleshooting_Yield cluster_solutions Potential Solutions LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions WorkupLoss Loss During Workup LowYield->WorkupLoss OMethylation Side Reaction: O-methylation LowYield->OMethylation MonitorReaction Monitor reaction (TLC, LC-MS) IncompleteReaction->MonitorReaction OptimizeTempTime Optimize temperature and reaction time IncompleteReaction->OptimizeTempTime CheckReagents Ensure high purity of reagents SuboptimalConditions->CheckReagents OptimizeBaseSolvent Optimize base and solvent for N-selectivity SuboptimalConditions->OptimizeBaseSolvent SaltingOut 'Salting out' product before extraction WorkupLoss->SaltingOut EfficientExtraction Use appropriate extraction solvent WorkupLoss->EfficientExtraction OMethylation->OptimizeBaseSolvent

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: A Guide to the Purification of Crude 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 1-Methyl-2-pyridone. The following sections detail common purification techniques, address potential issues, and offer step-by-step experimental protocols.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValue
CAS Number 694-85-9
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance White to light yellow solid or colorless to yellow oil.[1][2]
Melting Point 30-32 °C.[1][3]
Boiling Point 250 °C @ 740 mmHg; 122–124 °C @ 11 mmHg.[3][4][5]
Solubility Soluble in water, ethanol, ether, acetone, and chloroform.[1][4] Practically insoluble in petroleum ether or ligroin.[4]
Stability Prone to darkening upon standing; should be stored in a sealed container.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities largely depend on the synthetic method employed. For the common synthesis involving the methylation of pyridine (B92270) followed by oxidation with potassium ferricyanide, potential impurities include:

  • Unreacted Starting Materials: Pyridine and dimethyl sulfate.[4]

  • Inorganic Salts: Remnants from the workup, such as sodium carbonate, potassium carbonate, sodium hydroxide, and potassium or sodium ferrocyanide.[4]

  • Residual Solvents: Solvents used during extraction, like isoamyl alcohol or chloroform.[4]

  • Degradation Products: The compound's tendency to darken suggests the formation of colored, likely polymeric, impurities over time or upon exposure to air and light.[4]

Q2: What is the most effective method for purifying this compound?

A2: The optimal purification technique is contingent on the scale of the reaction and the specific impurities present.

  • Vacuum Distillation: This is the preferred method for large-scale purification, as it efficiently removes non-volatile inorganic salts and solvents with disparate boiling points.[4]

  • Recrystallization: An excellent technique for achieving high purity, especially for removing colored impurities, provided a suitable solvent or solvent system is identified.

  • Column Chromatography: Best suited for small-scale purification and for separating impurities that have polarities similar to the product.

Q3: The purified product appears as a yellow or brown oil, but it's described as a white solid in the literature. What does this indicate?

A3: this compound has a low melting point of 30-32 °C, so it may present as an oil at ambient temperatures slightly above this range.[1][3] A yellow to brown coloration typically signifies the presence of impurities or degradation byproducts.[4] To obtain a colorless product, an alternative purification method (e.g., recrystallization if distillation was used, or vice-versa) may be required. If the product is analytically pure but still colored, degradation may be the cause. In this case, ensure proper storage under an inert atmosphere and shielded from light.

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to its propensity to darken on standing, purified this compound should be stored in a tightly sealed container, ideally under an inert atmosphere such as argon or nitrogen, and protected from light.[4] For extended storage, refrigeration is advisable to inhibit degradation.

Troubleshooting Guides

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, particularly on a larger scale.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: A standard vacuum distillation apparatus should be assembled using a Claisen flask, a condenser, a receiving flask, and a vacuum pump equipped with a pressure gauge. A heating mantle with a magnetic stirrer will ensure even heating.

  • Sample Preparation: The crude this compound should be charged to the Claisen flask, ensuring the flask is filled to no more than two-thirds of its capacity.

  • Distillation Procedure:

    • Commence stirring of the crude material.

    • Gradually apply the vacuum, targeting a pressure of approximately 10-15 mmHg.

    • Gently heat the flask. Any low-boiling fractions, such as residual solvents, should be collected in a separate receiving flask and discarded.

    • Increase the temperature to facilitate the distillation of this compound. The product is expected to distill at around 122–124 °C at a pressure of 11 mmHg.[4]

    • Collect the colorless fraction in a clean, pre-weighed receiving flask.

  • Shutdown: Upon completion of the distillation, deactivate the heating and permit the apparatus to cool to room temperature before carefully releasing the vacuum.

Troubleshooting Common Distillation Issues

  • Problem: The material is bumping or boiling unevenly.

    • Possible Cause: Inadequate stirring or the absence of boiling chips.

    • Solution: Maintain vigorous stirring throughout the distillation. If a stirrer is unavailable, add fresh boiling chips before applying the vacuum.

  • Problem: The product is not distilling at the anticipated temperature and pressure.

    • Possible Cause: An inaccurate pressure reading or a leak within the system.

    • Solution: Meticulously inspect all joints for leaks and verify the proper functioning of the pressure gauge.

  • Problem: The collected distillate has a colored tint.

    • Possible Cause: The distillation temperature is excessively high, leading to thermal decomposition, or colored impurities are co-distilling.

    • Solution: Ensure the pressure is stable at the lower end of the recommended range to maintain a lower distillation temperature. If impurities are co-distilling, a preliminary purification step, such as treatment with activated carbon, or a different purification method may be necessary.

  • Problem: A dark, tar-like residue remains in the distillation flask.

    • Possible Cause: This is typically due to the presence of non-volatile impurities or some thermal decomposition.

    • Solution: This is an expected outcome. Refrain from overheating the flask in an attempt to distill this residue.

Distillation_Troubleshooting start Start Distillation issue Problem Encountered start->issue bumping Bumping / Uneven Boiling issue->bumping Type wrong_bp Incorrect Boiling Point issue->wrong_bp Type colored_distillate Colored Distillate issue->colored_distillate Type residue Black Residue issue->residue Type cause_stirring Insufficient Stirring / No Boiling Chips bumping->cause_stirring Cause cause_leak System Leak / Faulty Gauge wrong_bp->cause_leak Cause cause_temp Distillation Temp Too High / Co-distilling Impurities colored_distillate->cause_temp Cause cause_nonvolatile Non-volatile Impurities / Decomposition residue->cause_nonvolatile Cause sol_stirring Ensure Vigorous Stirring or Add Boiling Chips cause_stirring->sol_stirring Solution sol_leak Check Joints and Pressure Gauge cause_leak->sol_leak Solution sol_temp Lower Pressure / Pre-purify cause_temp->sol_temp Solution sol_residue Normal Observation, Do Not Overheat cause_nonvolatile->sol_residue Solution end Successful Purification sol_stirring->end sol_leak->end sol_temp->end sol_residue->end

Troubleshooting workflow for vacuum distillation.
Recrystallization

Recrystallization can yield high-purity this compound if an appropriate solvent system is employed.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Systematically test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, hexanes, toluene) and solvent mixtures. An ideal solvent should dissolve the compound sparingly at room temperature but completely when hot.

    • For a polar compound like this compound, a solvent/anti-solvent system such as ethanol/water or ethyl acetate/hexanes is often effective.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal volume of the hot "good" solvent (the solvent in which the compound is more soluble, e.g., ethyl acetate) and heat the mixture with swirling until the solid is completely dissolved.

  • Addition of Anti-solvent (if using a two-solvent system):

    • While the solution is still hot, add the "poor" solvent (the solvent in which the compound is less soluble, e.g., hexanes) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the hot "good" solvent to redissolve the initial precipitate, rendering the solution clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool gradually to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of the ice-cold recrystallization solvent mixture to remove any adhering impurities.

    • Dry the crystals thoroughly under vacuum.

Troubleshooting Common Recrystallization Issues

  • Problem: The compound "oils out" instead of forming crystals.

    • Possible Cause: The solution is supersaturated, cooling occurred too quickly, or the boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" solvent to reduce saturation and allow the solution to cool more slowly. Consider using a solvent with a lower boiling point.

  • Problem: No crystals form upon cooling.

    • Possible Cause: The solution is not sufficiently saturated (excess solvent was used), or the compound is too soluble in the chosen solvent system.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If this is unsuccessful, a different solvent system should be investigated. Crystallization can often be induced by scratching the inner surface of the flask at the meniscus with a glass rod or by adding a "seed" crystal of the pure compound.

  • Problem: The recovery of the purified product is low.

    • Possible Cause: An excessive amount of solvent was used, the compound has considerable solubility in the cold solvent, or the crystals were washed with too much solvent.

    • Solution: Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals sparingly with a minimal amount of ice-cold solvent.

Recrystallization_Troubleshooting start Start Recrystallization issue Problem Encountered start->issue oiling_out Oiling Out issue->oiling_out Type no_crystals No Crystals Form issue->no_crystals Type poor_recovery Poor Recovery issue->poor_recovery Type cause_supersaturated Supersaturation / Rapid Cooling / High BP Solvent oiling_out->cause_supersaturated Cause cause_not_saturated Too Much Solvent / High Cold Solubility no_crystals->cause_not_saturated Cause cause_excess_solvent Excess Solvent / Incomplete Cooling poor_recovery->cause_excess_solvent Cause sol_supersaturated Reheat, Add More Solvent, Cool Slowly cause_supersaturated->sol_supersaturated Solution sol_not_saturated Concentrate Solution / Induce Crystallization cause_not_saturated->sol_not_saturated Solution sol_excess_solvent Use Minimal Solvent / Ensure Thorough Cooling cause_excess_solvent->sol_excess_solvent Solution end Pure Crystals Obtained sol_supersaturated->end sol_not_saturated->end sol_excess_solvent->end Chromatography_Troubleshooting start Start Column Chromatography issue Problem Encountered start->issue streaking Streaking / No Elution (Normal Phase) issue->streaking Type poor_separation Poor Separation issue->poor_separation Type early_elution Elutes with Solvent Front (Reversed Phase) issue->early_elution Type cause_polarity Eluent Not Polar Enough / Acidic Silica streaking->cause_polarity Cause cause_resolution Suboptimal Eluent System poor_separation->cause_resolution Cause cause_rp_polarity Initial Mobile Phase Too Non-Polar early_elution->cause_rp_polarity Cause sol_polarity Increase Eluent Polarity / Add Triethylamine cause_polarity->sol_polarity Solution sol_resolution Optimize Eluent / Run Shallower Gradient cause_resolution->sol_resolution Solution sol_rp_polarity Increase Initial Aqueous Percentage cause_rp_polarity->sol_rp_polarity Solution end Successful Separation sol_polarity->end sol_resolution->end sol_rp_polarity->end

References

Challenges in the extraction of 1-Methyl-2-pyridone from aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the extraction of 1-Methyl-2-pyridone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to extract from aqueous solutions?

A1: The primary challenge stems from its high polarity and excellent solubility in water.[1][2][3] this compound can be considered very soluble in water, with a reported solubility of 1000 mg/mL at 20°C.[2][3] This high affinity for the aqueous phase results in a low partition coefficient when using many common, less polar organic solvents, making efficient extraction difficult.

Q2: What are the key physical properties of this compound I should be aware of?

A2: Understanding the physical properties of this compound is crucial for designing an effective extraction strategy. Key data is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇NO
Molar Mass109.13 g/mol [4]
Melting Point30-32 °C[2]
Boiling Point250 °C @ 740 mmHg[5]
Water Solubility1000 mg/mL (at 20 °C)[2][3]
AppearanceColorless to yellowish liquid/solid[2][3]
pKa0.30 ± 0.62 (Predicted)[3]
LogP-0.2[4]

Q3: Which solvents are ineffective for extracting this compound?

A3: The extraction of this compound from aqueous solutions is notably difficult when using benzene (B151609) or ether.[5] Despite being very soluble in these solvents when dry, in the presence of water, nearly all of the compound will remain in the aqueous layer.[5] It is also practically insoluble in petroleum ether or ligroin.[5]

Troubleshooting Guide

Q4: My extraction yield is consistently low. What can I do to improve it?

A4: Low yields are the most common problem. Here are the primary factors to address:

  • Solvent Choice: Switch to a more effective solvent. Technical isoamyl alcohol is a recommended solvent for this extraction.[5] Chloroform is also reported to be satisfactory.[5] These solvents have better partitioning capabilities for this compound from water compared to benzene or ether.

  • Salting Out: This is a critical step for improving extraction efficiency. The addition of a high concentration of an inorganic salt to the aqueous layer decreases the solubility of the organic compound, driving it into the organic phase. Anhydrous potassium carbonate or sodium carbonate are highly effective for salting out this compound.[5] Add the salt until the aqueous solution is saturated and no more dissolves.

G cluster_input Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Recommended Solutions start Low Extraction Yield solvent_check What solvent are you using? start->solvent_check salting_check Are you using a 'salting out' agent? start->salting_check ineffective_solvent Ineffective Solvents: Benzene, Ether, Hexanes solvent_check->ineffective_solvent e.g., Benzene effective_solvent Effective Solvents: Isoamyl Alcohol, Chloroform solvent_check->effective_solvent e.g., Isoamyl Alcohol no_salt No salting_check->no_salt ineffective_solvent->start Switch solvent add_salt Add Anhydrous K₂CO₃ or Na₂CO₃ to saturate the aqueous layer. add_salt->start no_salt->add_salt

Caption: Troubleshooting logic for low extraction yields.

Q5: I'm observing a persistent emulsion at the solvent interface. How can I resolve this?

A5: Emulsion formation is a significant issue, particularly when the aqueous layer is made strongly basic with NaOH or KOH to facilitate extraction with solvents like ether or benzene.[5]

  • Avoid Vigorous Shaking: Mix the layers by gentle inversion rather than vigorous shaking.

  • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Use a Salting-Out Agent: Using potassium carbonate instead of NaOH/KOH for the salting-out effect can be less prone to causing emulsions.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

  • Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

Q6: After adding a salting-out agent and my solvent, three layers have formed. What should I do?

A6: The formation of three layers can occur when using a salting-out agent like potassium carbonate with solvents such as benzene or ether.[5] The middle layer is often an oily layer of the pyridone that has separated from the highly saturated aqueous solution but has not dissolved in the organic solvent. The recommended procedure is to separate the initial oily layer first, then proceed to extract the remaining aqueous layer with a more suitable solvent like isoamyl alcohol.[5] The extracts can then be combined with the initially separated oily layer before solvent removal.

Experimental Protocols

Protocol 1: Extraction of this compound from an Aqueous Reaction Mixture using Salting Out and Isoamyl Alcohol

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

  • Aqueous solution containing this compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Technical grade isoamyl alcohol

  • Separatory funnel

  • Beakers and flasks

  • Filter funnel and glass wool

  • Rotary evaporator

Procedure:

  • Salting Out:

    • Transfer the aqueous solution containing this compound to a large beaker or flask equipped with a magnetic stirrer.

    • Begin stirring and gradually add anhydrous potassium carbonate (or sodium carbonate) in portions.

    • Continue adding the salt until no more dissolves and a layer of excess solid remains at the bottom of the flask.

    • Stop stirring and allow the layers to separate. An oily, brown, or yellow layer of this compound may separate from the aqueous solution.

  • Initial Separation:

    • Carefully decant or separate the top oily layer (if formed) and set it aside.

    • Filter the remaining aqueous mixture through a glass wool plug to remove the excess solid carbonate.

  • Solvent Extraction:

    • Divide the aqueous filtrate into three equal portions.

    • Transfer the first portion to a separatory funnel and add a volume of isoamyl alcohol (e.g., 200 mL for a 1L portion).

    • Gently invert the funnel 10-15 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to fully separate and drain the lower aqueous layer. Collect the upper organic (isoamyl alcohol) layer.

    • Return the aqueous layer to the funnel and repeat the extraction with a fresh portion of isoamyl alcohol.

    • Combine the two organic extracts from the first portion of the aqueous solution.

  • Sequential Extraction (Solvent Re-use):

    • To improve efficiency, the isoamyl alcohol used for the second extraction of the first aqueous portion can be used for the first extraction of the second aqueous portion.

    • Continue this process for all aqueous portions.

  • Combine and Wash:

    • Combine all the isoamyl alcohol extracts with the oily layer that was initially separated in Step 2.

    • An aqueous layer may appear upon combination; if so, separate it and perform one final extraction on it with a small portion of isoamyl alcohol.

  • Solvent Removal:

    • Combine all organic fractions.

    • Remove the isoamyl alcohol under reduced pressure using a rotary evaporator. The residue is the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation.[5]

G start Aqueous Solution (containing 1-M-2-P) add_salt Add K₂CO₃ / Na₂CO₃ to saturation ('Salting Out') start->add_salt separate_oil Separate Oily Layer (if formed) add_salt->separate_oil filter Filter Aqueous Layer (remove excess salt) separate_oil->filter extract1 Extract Aqueous Layer with Isoamyl Alcohol filter->extract1 separate_layers Separate Organic and Aqueous Layers extract1->separate_layers re_extract Re-extract Aqueous Layer with fresh Isoamyl Alcohol separate_layers->re_extract Aqueous combine_extracts Combine all Organic Extracts and Oily Layer separate_layers->combine_extracts Organic re_extract->combine_extracts rotovap Remove Solvent (Rotary Evaporation) combine_extracts->rotovap product Crude this compound rotovap->product

Caption: Workflow for the extraction of this compound.

References

Optimizing reaction conditions for pyridone synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the reaction conditions, specifically temperature and solvent, for pyridone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in pyridone synthesis related to temperature and solvent?

Low yields can often be traced back to suboptimal reaction conditions. Incorrect temperature can either slow the reaction to a halt or cause decomposition of reactants and products.[1] The choice of solvent is equally critical, as it affects reactant solubility, reaction rate, and even the chemical pathway.[1][2] For instance, polar protic solvents like ethanol (B145695) are often effective, but changing to acetonitrile (B52724) can be beneficial for reactions involving sterically hindered aldehydes.[2]

Q2: How do I select the optimal temperature for my pyridone synthesis?

The optimal temperature is highly dependent on the specific reaction. It's best to start with conditions reported in the literature for similar syntheses. If yields are low, a systematic approach is recommended:

  • Too Low: If the reaction is slow or incomplete, gradually increase the temperature in small increments (e.g., 10-20°C).

  • Too High: Excessively high temperatures can lead to the formation of side products or decomposition.[1] In a study on tetrahydrodipyrazolo pyridine (B92270) synthesis, 76°C was found to be optimal, with higher temperatures reducing efficiency.[3]

  • Alternative Heating: Techniques like microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[3]

Q3: How does solvent choice impact the outcome of a pyridone synthesis?

A solvent's properties—such as polarity, boiling point, and its protic or aprotic nature—can drastically affect the reaction.[2]

  • Solubility: The solvent must effectively dissolve the reactants and key intermediates.

  • Reaction Rate: The solvent can influence the rate of reaction. For example, some modern Hantzsch syntheses show higher yields in aqueous micelles compared to traditional organic solvents like methanol (B129727) or ethanol.[1]

  • Selectivity: In cases where multiple products can be formed (e.g., N-alkylation vs. O-alkylation of pyridones), the solvent can control regioselectivity.[4][5]

  • Workup: Consider the solvent's boiling point and miscibility for ease of removal and product purification post-reaction. Using water as a solvent can sometimes lead to product precipitation, simplifying purification.[6]

Q4: My reaction is highly exothermic. How can I use temperature and solvent to control it?

Exothermic reactions can lead to safety hazards and product degradation.[7] To manage them:

  • Efficient Cooling: Use an ice bath or cryostat to maintain a consistent low temperature.[7]

  • Slow Addition: Add reagents dropwise to control the rate of heat generation.[7]

  • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) helps dissipate heat more effectively.[7]

Troubleshooting Guide

This guide addresses specific issues encountered during pyridone synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Temperature: Reaction may be too slow or reactants/products may be decomposing.Systematically vary the temperature in small-scale trial reactions to find the optimum.[1] Consider alternative energy sources like microwave or ultrasound irradiation, which can improve yields and shorten reaction times.[3][6]
Incorrect Solvent: Poor solubility of reactants or unfavorable reaction kinetics.Test a range of solvents with different polarities (e.g., ethanol, acetonitrile, water, THF, DMSO).[2][8] For the synthesis of 3,4-dihydro-2-pyridone derivatives, a switch from ethanol to water significantly improved yields from 55-75% to 90-96%.[6]
Formation of Multiple Products / Poor Selectivity Ambident Nucleophilicity of Pyridone: The pyridone anion can react at either the nitrogen or oxygen atom.The choice of solvent and catalyst can control regioselectivity. For instance, in the alkylation of 2-pyridones, triflic acid in one solvent can favor O-alkylation, while p-toluenesulfonic acid in another can favor N-alkylation.[4] The hard/soft acid/base (HSAB) model can help rationalize selectivity.[9]
Side Reactions: Competing reaction pathways are favored under the current conditions.Analyze the reaction mixture by TLC or LC-MS to identify intermediates.[2] Adjusting the temperature or changing the solvent may disfavor the side reaction pathway.
Difficult Product Purification Product is a Base: Pyridine-containing compounds can show "tailing" on silica (B1680970) gel chromatography.Add a small amount of a base like triethylamine (B128534) to the eluent during column chromatography to mitigate tailing.[7]
Emulsion during Workup: Difficulty in separating aqueous and organic layers after extraction.This is common when extracting pyridones from aqueous solutions with solvents like ether or benzene, especially after salting out.[10] Using chloroform (B151607) or isoamyl alcohol may result in cleaner separation.[10]

Data on Reaction Conditions

The following tables summarize quantitative data from various pyridone synthesis protocols.

Table 1: Effect of Solvent and Temperature on the Synthesis of Pyrazolopyranopyrimidines Data adapted from a study on L-proline catalyzed synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂ORoom Temp580
2H₂O60392
3H₂O80292
4EtOHRoom Temp670
5EtOHReflux485
6CH₃CNReflux565
7THFReflux650
8Solvent-free801.596

Source: Adapted from ResearchGate article on pyrazolopyranopyrimidine synthesis.[11]

Table 2: Optimization for the Synthesis of 3-Methyl-2-pyridone from a Cyclopentenone This one-pot reaction involves in situ silyl (B83357) enol ether formation followed by nitrogen insertion.

EntrySolvent System (v/v)ReagentsTemperatureYield (%)
1THF:MeOH (1:1)TBSOTf, NH₂CO₂NH₄, PIDARoom Temp66
2THF:MeOH (4:1)TBSOTf, NH₂CO₂NH₄, PIDARoom Temp60
3Pentane:MeOH (1:1)TBSOTf, NH₂CO₂NH₄, PIDARoom Temp55
4THF:MeOH (1:1)TMSOTf, NH₂CO₂NH₄, PIDARoom Temp57

Source: Adapted from ChemRxiv article on oxidative amination.[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrano[3,2-c]pyridones (P1)

This protocol outlines a one-pot, three-component reaction.

  • Reactants: Aromatic aldehydes, malononitrile (B47326), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.

  • Base: Triethylamine.

  • Solvent: Ethanol.

  • Procedure:

    • To a solution of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1 mmol) in ethanol (10 mL), add triethylamine (3 drops).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 50 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[3,2-c]pyridone.

  • Expected Yield: 75-98%.[13]

Protocol 2: Synthesis of 1-Methyl-2-pyridone

This is a classic procedure involving the oxidation of a pyridinium (B92312) salt.

  • Reactants: Dry pyridine, dimethyl sulfate (B86663), potassium ferricyanide (B76249), sodium hydroxide (B78521).

  • Solvent: Water, Chloroform (for extraction).

  • Procedure:

    • In a 5-L round-bottom flask, add 145 g (1.83 moles) of dry pyridine.

    • Slowly add 231 g (1.83 moles) of dimethyl sulfate through a separatory funnel.

    • After addition is complete, heat the flask in a boiling water bath for two hours.

    • Dissolve the resulting crude pyridinium salt in 400 cc of water and cool the solution to 0°C in an ice-salt bath.

    • Prepare two separate solutions: 1.2 kg of potassium ferricyanide in 2.4 L of water, and 300 g of sodium hydroxide in 500 cc of water.

    • Add the two solutions dropwise to the well-stirred pyridinium salt solution, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, continue stirring for one hour.

    • Extract the aqueous solution with five 400-cc portions of chloroform.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate and remove the solvent by distillation.

    • Distill the residue under reduced pressure. The product boils at 122–124°C/11 mm.

  • Expected Yield: 65–70%.[10]

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental design in pyridone synthesis.

G cluster_opt Optimization Strategy start Low or No Yield Observed purity Check Reactant Purity (NMR, GC/MS) start->purity impure Impure Reactants Detected? purity->impure conditions Review Reaction Conditions (Temp, Time, Stoichiometry) temp_opt Optimize Temperature conditions->temp_opt solvent_opt Optimize Solvent conditions->solvent_opt catalyst_opt Investigate Catalyst (Loading, Activity) conditions->catalyst_opt temp_desc Run small-scale tests at -10°C, RT, +20°C from original temperature. temp_opt->temp_desc solvent_desc Screen solvents of varying polarity (e.g., EtOH, ACN, H₂O, Toluene). solvent_opt->solvent_desc catalyst_desc Verify catalyst is active. Test different loadings (e.g., 5, 10, 20 mol%). catalyst_opt->catalyst_desc impure->conditions No purify Purify/Replace Starting Materials impure->purify Yes re_run Re-run Experiment with Purified Materials purify->re_run

Caption: A workflow for troubleshooting low yields in pyridone synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Reactants, Solvent, & Catalyst in Reaction Vessel heating Heat to Target Temperature (e.g., Reflux, 80°C) reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete extraction Aqueous Workup / Extraction cooling->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purify Purify Crude Product (Column Chromatography, Crystallization, or Distillation) concentration->purify analysis Characterize Product (NMR, MS, m.p.) purify->analysis

Caption: A generalized experimental workflow for pyridone synthesis.

References

Preventing discoloration and degradation of 1-Methyl-2-pyridone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-pyridone. The information provided aims to help prevent discoloration and degradation of the compound during storage and experimental use.

Troubleshooting Guide

Issue: The this compound I received is a tan or brown solid/liquid, but the specification sheet says it should be colorless to pale yellow. Is it degraded?

The color of this compound can vary upon receipt. While a colorless to pale yellow appearance is ideal, a tan or brownish hue does not necessarily indicate significant degradation, especially in freshly prepared batches.[1][2] However, it is prudent to verify the purity if the color is significantly dark.

Recommended Actions:

  • Review Certificate of Analysis (CoA): Check the purity data on the CoA provided by the supplier. If the purity is ≥99%, the compound is likely suitable for most applications.[3]

  • Perform Purity Analysis: If in doubt, or for sensitive applications, re-analyze the purity using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: If the purity is below the required specifications, consider purification by distillation under reduced pressure.[4]

Issue: My stored this compound has turned yellow or brown over time. What is causing this discoloration?

Discoloration of this compound upon storage is a common issue, often attributed to slow oxidation by atmospheric oxygen.[5] This phenomenon is also observed in structurally similar compounds like N-methyl-2-pyrrolidone (NMP). The pyridone ring system can be susceptible to oxidation, leading to the formation of colored impurities. Other contributing factors can include exposure to light, elevated temperatures, and humidity.

Recommended Actions:

  • Assess Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see table below).

  • Inert Atmosphere: If not already done, blanket the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

  • Purity Check: Analyze the purity of the discolored material to determine if significant degradation has occurred.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

The primary causes of this compound degradation are:

  • Oxidation: Reaction with atmospheric oxygen is a likely cause of discoloration (yellowing or browning).[5]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in pyridone derivatives, potentially leading to degradation.[1]

  • Thermal Stress: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[2][6]

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the amide bond, although this is less common under typical storage conditions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides can cause decomposition.[1]

Q2: What are the ideal storage conditions for this compound?

To minimize discoloration and degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[2][7]Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5]Prevents oxidative degradation.
Light Protect from light by using an amber or opaque container.Prevents photodegradation.[1]
Container Store in a tightly sealed, original container. Polyethylene or polypropylene (B1209903) containers are suitable.[1]Prevents exposure to moisture and atmospheric oxygen.
Purity Use high-purity material (≥99%) for storage to minimize the presence of catalytic impurities.[3]Impurities can catalyze degradation reactions.

Q3: How can I prevent discoloration of this compound during my experiments?

  • Use Freshly Purified or Opened Material: Whenever possible, use this compound from a freshly opened container or purify it by vacuum distillation if it has been stored for an extended period.[4]

  • Inert Atmosphere: If your reaction is sensitive to oxidation, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Minimize Light Exposure: Protect your reaction setup from light, especially if the experiment is lengthy.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Q4: Are there any recommended antioxidants to stabilize this compound?

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and to separate it from its potential degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0) is a common starting point for separating polar and non-polar compounds.

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture).

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, perform forced degradation studies as follows:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Intermediate_Peroxide Intermediate_Peroxide This compound->Intermediate_Peroxide Oxidation (O2) Ring_Opened_Products Ring_Opened_Products Intermediate_Peroxide->Ring_Opened_Products Rearrangement Colored_Impurities Colored_Impurities Ring_Opened_Products->Colored_Impurities Further Reactions

Caption: Proposed oxidative degradation pathway of this compound.

Troubleshooting_Workflow cluster_0 Discoloration Observed cluster_1 Investigation cluster_2 Decision cluster_3 Action Observe_Discoloration This compound is yellow/brown Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Observe_Discoloration->Check_Storage Purity_Analysis Perform HPLC/GC-MS Purity Analysis Check_Storage->Purity_Analysis Purity_OK Purity > 99%? Purity_Analysis->Purity_OK Use_As_Is Use for non-sensitive applications Purity_OK->Use_As_Is Yes Purify Purify by vacuum distillation Purity_OK->Purify No Store_Properly Implement proper storage (Inert gas, protect from light) Use_As_Is->Store_Properly Purify->Store_Properly

Caption: Troubleshooting workflow for discolored this compound.

Experimental_Workflow Start Start: Stability Study Prepare_Samples Prepare this compound Solutions Start->Prepare_Samples Stress_Samples Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Stress_Samples Analyze_Samples Analyze Stressed Samples by HPLC Stress_Samples->Analyze_Samples Develop_HPLC Develop Stability-Indicating HPLC Method Develop_HPLC->Analyze_Samples Evaluate_Results Evaluate Peak Purity and Resolution Analyze_Samples->Evaluate_Results End End: Stability Profile Established Evaluate_Results->End

Caption: Experimental workflow for a forced degradation study.

References

Overcoming poor solubility of reactants in 1-Methyl-2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with poor reactant solubility during the synthesis of 1-Methyl-2-pyridone, primarily through the N-methylation of 2-pyridone (also known as 2-hydroxypyridine).

Frequently Asked Questions (FAQs)

Q1: Why is my 2-pyridone reactant not dissolving in the reaction solvent?

A1: 2-Pyridone exhibits varied solubility. It is soluble in polar protic solvents like water and ethanol (B145695) but has limited solubility in many common aprotic organic solvents such as benzene, ether, and tetrahydrofuran (B95107) (THF).[1] This poor solubility is a common hurdle in achieving efficient reaction kinetics. The choice of a non-polar solvent favors the 2-hydroxypyridine (B17775) tautomer, which can further complicate solubility and reactivity.[1][2]

Q2: What is the main challenge in the N-methylation of 2-pyridone?

A2: The primary challenge is controlling the regioselectivity of the alkylation. 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. This allows for alkylation to occur at either the nitrogen atom (N-alkylation) to form the desired this compound, or at the oxygen atom (O-alkylation) to form the undesired 2-methoxypyridine (B126380) byproduct. The ratio of these products is highly dependent on the solvent, base, and methylating agent used.[3]

Q3: What are the most effective strategies to overcome poor solubility and improve N-alkylation selectivity?

A3: Two highly effective strategies are Phase Transfer Catalysis (PTC) and Micellar Catalysis.

  • Phase Transfer Catalysis (PTC): This technique uses a catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), to transport the deprotonated 2-pyridone anion from a solid or aqueous phase into the organic phase where the methylating agent is dissolved. This overcomes solubility issues and can significantly accelerate the reaction.[4][5][6]

  • Micellar Catalysis: This involves using a surfactant (e.g., Tween 20) in an aqueous solution to form micelles. These micelles act as nanoreactors, creating a microenvironment where the organic reactants can concentrate and react, thus overcoming their poor solubility in the bulk aqueous phase. This method is considered a green chemistry approach.

Q4: Can I just heat the reaction to a higher temperature to dissolve the reactants?

A4: While increasing the temperature can improve the solubility of 2-pyridone, it may not be the optimal solution. Higher temperatures can lead to an increase in the formation of the undesired O-alkylation byproduct and may cause decomposition of reactants or products. It is generally recommended to first explore alternative solvent systems or catalytic methods.

Troubleshooting Guide

This section provides a step-by-step guide to address common problems related to reactant solubility.

Problem: 2-Pyridone reactant is insoluble or only partially soluble in the chosen organic solvent, leading to a slow or incomplete reaction.
Logical Troubleshooting Workflow

This workflow guides you through selecting an appropriate solution.

TroubleshootingWorkflow start Start: Poor Reactant Solubility Observed check_solvent Step 1: Evaluate Solvent System start->check_solvent is_polar_aprotic Is a polar aprotic solvent (e.g., DMF, DMSO) suitable? check_solvent->is_polar_aprotic use_polar_aprotic Action: Switch to DMF or DMSO. Use K2CO3 as base. is_polar_aprotic->use_polar_aprotic  Yes consider_ptc Step 2: Consider Phase Transfer Catalysis (PTC) is_polar_aprotic->consider_ptc No   end_good Outcome: Improved Solubility and Reaction Rate use_polar_aprotic->end_good is_biphasic Is a biphasic system (e.g., Toluene (B28343)/Water) acceptable? consider_ptc->is_biphasic use_ptc Action: Implement PTC Protocol. (e.g., Toluene/Water, K2CO3, TBAB) is_biphasic->use_ptc  Yes consider_micellar Step 3: Consider Micellar Catalysis (Green Alternative) is_biphasic->consider_micellar No   use_ptc->end_good use_micellar Action: Implement Micellar Protocol. (Water, Tween 20, K2CO3) consider_micellar->use_micellar use_micellar->end_good end_bad If issues persist, consider alternative synthetic routes. end_good->end_bad Still issues?

Caption: Troubleshooting workflow for poor reactant solubility.

Data Presentation

Table 1: Solubility of 2-Pyridone in Various Solvents
SolventSolubilityRemarks
Water1000 mg/mL (at 20°C)Highly soluble. Favors the 2-pyridone tautomer.[7]
MethanolSolubleGood solubility due to polarity and hydrogen bonding.[1][2]
AcetoneSolubleGood solubility.[1][2]
EthanolSolubleGood solubility.
BenzeneSlightly SolublePoor solubility limits its use in homogeneous reactions.
Diethyl EtherSlightly SolubleVery low solubility.
ToluenePoorly SolubleOften used in PTC systems where solubility in the organic phase is not required.
AcetonitrilePartially SolubleCan be used, often with heating or in PTC systems.
THFPartially SolubleCan be used, often with heating or in PTC systems.
DMSOSolubleGood solvent for this reaction, often paired with K₂CO₃.
DMFSolubleGood solvent for this reaction.
Table 2: Comparison of Reaction Conditions for N-methylation of 2-Pyridone
MethodSolventBaseCatalyst/AdditiveTemp. (°C)Yield of N-methyl productN/O RatioReference
ConventionalTolueneK₂CO₃NoneRefluxLow (due to insolubility)VariableGeneral Knowledge
PTCToluene / H₂OK₂CO₃TBAB (5 mol%)80Good to Excellent>10:1Inferred from[4][6]
PTCTHFTetrabutylammonium Fluoride(Acts as base/catalyst)RT~90%Highly Selective for N[8]
MicellarWaterK₂CO₃Tween 20 (2 wt%)7094% (with Benzyl (B1604629) Bromide)>10:1

Experimental Protocols

Protocol 1: N-methylation using Phase Transfer Catalysis (PTC)

This protocol is a general guideline based on established PTC principles for N-alkylation.

Workflow Diagram for PTC Protocol

PTC_Workflow A 1. Charge Reactor B Add 2-pyridone, Toluene, Water, and K2CO3 A->B C 2. Add Catalyst D Add Tetrabutylammonium Bromide (TBAB) C->D E 3. Heat and Add Reagent F Heat to 80°C and slowly add Methyl Iodide E->F G 4. Reaction Monitoring H Monitor by TLC/GC-MS (Typically 2-4 hours) G->H I 5. Work-up J Cool, separate layers, extract aqueous phase, wash organic phase I->J K 6. Purification L Dry, concentrate, and purify by distillation or chromatography K->L

Caption: Experimental workflow for PTC-mediated N-methylation.

Materials:

  • 2-Pyridone (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-pyridone, toluene (approx. 5 mL per 1 g of 2-pyridone), water (same volume as toluene), and potassium carbonate.

  • Add the tetrabutylammonium bromide (TBAB) catalyst to the biphasic mixture.

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add methyl iodide to the reaction mixture via a dropping funnel or syringe over 15-20 minutes.

  • Maintain the temperature and continue stirring vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: N-methylation using Micellar Catalysis in Water

This protocol is adapted from the method described by Hao et al. in Organic Letters.

Materials:

  • 2-Pyridone (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide as a model, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tween 20

  • Deionized Water

  • Ethyl Acetate (for extraction)

Procedure:

  • Prepare a 2 wt% solution of Tween 20 in deionized water.

  • In a reaction vial, combine 2-pyridone, the 2 wt% Tween 20 solution (to achieve a 0.5 M concentration of 2-pyridone), and potassium carbonate.

  • Add the alkyl halide (e.g., benzyl bromide) to the mixture.

  • Seal the vial and place it in a preheated oil bath at 70°C.

  • Stir the reaction mixture vigorously for the required time (e.g., 2 hours for benzyl bromide). Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated 2-pyridone.

References

Managing side reactions in the methylation of 2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the methylation of 2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the methylation of 2-pyridone?

A1: The main side reaction is the formation of a mixture of N-methylated (1-methyl-2-pyridone) and O-methylated (2-methoxypyridine) products. This occurs due to the tautomeric nature of 2-pyridone, which exists in equilibrium between the lactam and lactim forms. The ambident nucleophilicity of the resulting anion allows for methylation at either the nitrogen or oxygen atom.

Q2: What factors influence the N- vs. O-methylation selectivity?

A2: The ratio of N- to O-methylation is influenced by several factors, including the choice of methylating agent, the base used for deprotonation, the solvent, and the reaction temperature.[1][2] Generally, "harder" electrophiles and counterions tend to favor N-alkylation, while "softer" electrophiles and counterions favor O-alkylation.

Q3: How can I favor N-methylation?

A3: To favor the formation of this compound, you can employ specific reaction conditions. Using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or DMSO often promotes N-alkylation. Some protocols also suggest that lower reaction temperatures can favor N-methylation. A solid-phase synthesis approach has also been shown to yield N-alkylated pyridones with no detectable O-alkylation.

Q4: How can I favor O-methylation?

A4: For selective O-methylation to produce 2-methoxypyridine (B126380), different conditions are required. Using a silver salt of 2-pyridone (e.g., Ag2CO3) can favor O-alkylation. Additionally, employing a phase-transfer catalyst or specific methylating agents under controlled conditions can enhance the yield of the O-methylated product. Higher temperatures can also favor O-alkylation in some systems.

Q5: Are there other potential side reactions besides N- and O-methylation?

A5: While N- and O-methylation are the predominant pathways, other side reactions can occur, though they are less common. These can include C-alkylation at the ring carbons, particularly under harsh conditions or with certain catalysts, and over-methylation to form quaternary ammonium (B1175870) salts if the N-methylated product reacts further. The formation of unidentified byproducts can also occur, especially at elevated temperatures.

Troubleshooting Guides

This section addresses common issues encountered during the methylation of 2-pyridone.

Issue 1: Low Yield of Desired Product

Symptoms:

  • The overall conversion of 2-pyridone is low.

  • A significant amount of starting material remains after the reaction.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient reaction time or temperature Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can alter selectivity.
Ineffective base Ensure the base is strong enough to fully deprotonate the 2-pyridone. The purity and dryness of the base are also critical. Consider using a stronger base or ensuring the complete removal of any residual water.
Poor quality of reagents or solvents Use freshly distilled or anhydrous solvents and high-purity reagents. Moisture can quench the base and hydrolyze the methylating agent.
Decomposition of the methylating agent Some methylating agents are sensitive to heat, light, or moisture. Store and handle them according to the supplier's recommendations. Add the methylating agent slowly to the reaction mixture to control any exothermic processes.

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

start [label="Low Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Conversion (TLC/LC-MS)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete_reaction [label="Incomplete Reaction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Time/\nTemperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Evaluate Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ineffective_base [label="Ineffective Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stronger_base [label="Use Stronger/\nDrier Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent/\nSolvent Quality", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; poor_quality [label="Poor Quality", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_pure_reagents [label="Use Pure/Anhydrous\nReagents & Solvents", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; check_conversion -> incomplete_reaction; incomplete_reaction -> optimize_conditions [label="Yes"]; incomplete_reaction -> check_base [label="No"]; optimize_conditions -> end; check_base -> ineffective_base; ineffective_base -> stronger_base [label="Yes"]; ineffective_base -> check_reagents [label="No"]; stronger_base -> end; check_reagents -> poor_quality; poor_quality -> use_pure_reagents [label="Yes"]; poor_quality -> end [label="No"]; use_pure_reagents -> end; } A logical workflow for troubleshooting low reaction yields.

Issue 2: Poor Selectivity (Mixture of N- and O-Methylated Products)

Symptoms:

  • Significant amounts of both this compound and 2-methoxypyridine are observed.

  • Difficulty in separating the two isomers.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate solvent The polarity of the solvent can significantly impact the N/O ratio. Generally, polar aprotic solvents like DMF or DMSO favor N-alkylation, while less polar solvents may favor O-alkylation. Screen different solvents to find the optimal one for your desired product.
Incorrect base/counterion The nature of the counterion from the base can influence the site of methylation. For example, using a silver salt (Ag2CO3) often directs the reaction towards O-methylation. Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) to alter the selectivity.
Suboptimal temperature Temperature can affect the N/O selectivity. It has been reported that lower temperatures can favor N-methylation, while higher temperatures may favor O-methylation. Conduct the reaction at different temperatures to find the optimal condition.
Choice of methylating agent "Hard" methylating agents like dimethyl sulfate (B86663) tend to favor N-methylation, while "softer" agents like methyl iodide might show less selectivity or favor O-methylation under certain conditions. Consider changing the methylating agent.

dot digraph "Troubleshooting_Poor_Selectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

start [label="Poor Selectivity\n(N/O Mixture)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_products [label="Analyze Product Ratio\n(NMR, GC-MS)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; modify_solvent [label="Modify Solvent", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; modify_base [label="Modify Base/\nCounterion", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; modify_temp [label="Modify\nTemperature", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; modify_agent [label="Modify Methylating\nAgent", shape=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Improved Selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> analyze_products; analyze_products -> modify_solvent; modify_solvent -> modify_base; modify_base -> modify_temp; modify_temp -> modify_agent; modify_agent -> end; } A systematic approach to improving N/O selectivity.

Data Presentation: N- vs. O-Methylation Selectivity

The following table summarizes the influence of various reaction parameters on the selectivity of 2-pyridone methylation, with yields of N-methyl-2-pyridone and 2-methoxypyridine.

Methylating AgentBaseSolventTemperature (°C)N-Methyl (%)O-Methyl (%)Reference
CH3INaHTHFReflux7515Fictional Example
CH3IAg2CO3BenzeneReflux1085Fictional Example
(CH3)2SO4K2CO3DMF25905Fictional Example
(CH3)2SO4K2CO3Dioxane1004055Fictional Example
CH3OTft-BuOKTHF-78 to 258510Fictional Example

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual yields may vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Selective N-Methylation of 2-Pyridone

This protocol is designed to favor the formation of this compound.

Materials:

  • 2-Pyridone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-pyridone.

  • Add anhydrous DMF via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Selective O-Methylation of 2-Pyridone

This protocol is designed to favor the formation of 2-methoxypyridine.

Materials:

  • 2-Pyridone

  • Silver(I) carbonate (Ag2CO3)

  • Benzene, anhydrous

  • Methyl iodide (CH3I)

  • Celite

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask protected from light and under an inert atmosphere, add 2-pyridone and anhydrous benzene.

  • Add silver(I) carbonate to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Add methyl iodide dropwise to the refluxing mixture.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the silver salts, and wash the pad with benzene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to yield 2-methoxypyridine.

Signaling Pathways and Experimental Workflows

dot digraph "Methylation_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

pyridone [label="2-Pyridone", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tautomer [label="2-Hydroxypyridine\n(Tautomer)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; anion [label="Pyridone Anion\n(Ambident Nucleophile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; n_methylation [label="N-Methylation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_methylation [label="O-Methylation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_product [label="2-Methoxypyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

pyridone -> tautomer [dir=both, label="Tautomerization"]; pyridone -> anion [label="+ Base\n- H+"]; anion -> n_methylation [label="Attack at N"]; anion -> o_methylation [label="Attack at O"]; n_methylation -> n_product [label="+ CH3+"]; o_methylation -> o_product [label="+ CH3+"]; } Reaction pathways for the methylation of 2-pyridone.

dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Select Reagents:\n2-Pyridone, Base,\nMethylating Agent, Solvent", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_setup [label="Reaction Setup\n(Inert atmosphere, Temperature control)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; monitoring [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup and Extraction", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Chromatography/Distillation)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Characterization\n(NMR, MS)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> reaction_setup; reaction_setup -> monitoring; monitoring -> workup [label="Complete"]; monitoring -> monitoring [label="Incomplete"]; workup -> purification; purification -> analysis; analysis -> end; } A general experimental workflow for 2-pyridone methylation.

References

Scale-up challenges for the industrial synthesis of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 1-Methyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes are the oxidation of a 1-methylpyridinium salt and the direct N-methylation of 2-pyridone. The oxidation route, often starting from pyridine (B92270) and a methylating agent like dimethyl sulfate (B86663), followed by oxidation with potassium ferricyanide (B76249), is a classic method.[1] The N-methylation of 2-pyridone is a more direct approach, but requires careful control to ensure selective methylation on the nitrogen atom versus the oxygen atom.

Q2: What are the major scale-up challenges for the oxidation route?

A2: The primary challenges include:

  • Exothermic Reaction Control: The methylation of pyridine and the subsequent oxidation are exothermic, requiring robust cooling systems to maintain the reaction temperature, typically between 0-10°C, to prevent runaway reactions and byproduct formation.[1]

  • Mass Transfer Limitations: Ensuring efficient mixing of the multiphasic reaction mixture (aqueous and organic/product layers) is critical for consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" and reduced efficiency.

  • Solid Handling: The handling of large quantities of potassium ferricyanide and the subsequent filtration of the precipitated salts can be challenging at an industrial scale.

  • Waste Stream Management: The process generates a significant amount of aqueous waste containing inorganic salts, which requires appropriate treatment and disposal.

Q3: What is O-alkylation and how can it be minimized during N-methylation of 2-pyridone?

A3: O-alkylation is a common side reaction where the methyl group attaches to the oxygen atom of the pyridone ring, forming 2-methoxy-pyridine instead of the desired this compound.[2][3] The ratio of N- to O-alkylation is influenced by several factors:

  • Solvent: The choice of solvent can significantly affect the selectivity.

  • Base: The nature of the base used for deprotonation of 2-pyridone plays a crucial role.

  • Methylating Agent: "Harder" electrophiles tend to favor O-alkylation, while "softer" ones favor N-alkylation.[4]

  • Phase-Transfer Catalysis (PTC): PTC can enhance the selectivity for N-alkylation by facilitating the reaction at the interface of a two-phase system.

Q4: What are the advantages of using continuous flow synthesis for this compound production?

A4: Continuous flow synthesis offers several advantages over traditional batch processing for this synthesis:

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control of exothermic reactions, enhancing safety and reducing byproduct formation.[5][6]

  • Enhanced Mass Transfer: Efficient mixing in flow reactors leads to faster reaction times and higher yields.[7][8]

  • Increased Safety: Smaller reaction volumes at any given time minimize the risk associated with hazardous reagents and exothermic reactions.[5]

  • Scalability: Scaling up is often a matter of running the process for a longer duration or using parallel reactors, rather than redesigning a large batch reactor.[6]

  • Process Automation and Control: Flow chemistry allows for precise control over reaction parameters and facilitates automation for consistent product quality.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Oxidation Route 1. Incomplete methylation of pyridine. 2. Poor temperature control during oxidation (too high). 3. Inefficient mixing leading to localized reagent depletion. 4. Suboptimal pH during oxidation.1. Ensure complete formation of the 1-methylpyridinium salt before proceeding. 2. Verify the efficiency of the cooling system and the calibration of temperature probes. 3. Evaluate and optimize the agitator design and speed for the reactor scale. 4. Monitor and maintain the pH of the reaction mixture within the optimal range for the oxidation step.
Low Selectivity (High O-alkylation) in N-Methylation Route 1. Incorrect choice of solvent or base. 2. Use of a "hard" methylating agent. 3. Ineffective phase-transfer catalyst (if used).1. Screen different solvents and bases to find the optimal combination for N-selectivity. 2. Consider using a "softer" methylating agent. 3. Optimize the choice and concentration of the phase-transfer catalyst.
Product Discoloration (Turns Dark) Oxidation or degradation of the final product.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Difficult Phase Separation/Emulsion Formation High concentration of salts or surfactants, or inefficient mixing leading to high shear.1. Adjust the ionic strength of the aqueous phase. 2. Allow for a longer settling time. 3. Consider a different solvent for extraction.
Inconsistent Results Between Batches Variations in raw material quality, reaction conditions, or operator procedures.1. Implement stringent quality control for all incoming raw materials. 2. Automate critical process parameters to ensure consistency. 3. Develop and strictly follow detailed Standard Operating Procedures (SOPs).

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound (Illustrative Data)

Parameter Oxidation of 1-Methylpyridinium Salt (Batch) N-Methylation of 2-Pyridone (PTC, Batch) N-Methylation of 2-Pyridone (Continuous Flow)
Typical Yield 65-75%80-90%>90%
Purity ~98% after distillation>99% with optimized selectivity>99%
Reaction Time 8-12 hours4-6 hours< 30 minutes
Key Byproducts Unreacted starting materials, over-oxidation products2-Methoxy-pyridine (O-alkylation product)2-Methoxy-pyridine (minimized)
Scale-up Complexity High (exotherm, solid handling)Moderate (catalyst selection, phase separation)Low (linear scalability)
Safety Concerns Handling of dimethyl sulfate, exothermic reactionCatalyst toxicity, solvent handlingMinimized due to small reaction volumes
Waste Stream High volume of inorganic saltsCatalyst and solvent wasteReduced solvent waste

Experimental Protocols

Protocol 1: N-Methylation of 2-Pyridone using Phase-Transfer Catalysis (Illustrative Lab-Scale)
  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-pyridone (1.0 eq), toluene (B28343) (10 vol), and tetrabutylammonium (B224687) bromide (TBAB, 0.05 eq).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the mixture.

  • Methylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 2-pyridone is complete (typically 4-6 hours).

  • Work-up: Stop the stirring and allow the phases to separate. Remove the aqueous layer. Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Protocol 2: Continuous Flow Synthesis of this compound (Illustrative Setup)
  • System Preparation: Set up a continuous flow reactor system consisting of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • Reagent Streams:

    • Stream A: A solution of 2-pyridone (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent (e.g., acetonitrile).

    • Stream B: A solution of methyl iodide (1.2 eq) in the same solvent.

  • Reaction Execution:

    • Pump streams A and B at defined flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil (temperature and residence time to be optimized, e.g., 80°C and 10 minutes).

    • The product stream is collected after the back-pressure regulator.

  • Work-up and Purification: The collected product stream can be subjected to an in-line purification module or collected for batch work-up (e.g., solvent evaporation and distillation). A study on a similar system reported yields of around 60% in less than 10 minutes for 2-pyridone derivatives.[8]

Visualizations

Synthesis_Pathway_Oxidation Pyridine Pyridine Methylpyridinium 1-Methylpyridinium Salt Pyridine->Methylpyridinium Methylation DMS Dimethyl Sulfate DMS->Methylpyridinium Product This compound Methylpyridinium->Product Oxidation Oxidant K3[Fe(CN)6] / NaOH Oxidant->Product Synthesis_Pathway_N_Methylation Pyridone 2-Pyridone Product This compound Pyridone->Product N-Methylation SideProduct 2-Methoxy-pyridine (O-alkylation) Pyridone->SideProduct Side Reaction MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) MethylatingAgent->Product MethylatingAgent->SideProduct Base Base (e.g., K2CO3) Base->Product Base->SideProduct Troubleshooting_Workflow Start Low Yield or Purity Issue CheckRoute Which Synthesis Route? Start->CheckRoute OxidationRoute Oxidation Route CheckRoute->OxidationRoute Oxidation NMethylationRoute N-Methylation Route CheckRoute->NMethylationRoute N-Methylation CheckTemp Check Temperature Control (0-10°C) OxidationRoute->CheckTemp CheckSelectivity Analyze N/O Selectivity NMethylationRoute->CheckSelectivity CheckMixing Evaluate Mixing Efficiency CheckTemp->CheckMixing CheckPurity Analyze Raw Material Purity CheckMixing->CheckPurity Solution Implement Corrective Actions CheckPurity->Solution OptimizeSolventBase Optimize Solvent/Base/Catalyst CheckSelectivity->OptimizeSolventBase OptimizeSolventBase->CheckPurity

References

Technical Support Center: Selective N-alkylation versus O-alkylation of Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N- and O-alkylation of pyridones.

Troubleshooting Guide

Issue 1: Low Regioselectivity (Mixture of N- and O-Alkylated Products)

Question: My reaction is producing a mixture of N- and O-alkylated pyridones. How can I improve the selectivity for the desired isomer?

Answer: The formation of both N- and O-alkylated products is a common challenge due to the ambident nucleophilic nature of the pyridone anion.[1] Selectivity is influenced by several factors, including the choice of base, solvent, alkylating agent, and temperature.[2]

Potential Causes & Solutions:

Factor To Favor N-Alkylation To Favor O-Alkylation Explanation
Solvent Use polar aprotic solvents like DMF, DMSO, or THF.[3]Use polar protic solvents like alcohols or water, or non-polar solvents like benzene.Polar aprotic solvents solvate the cation of the base, leaving the pyridone anion freer to react at the nitrogen, which is often the site of kinetic control. Polar protic solvents can hydrogen bond with the oxygen atom, potentially hindering O-alkylation, but can also favor O-alkylation through other mechanisms.
Base Strong, non-coordinating bases like NaH, K₂CO₃, or Cs₂CO₃ are often used.[3][4] Potassium tert-butoxide (t-BuOK) is also effective.[5]Silver salts (e.g., Ag₂CO₃) can favor O-alkylation.[6] The use of certain Brønsted acids like triflic acid can also direct O-alkylation.[7][8]The choice of cation from the base can influence the association with the pyridone anion and direct the alkylation. Silver ions have a high affinity for oxygen.
Alkylating Agent "Soft" electrophiles like benzyl (B1604629) halides or allyl halides tend to favor N-alkylation.[9][10]"Hard" electrophiles, such as alkyl sulfates, trialkyloxonium salts, or reactions involving carbocation-like intermediates (e.g., Mitsunobu reaction), often favor O-alkylation.[10] Secondary alkyl iodides can also favor O-alkylation.[9]According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom of the pyridone is a "softer" nucleophilic center, while the oxygen is "harder."
Temperature Lower reaction temperatures can sometimes favor N-alkylation.[1]Higher temperatures may be required for some O-alkylation methods.Kinetic vs. thermodynamic control can be temperature-dependent.
Additives Lewis acids like LiBr can enhance N-selectivity in some cases.[1] Phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can also promote N-alkylation.[5]Not a common strategy, but specific catalysts can be employed. For example, palladium catalysis has been used for regioselective O-alkylation.[11]Additives can chelate with the pyridone anion or otherwise alter the reactivity of the nucleophile or electrophile.
Issue 2: Low or No Reaction Conversion

Question: My pyridone alkylation reaction is not proceeding, or the conversion is very low. What are the possible reasons and how can I fix it?

Answer: Low reactivity can stem from several factors, including insufficiently reactive starting materials, inadequate reaction conditions, or degradation of reagents.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The pKa of the pyridone needs to be considered. If the base is not strong enough to deprotonate the pyridone effectively, the reaction will not proceed.

    • Solution: Switch to a stronger base such as NaH or t-BuOK.

  • Poor Solubility: The pyridone or the base may not be sufficiently soluble in the chosen solvent.

    • Solution: Use a co-solvent to improve solubility. For N-alkylation, DMF is often a good choice due to its high polarity.[3] Micellar catalysis using surfactants like Tween 20 in water has also been shown to improve solubility and reaction rates.[4]

  • Steric Hindrance: Bulky substituents on the pyridone ring or a sterically hindered alkylating agent can slow down the reaction.[1]

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if possible.

  • Deactivated Substrates: Electron-withdrawing groups on the pyridone ring can decrease its nucleophilicity.[1]

    • Solution: More forcing conditions (higher temperature, stronger base) may be necessary.

  • Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify it before use.

  • Presence of Water: For reactions requiring anhydrous conditions (e.g., with NaH), trace amounts of water can quench the base and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating the N- and O-alkylated isomers, or removing unreacted starting material. What purification strategies are effective?

Answer: The separation of N- and O-alkylated pyridones can be challenging due to their similar polarities.

Potential Causes & Solutions:

  • Similar Polarity of Isomers: N- and O-alkylated products often have very close Rf values in thin-layer chromatography (TLC).

    • Solution:

      • Column Chromatography: Use a high-quality silica (B1680970) gel and carefully optimize the eluent system. A shallow gradient of a more polar solvent can improve separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[3]

      • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

  • Unreacted Pyridone: The starting pyridone can co-elute with the products.

    • Solution:

      • Aqueous Wash: An acidic wash (e.g., dilute HCl) can protonate and extract the unreacted pyridone into the aqueous layer. Be cautious, as some N-alkylated products may also be acid-sensitive.

      • Base Wash: A basic wash (e.g., aqueous NaHCO₃ or NaOH) can deprotonate and remove the starting pyridone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the competition between N- and O-alkylation of pyridones?

A1: Pyridones exist in tautomeric equilibrium with their corresponding hydroxypyridines. Deprotonation with a base generates a resonance-stabilized ambident anion, which has nucleophilic character on both the nitrogen and oxygen atoms.[3] The reaction pathway (N- vs. O-alkylation) is then determined by a variety of factors that influence the kinetic and thermodynamic stability of the transition states leading to the two possible products.

Q2: How can I reliably distinguish between the N- and O-alkylated products?

A2: Spectroscopic methods are essential for the unambiguous characterization of the alkylated products.

  • ¹³C NMR Spectroscopy: The chemical shift of the methylene (B1212753) carbon directly attached to the heteroatom is a key indicator. O-alkylated products typically show this carbon at a lower field (higher ppm value, e.g., 65-70 ppm) compared to N-alkylated products (e.g., 28-45 ppm).[12]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridone ring and the alkyl group can provide clues, but are often less definitive than ¹³C NMR.

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the alkyl group and the carbons of the pyridone ring, confirming the point of attachment. ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also be used to establish through-space proximity.[12]

  • Infrared (IR) Spectroscopy: N-alkylated pyridones will show a characteristic C=O stretching frequency, while O-alkylated pyridines will not. However, this can sometimes be inconclusive due to the complexity of the spectra.[13]

Q3: Are there methods to achieve N-alkylation without using a strong base?

A3: Yes, several methods have been developed to circumvent the need for strong bases and improve N-selectivity.

  • Catalyst- and Base-Free Conditions: Reactions with certain organohalides can proceed without any catalyst or base, reportedly facilitated by the in-situ generated HX, which converts the O-alkylated intermediate to the more stable N-alkylated product.[5][14]

  • Mitsunobu Reaction: While often leading to mixtures or favoring O-alkylation, the conditions can sometimes be tuned to favor N-alkylation.[2][10] However, this method is known to be substrate-dependent.

  • Starting from 2-Alkoxypyridines: An alternative strategy is to start with a 2-alkoxypyridine. The nitrogen atom attacks an alkyl halide to form a pyridinium (B92312) salt, and the counterion then displaces the alkyl group from the oxygen, yielding the N-alkyl-2-pyridone.[1] This method can be highly regioselective.

Q4: What is the role of the counter-ion of the base in determining selectivity?

A4: The counter-ion (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the pyridone anion. Smaller, "harder" cations like Li⁺ and Na⁺ tend to associate more strongly with the "harder" oxygen atom, which can sometimes favor O-alkylation or reduce the rate of N-alkylation. Larger, "softer" cations like Cs⁺ are less tightly coordinated, allowing for more flexibility and often favoring N-alkylation, which is under kinetic control. Cesium fluoride (B91410) (CsF) has been used to tune the selectivity based on the alkylating agent.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the selective alkylation of pyridones. Note that yields and selectivity are highly dependent on the specific substrates and conditions used.

Table 1: Conditions Favoring N-Alkylation

Pyridone SubstrateAlkylating AgentBaseSolventTemp (°C)N/O RatioYield (%)
4-PyridoneBenzyl bromideK₂CO₃DMF60-80N-alkylation favoredNot specified
2-PyridoneBenzyl chlorideCsFNot specifiedNot specifiedSelective N-alkylationNot specified
4-Alkoxy-2-pyridoneAlkyl halidest-BuOKTHFNot specifiedSelective N-alkylationNot specified
3-Cyano-2-pyridoneAlkyl halidesCs₂CO₃Not specifiedNot specifiedN-alkyl > O-alkylNot specified
5-Bromo-2-pyridoneBenzyl bromidei-Pr₂NEtWater (Tween 20)RT12:1 to 17:190-94
5-Bromo-2-pyridonen-Propyl iodideK₂CO₃Water (Tween 20)70>19:1High

Table 2: Conditions Favoring O-Alkylation

Pyridone SubstrateAlkylating AgentReagent/CatalystSolventTemp (°C)N/O RatioYield (%)
2-PyridoneSecondary alkyl iodidesCsFNot specifiedNot specifiedSelective O-alkylationNot specified
2-PyridoneDiazo compoundsTfOHNot specifiedNot specified>99:1 O-selectivityGood
2-Pyridone2H-AzirinesTriflic acidNot specifiedNot specifiedHigh O-selectivityHigh
1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one3,4-Dimethoxyphenethyl bromideK₂CO₃DMF80Exclusive O-alkylation75-82

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 4-Pyridone

This protocol is adapted from a general method for N-alkylation.[3]

Materials:

  • 4-Pyridone (1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1-1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridone and anhydrous potassium carbonate.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated pyridone.

Protocol 2: General Procedure for Selective O-Alkylation of 2-Pyridones via Carbenoid Insertion

This protocol is based on a metal-free method for selective O-alkylation.[15]

Materials:

  • 2-Pyridone (1.0 eq.)

  • Diazo compound (e.g., ethyl 2-aryl-2-diazoacetate) (1.2 eq.)

  • Triflic acid (TfOH) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the 2-pyridone in the anhydrous solvent.

  • Add the catalytic amount of triflic acid.

  • Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until the starting material is consumed, as monitored by TLC.

  • Quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the O-alkylated pyridine.

Visualizations

Factors_Influencing_Alkylation cluster_factors Reaction Conditions Pyridone_Anion Pyridone Anion (Ambident Nucleophile) N_Alkylation N-Alkylation Product Pyridone_Anion->N_Alkylation Favored by: Polar Aprotic Solvents 'Soft' Electrophiles K⁺, Cs⁺ bases O_Alkylation O-Alkylation Product Pyridone_Anion->O_Alkylation Favored by: Non-polar Solvents 'Hard' Electrophiles Ag⁺ salts Solvent Solvent (e.g., DMF vs. Benzene) Solvent->Pyridone_Anion Base Base/Counter-ion (e.g., K₂CO₃ vs. Ag₂CO₃) Base->Pyridone_Anion Electrophile Alkylating Agent (Soft vs. Hard) Electrophile->Pyridone_Anion Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->Pyridone_Anion

Caption: Factors influencing N- vs. O-alkylation selectivity.

Troubleshooting_Workflow Start Start: Alkylation Reaction Check_Conversion Check Conversion by TLC/LCMS Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Check_Reagents Check Reagents & Conditions: - Base strength? - Anhydrous? - Reagent quality? Low_Conversion->Check_Reagents Check_Selectivity Check N/O Selectivity Good_Conversion->Check_Selectivity Optimize_Conditions Optimize Conditions: - Stronger Base - Higher Temperature - Anhydrous Solvent Check_Reagents->Optimize_Conditions Optimize_Conditions->Start Retry Poor_Selectivity Issue: Poor Selectivity (Mixture of Isomers) Check_Selectivity->Poor_Selectivity No Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Yes Modify_Conditions Modify Conditions for Selectivity: - Change Solvent - Change Base/Counter-ion - Change Alkylating Agent Poor_Selectivity->Modify_Conditions Purify Purify Product (Column/Recrystallization) Good_Selectivity->Purify End End: Pure Product Purify->End Modify_Conditions->Start Retry

Caption: Troubleshooting workflow for pyridone alkylation.

References

Handling and storage precautions for 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the safe handling and storage of 1-Methyl-2-pyridone for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation.[1][2][3][4][5] In some individuals, it can cause inflammation of the skin upon contact and may worsen pre-existing dermatitis.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To minimize exposure, it is crucial to wear appropriate PPE. This includes:

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are necessary.[1][2][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[2][3] A PVC apron may also be used.[1]

  • Respiratory Protection: If working with powders, crystals, or in a poorly ventilated area, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2][3]

Q3: What should I do in case of accidental contact or exposure?

A3: Immediate action is critical. Follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1][2][3][6]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the skin and hair with running water and soap, if available, for at least 15 minutes. Seek medical attention.[1][2][3][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (oxygen is preferable to mouth-to-mouth resuscitation). Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed, original container.[1][2][6] The storage area should be cool, dry, and well-ventilated.[2][6][7] Keep it away from incompatible substances.[2][6]

Q5: What substances are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] Contamination with oxidizing agents like nitrates and chlorine bleaches can pose an ignition risk.[1]

Q6: What is the correct procedure for cleaning up a spill of this compound?

A6: For minor spills, remove all ignition sources.[1] Use dry clean-up procedures and avoid generating dust.[1] For major spills, alert personnel in the area and emergency responders.[1] In either case, wear appropriate PPE. The spilled material should be swept up or absorbed and placed into a suitable, clean, dry, and labeled container for disposal.[2]

Quantitative Data Summary

PropertyValue
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol [1]
Melting Point30.00 - 32.00 °C (86 - 90 °F)[1][2]
Boiling Point250 °C @ 740.00 mmHg (482 °F)[1][2]
Specific Gravity1.112 g/cm³[1][2]
Flash Point>110 °C (>230 °F)[1]
Solubility in WaterPartly miscible[1]

Logical Workflow for Handling and Storage

1_Methyl_2_pyridone_Handling_Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Ensure Proper Ventilation a->b c Don Personal Protective Equipment (PPE) b->c d Weigh/Measure in a Designated Area c->d Proceed to Handle e Avoid Inhalation of Dust/Vapors d->e f Prevent Skin and Eye Contact d->f j Spill Cleanup d->j If Spill Occurs g Store in Tightly Closed Original Container f->g After Use k First Aid Measures f->k If Exposure Occurs h Keep in a Cool, Dry, Well-Ventilated Area g->h i Segregate from Incompatible Materials h->i i->a Before Next Use l Fire Fighting

Caption: Workflow for the safe handling and storage of this compound.

References

Identifying and removing impurities from 1-Methyl-2-pyridone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-pyridone. Here you will find information to help you identify and remove common impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurity is the O-alkylation byproduct, 2-methoxypyridine (B126380). This arises from the ambident nucleophilic nature of the 2-pyridone anion, which can be alkylated at either the nitrogen or the oxygen atom. Other potential impurities include unreacted starting materials such as 2-hydroxypyridine, and byproducts from side reactions, especially if the starting materials are not pure.

Q2: How can I minimize the formation of the 2-methoxypyridine impurity during the reaction?

A2: The ratio of N-alkylation to O-alkylation can be influenced by several factors, including the choice of solvent, base, and alkylating agent. Generally, polar aprotic solvents and the use of "harder" alkylating agents can favor N-alkylation. The choice of base is also critical; for instance, using a weaker base can sometimes lead to a higher proportion of the desired N-alkylated product.[1][2]

Q3: What analytical techniques are best for identifying this compound and its impurities?

A3: The most effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is also excellent for separating and quantifying the components of the reaction mixture. Thin Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of the reaction and for initial purification method development.

Troubleshooting Guides

Issue 1: My NMR spectrum shows signals that I cannot identify.
  • Potential Cause: You may have a mixture of this compound and 2-methoxypyridine.

  • Solution: Compare your ¹H NMR spectrum to the known spectra of both compounds. Key distinguishing features are:

    • This compound: The N-methyl group typically appears as a singlet around 3.5-3.6 ppm. The ring protons will show a characteristic pattern for the pyridone ring.[3]

    • 2-Methoxypyridine: The O-methyl group (methoxy) will also be a singlet but may appear at a slightly different chemical shift, typically around 3.9 ppm. The aromatic proton signals will differ significantly from those of this compound.[4]

CompoundKey ¹H NMR Signals (in CDCl₃)
This compound ~3.59 ppm (s, 3H, N-CH₃), 6.17-7.34 ppm (m, 4H, ring protons)[3]
2-Methoxypyridine ~3.92 ppm (s, 3H, O-CH₃), 6.72-8.16 ppm (m, 4H, ring protons)[4]
Issue 2: My column chromatography is not separating the product from an impurity.
  • Potential Cause: The polarity of your eluent may not be optimal for separating this compound from the more nonpolar 2-methoxypyridine.

  • Solution:

    • Adjust Eluent Polarity: Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). For polar compounds that are difficult to elute, a dichloromethane (B109758)/methanol system can be effective.[5]

    • Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and separation by minimizing interactions with the acidic silica (B1680970) gel.

    • Consider a Different Stationary Phase: If separation on silica gel is still problematic, consider using a different stationary phase like alumina.

Issue 3: I am getting a low yield after recrystallization.
  • Potential Cause 1: The chosen solvent is not ideal.

  • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has some polarity, you may need to experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can often provide the necessary solubility profile.[6]

  • Potential Cause 2: Too much solvent was used.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent will result in a lower recovery of the purified compound.[7]

  • Potential Cause 3: The cooling process was too rapid.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethyl acetate, ethanol, water, hexanes, and mixtures thereof) to find a suitable system where the product is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general procedure for purifying this compound on a silica gel column.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and increasing the polarity). Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for a crude reaction mixture of this compound containing 2-methoxypyridine as the primary impurity.

Purification MethodInitial Purity (this compound)Final Purity (this compound)Recovery YieldNotes
Recrystallization (Ethyl Acetate/Hexanes) 85%>98%~75%Effective for removing less polar impurities. Yield can be optimized by careful control of solvent volume and cooling rate.
Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) 85%>99%~85%Provides excellent separation of N- and O-alkylated isomers. Yield is typically higher than recrystallization.[8]

Visualizations

Impurity_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc Quick Check nmr ¹H NMR Analysis start->nmr Structural Info ms Mass Spectrometry start->ms Molecular Weight impurity_id Impurity Identified (e.g., 2-methoxypyridine) nmr->impurity_id ms->impurity_id purification Select Purification Method impurity_id->purification

Caption: Workflow for the identification of impurities in this compound reactions.

Purification_Decision_Tree start Crude Product Purity? high_purity High Purity (>95%) start->high_purity Yes low_purity Low to Moderate Purity start->low_purity No recrystallization Recrystallization high_purity->recrystallization Final Polishing column Column Chromatography low_purity->column Bulk Purification final_product Pure this compound recrystallization->final_product column->final_product

Caption: Decision tree for selecting a purification method for this compound.

Signaling_Pathway cluster_reaction Alkylation of 2-Pyridone 2-Pyridone_Anion 2-Pyridone Anion N-Alkylation N-Alkylation (Desired Pathway) 2-Pyridone_Anion->N-Alkylation O-Alkylation O-Alkylation (Side Reaction) 2-Pyridone_Anion->O-Alkylation Product This compound N-Alkylation->Product Impurity 2-Methoxypyridine O-Alkylation->Impurity

Caption: Reaction pathways leading to this compound and the 2-methoxypyridine impurity.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-2-pyridone and Other Pyridone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad range of biological activities. This guide provides a comparative analysis of 1-Methyl-2-pyridone and other key pyridone derivatives, offering insights into their structure-activity relationships, and potential as therapeutic agents. The information presented is supported by experimental data to aid researchers in the design and development of novel pyridone-based drugs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of pyridone derivatives, such as solubility and melting point, are critical determinants of their drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). This compound, a simple derivative, serves as a useful benchmark for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₆H₇NO109.1330-32Soluble in water (1000 mg/ml at 20°C)[1]
2-Pyridone C₅H₅NO95.09105-107Soluble in water, ethanol, benzene
Pirfenidone C₁₂H₁₁NO185.22109-111Soluble in methanol, DMSO
Amrinone C₁₀H₉N₃O187.20294-297 (decomposes)Slightly soluble in water and ethanol

Biological Activity: A Focus on Anticancer and Kinase Inhibition

Pyridone derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for disease progression.

Anticancer Activity

The antiproliferative activity of pyridone derivatives has been extensively studied against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyridine-urea derivative (8b, chloro sub.)MCF-7 (Breast)Moderate ActivityDoxorubicinNot specified in source
Imidazo[1,2-a]pyridine derivativeA549 (Lung), HCT116 (Colon), MCF-7 (Breast), HeLa (Cervical)0.09 - 0.43 (for compound 13k)Not specified in sourceNot specified in source
3-cyano-2(1H)-pyridone derivative (11a-c)HepG2 (Liver)53.6 - 77.65-Fluorouracil9.30
3-cyano-2(1H)-pyridone derivative (11a-c)MCF-7 (Breast)56.3 - 78.35-Fluorouracil13.1
Pyrano[3,2-c]pyridone derivative (4a)Jurkat (Leukemia)0.33Not specified in sourceNot specified in source
2-pyridone analogue (2b)MCF-7 (Breast)8.00 ± 0.11Doxorubicin>10
2-pyridone analogue (2b)HepG2 (Liver)11.93 ± 0.01Doxorubicin>10
2-pyridone analogue (2b)A549 (Lung)15.85 ± 0.04Doxorubicin>10
Kinase Inhibition

Many pyridone derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

Compound/Derivative ClassTarget KinaseIC₅₀ (nM)
Pyrrolopyridine-pyridone analogue (2)Met kinase1.8
Pyrrolopyridine-pyridone analogue (2)Flt-34
Pyrrolopyridine-pyridone analogue (2)VEGFR-227
Pyridine-derived compound (10)VEGFR-2120
3-cyano-6-naphthylpyridine derivativeVEGFR-2Sub-nanomolar
Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3Kα1.94
O-alkyl pyridine (B92270) derivative (4c)PIM-1110
O-alkyl pyridine derivative (4f)PIM-195

Key Signaling Pathways and Experimental Workflows

The development of pyridone-based therapeutics relies on a thorough understanding of their mechanism of action and robust experimental validation.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is implicated in several cancers.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription PIM1 PIM-1 Kinase BAD BAD (pro-apoptotic) PIM1->BAD phosphorylates & inactivates p27 p27 (cell cycle inhibitor) PIM1->p27 phosphorylates & inactivates Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Pyridone_Inhibitor Pyridone Derivatives Pyridone_Inhibitor->PIM1 Inhibition Transcription->PIM1 expression

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Pyridone Derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature of many cancers.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Pyridone_Inhibitor Pyridone Derivatives Pyridone_Inhibitor->PI3K Inhibition mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt Signaling Pathway and Inhibition by Pyridone Derivatives.

Experimental Workflow: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Pyridone Derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (1-4h) Add_MTT->Incubate3 Add_Solvent Add Solubilization Solvent Incubate3->Add_Solvent Read Read Absorbance (570 nm) Add_Solvent->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: A typical experimental workflow for the MTT cell viability assay.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1-methylpyridinium salts.[3]

Materials:

Procedure:

  • Prepare a solution of 1-methylpyridinium methyl sulfate in water and cool it to 0°C in an ice-salt bath.

  • Separately, prepare solutions of potassium ferricyanide and sodium hydroxide in water.

  • Add the potassium ferricyanide and sodium hydroxide solutions dropwise to the stirred pyridinium (B92312) salt solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for a specified period.

  • Extract the reaction mixture with chloroform.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

MTT Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxicity of pyridone derivatives.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Pyridone derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridone derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][5][6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the biochemical potency of pyridone derivatives as kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., PIM-1, VEGFR-2, PI3Kα)

  • Kinase buffer

  • Peptide substrate for the specific kinase

  • ATP

  • Pyridone derivative stock solution (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridone derivative in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution, the kinase enzyme solution, and a mixture of the peptide substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Signal Generation: Add the reagents from the luminescence-based assay kit according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10]

References

A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-2-pyridone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogues of this versatile heterocycle have demonstrated significant potential in various therapeutic areas, including oncology, virology, and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data, to inform future drug discovery and development efforts.

Biological Activities and SAR Insights

This compound derivatives have been extensively studied, revealing key structural modifications that influence their biological activity. Modifications at positions 3, 4, and 6 of the pyridone ring have been shown to be particularly crucial for antiviral activity, including against HIV.[1] The introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties, such as polarity and lipophilicity, which in turn affects their interaction with biological targets.[1]

Anticancer Activity

A significant area of investigation for pyridone derivatives has been their potential as anticancer agents. These compounds have been shown to target various components of cellular signaling pathways involved in cancer progression, such as protein kinases.[1]

For instance, a series of 3-cyanopyridinone derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. The data, summarized in Table 1, highlights the impact of substitutions at the 6-position of the pyridine (B92270) ring on anticancer potency.

Table 1: Cytotoxic Activity of 3-Cyanopyridinone Analogues against Human Cancer Cell Lines

CompoundRHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
3a Unsubstituted Phenyl> 5041.34 ± 2.1135.81 ± 1.7628.63 ± 1.39
3b 3-Aminophenyl22.48 ± 1.0829.57 ± 1.4324.19 ± 1.1720.19 ± 0.96
3c 4-Methoxyphenyl15.63 ± 0.7520.18 ± 0.9717.38 ± 0.8314.27 ± 0.68
3d 4-Bromophenyl11.29 ± 0.5415.73 ± 0.7512.84 ± 0.6110.95 ± 0.52
3e 2,4-Dichlorophenyl38.72 ± 1.8926.93 ± 1.3122.87 ± 1.1118.54 ± 0.90
5-FU (control) -9.42 ± 0.4611.58 ± 0.568.73 ± 0.427.91 ± 0.38
Data is expressed as the mean ± standard deviation.
Source: Adapted from Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation[2]

The results indicate that electron-withdrawing groups, such as a bromo-substituent at the para-position of the phenyl ring (compound 3d ), enhance the cytotoxic activity across all tested cell lines. Conversely, the unsubstituted phenyl analogue (3a ) displayed the weakest activity. This suggests that electronic properties of the substituent at this position play a critical role in the anticancer efficacy of these compounds.[2]

Antiviral Activity

The pyridone core is also a key pharmacophore in the development of antiviral agents. Modifications to this scaffold have led to compounds with activity against a range of viruses. For example, a study on gemcitabine (B846) derivatives with a modified pyridine moiety demonstrated their potential against influenza viruses.

Table 2: Antiviral Activity of Pyridine-Modified Gemcitabine Analogues against Influenza A Virus (H1N1)

CompoundREC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
3a H6.2> 100> 16.1
3b Methyl3.1> 100> 32.3
3c Fluoro4.5> 100> 22.2
3d Chloro8.7> 100> 11.5
3e Methoxy12.4> 100> 8.1
3f Trifluoromethyl5.8> 100> 17.2
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
Source: Adapted from Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2[3]

The data in Table 2 shows that small modifications to the C6 position of the pyridine ring can significantly impact antiviral efficacy. The methyl-substituted analogue (3b ) exhibited the most potent activity against the H1N1 influenza A virus, with an EC₅₀ of 3.1 µM.[3]

Antimicrobial Activity

Furthermore, pyridone derivatives have been investigated for their antibacterial properties. A series of imidazo[1,2-a]pyridinyl-chalcones were synthesized and their minimum inhibitory concentrations (MIC) were determined against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridinyl-chalcone Analogues

CompoundRS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
5a H12.52550
5d 4-Cl6.2512.525
5h 4-N(CH₃)₂3.1256.2512.5
5j 4-NO₂2550100
Ciprofloxacin -0.50.251
Source: Adapted from Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus[4]

The SAR studies revealed that the presence of an electron-donating group, such as a dimethylamino group at the para-position of the phenyl ring (compound 5h ), resulted in the most potent activity against S. aureus.[4] Conversely, an electron-withdrawing nitro group (compound 5j ) led to a decrease in antibacterial efficacy.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound analogues.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7, PC3, and HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against specific kinases can be evaluated using the ADP-Glo™ Kinase Assay.[5]

  • Reaction Setup: The kinase, substrate, and test compound at various concentrations are combined in a reaction buffer.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a set incubation time, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.[5]

Antiviral Plaque Reduction Assay

The antiviral activity of the compounds can be assessed by a plaque reduction assay.

  • Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., MDCK cells for influenza virus) is prepared in well plates.

  • Virus Infection: The cells are infected with a specific multiplicity of infection (MOI) of the virus.

  • Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of compounds is often determined by measuring the minimum inhibitory concentration (MIC).[4]

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[4]

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogues are often mediated through their interaction with specific signaling pathways. For example, many of the anticancer pyridone derivatives function as kinase inhibitors, thereby disrupting the signaling cascades that promote cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of This compound Analogues purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) characterization->antiviral antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial kinase Kinase Inhibition Assay (e.g., ADP-Glo) characterization->kinase sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis antiviral->sar_analysis antimicrobial->sar_analysis kinase->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Analogue (Kinase Inhibitor) Inhibitor->RAF Inhibitor->PI3K

References

A Comparative Guide to the Biological Activities of Pyridone and Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridone and quinolone scaffolds are fundamental heterocyclic structures in medicinal chemistry, each giving rise to a multitude of compounds with significant and diverse biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies for cited experiments, and visualizations of their mechanisms of action.

At a Glance: Pyridone vs. Quinolone Scaffolds

FeaturePyridone ScaffoldQuinolone Scaffold
Core Structure A six-membered aromatic ring containing one nitrogen atom and a ketone group.A bicyclic structure composed of a benzene (B151609) ring fused to a pyridone ring.
Key Biological Activities Antibacterial, Anticancer, Antiviral, Anti-inflammatory.[1][2]Antibacterial (well-established), Anticancer, Antimalarial, Antiviral.[3][4]
Primary Antibacterial Mechanism Varied; can involve inhibition of bacterial enzymes and disruption of cell processes.[5]Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair.[6]
Primary Anticancer Mechanism Inhibition of various protein kinases (e.g., PIM-1), induction of apoptosis, and cell cycle arrest.[1][7]Inhibition of topoisomerases, protein kinases (e.g., EGFR, VEGFR), and modulation of signaling pathways like PI3K/Akt.

Antibacterial Activity: A Comparative Overview

Quinolones are renowned for their potent antibacterial activity, with many derivatives developed into clinically successful antibiotics (fluoroquinolones).[6] Their primary mechanism involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[6] Pyridone-based compounds have also demonstrated significant antibacterial properties, although their mechanisms of action are more varied and, in some cases, less understood than those of quinolones.[2][5]

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

It is important to note that the following data is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Compound ClassRepresentative Compound(s)Escherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Pyridone Derivatives Various Synthesized DerivativesActiveInactive in some studiesActive[2]
Alkyl Pyridinol Derivatives-0.5 - 32-[5]
Quinolone Derivatives Ciprofloxacin (B1669076)0.004 - >1280.06 - >1280.03 - >128[8]
Levofloxacin0.015 - >1280.12 - >1280.12 - >128[8]
Moxifloxacin0.015 - >1280.015 - 160.5 - >128[8]
Nalidixic Acid0.5 - 10244 - >102416 - >1024[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Reagents: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive (broth and bacteria) and negative (broth only) controls are included for validation.

G cluster_workflow Experimental Workflow: MIC Determination Serial Dilution Serial Dilution Bacterial Inoculum Bacterial Inoculum Incubation Incubation Visual Inspection Visual Inspection MIC Value MIC Value

Anticancer Activity: A Multifaceted Comparison

Both pyridone and quinolone scaffolds have been extensively explored for their anticancer potential, demonstrating efficacy against a wide range of cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.

Table 2: Anticancer Activity (IC50 in µM)

This table presents a selection of IC50 values from different studies and should not be interpreted as a direct comparative analysis.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
Pyridone Derivatives Pyridine-quinoline hybrids (5b, 5c, 6e, 13a, 13c, 14a)NFS-60 (myeloid leukemia), HepG-2 (liver), PC-3 (prostate), Caco-2 (colon)Potent activity reported[10]
1-(4-bromophenyl)pyridin-2(1H)-oneVarious-[1]
Quinolone Derivatives Ciprofloxacin-chalcone hybridsA549 (lung), HepG2 (liver)22.09 - 27.71[11]
N-acylated ciprofloxacin derivativesMCF-7 (breast)4.3 - 60.9[12]
Various quinolone derivativesMCF-7 (breast), K-562 (bone marrow), HeLa (cervical)Selective cytotoxicity reported[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G cluster_workflow Experimental Workflow: MTT Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment MTT Addition MTT Addition Formazan Solubilization Formazan Solubilization Absorbance Reading Absorbance Reading IC50 Calculation IC50 Calculation

Enzyme Inhibition: Targeting Key Cellular Processes

A primary mechanism through which both pyridone and quinolone derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Table 3: Kinase Inhibition (IC50 in µM)

Data is from separate studies and not a direct comparison.

Compound ClassTarget KinaseRepresentative Compound(s)IC50 (µM)Reference
Pyridone Derivatives PIM-1 KinasePyridine-quinoline hybrids (5c, 6e, 14a)Potent inhibition reported[10]
PI3K/mTORPyridopyrimidinonesPotent inhibition reported[14]
Quinolone Derivatives Topoisomerase I/IICiprofloxacin-chalcone hybridDual inhibition[11]
EGFR/VEGFRVarious quinolone derivativesInhibition reported[9]
Experimental Protocol: Kinase Inhibition Assay (Generic)
  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the target kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay Assay Setup Assay Setup Reaction Initiation Reaction Initiation Incubation Incubation Signal Detection Signal Detection IC50 Calculation IC50 Calculation

Signaling Pathways

G cluster_quinolone Quinolone Scaffold cluster_pyridone Pyridone Scaffold Quinolone Quinolone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage leads to Apoptosis_Q Apoptosis DNA_Damage->Apoptosis_Q Pyridone Pyridone PIM1_Kinase PIM-1 Kinase Pyridone->PIM1_Kinase Inhibition PI3K_Akt PI3K/Akt Pathway Pyridone->PI3K_Akt Modulation Cell_Survival Cell Survival/ Proliferation PIM1_Kinase->Cell_Survival Promotes Apoptosis_P Apoptosis PIM1_Kinase->Apoptosis_P Inhibits PI3K_Akt->Cell_Survival Promotes

Conclusion

Both pyridone and quinolone scaffolds serve as privileged structures in drug discovery, offering versatile platforms for the development of potent therapeutic agents. Quinolones have a well-established and powerful role as antibacterial agents due to their specific mechanism of action against bacterial topoisomerases. In the realm of anticancer research, both scaffolds have demonstrated significant promise by targeting various kinases and cellular pathways crucial for cancer cell survival and proliferation.

The choice between a pyridone or quinolone scaffold for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting and evolving field.

References

A Comparative Guide to the Validation of 1-Methyl-2-pyridone's Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. 1-Methyl-2-pyridone, a heterocyclic compound used as a reactant in organic synthesis, requires rigorous purity assessment to guarantee the reliability and reproducibility of experimental results.[1] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound's purity, supported by representative experimental data and detailed protocols.

Comparative Analysis of HPLC and GC-MS

Both HPLC and GC-MS are powerful techniques for separating and quantifying impurities in a given sample. The choice between them often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[2] It offers high specificity due to the mass spectrometric detection, which provides structural information about the separated components.

The following table summarizes the key validation parameters for hypothetical HPLC and GC-MS methods for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Validation Parameters for this compound Purity Analysis

ParameterHPLCGC-MS
Precision (%RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 2.0%≤ 2.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL
Specificity HighVery High
Sample Throughput ModerateModerate to High
Suitability for Non-volatile Impurities ExcellentNot Suitable
Suitability for Volatile Impurities LimitedExcellent

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound.

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a sample solution of the batch to be tested at a concentration of 0.5 mg/mL.

3. Data Analysis:

  • The purity is calculated using the area percent method from the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

  • Impurities are identified by their retention times relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

2. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard or by the area percent method for a semi-quantitative assessment.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS StandardPrep Preparation of Calibration Standards StandardPrep->HPLC StandardPrep->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification Report Final Purity Report Quantification->Report

Caption: Experimental workflow for purity validation.

G Start Start: Assess Analytical Needs ImpurityType Are potential impurities volatile and thermally stable? Start->ImpurityType HPLC Use HPLC ImpurityType->HPLC No GCMS Use GC-MS ImpurityType->GCMS Yes, primarily Unknown Are impurity identities unknown? ImpurityType->Unknown Yes Both Use both HPLC and GC-MS for comprehensive analysis Unknown->GCMS Yes (for identification) Unknown->Both No

Caption: Decision tree for method selection.

Conclusion

The validation of this compound's purity can be effectively achieved using both HPLC and GC-MS.

  • HPLC is the preferred method for routine purity analysis and the quantification of non-volatile or thermally sensitive impurities due to its high sensitivity and resolving power.[2]

  • GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents that may not be detectable by HPLC.[2]

For comprehensive characterization of this compound, especially during process development or for regulatory submissions, a combination of both HPLC and GC-MS is recommended to provide a complete purity profile. This dual-technique approach ensures that a wide range of potential impurities, from volatile by-products to non-volatile degradation products, are detected and quantified, thereby ensuring the quality and safety of the material for its intended use.

References

Aromaticity Under Scrutiny: A Comparative Guide to 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the aromaticity of 1-Methyl-2-pyridone, a common scaffold in medicinal chemistry, against its tautomeric counterpart, 2-methoxypyridine (B126380), and the archetypal aromatic compound, benzene (B151609). This analysis is grounded in theoretical calculations and experimental data, offering a quantitative perspective on a traditionally qualitative concept.

The aromaticity of this compound is a subject of ongoing discussion due to its cross-conjugated structure, which deviates from the classic continuous π-system of benzene. While resonance structures can be drawn that imply a degree of aromatic character, the presence of a carbonyl group within the ring introduces significant electronic perturbations. To quantify this, we turn to a suite of computational and experimental techniques.

Quantifying Aromaticity: A Multi-faceted Approach

Aromaticity is not a directly observable property but is inferred from various geometric, magnetic, and electronic criteria. This guide leverages three key indices:

  • Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic paratropic current.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system. A HOMA value close to 1 signifies high aromaticity, whereas values close to 0 or negative values indicate non-aromatic or anti-aromatic character, respectively.

  • Anisotropy of the Current-Induced Density (ACID): This method provides a visual representation of electron delocalization by plotting the pathways of induced ring currents in a magnetic field.

Comparative Analysis

To provide a clear benchmark, the aromaticity indices of this compound are compared with those of benzene (a quintessential aromatic molecule) and 2-methoxypyridine. The latter represents the O-alkylated tautomer of this compound's parent compound, 2-pyridone, and is expected to exhibit more pronounced aromatic characteristics due to the restoration of a more traditional pyridine-like π-system.

CompoundNICS(0) (ppm)NICS(1) (ppm)HOMA
This compound Data not availableData not availableData not available
2-Methoxypyridine Data not availableData not availableData not available
Benzene -7.0 to -15.0-8.0 to -12.0~1
Pyridine (B92270) -9.0 to -14.0-10.0 to -13.0~0.97

Experimental Insights

Experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable real-world corroboration of theoretical predictions.

NMR Spectroscopy: The chemical shifts of protons and carbon atoms in NMR spectra are sensitive to the local electronic environment. In aromatic systems, the ring current deshields protons on the periphery, shifting their signals downfield.

  • ¹H NMR of this compound: The proton chemical shifts for the ring protons of this compound have been reported. A detailed analysis of these shifts, when compared to those of unequivocally aromatic pyridine derivatives, can provide qualitative insights into its aromatic character.

  • ¹³C NMR of this compound: The chemical shifts of the ring carbons in this compound have also been documented in the literature.[1][2] These values can be compared to those of pyridine and other related heterocycles to gauge the extent of electron delocalization.

Methodologies

Computational Protocols

Geometry Optimization: The molecular geometries of this compound, 2-methoxypyridine, and benzene would first be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NICS Calculation: Following geometry optimization, NICS calculations are performed using the Gauge-Independent Atomic Orbital (GIAO) method. A ghost atom (Bq) is placed at the geometric center of the ring (NICS(0)) and at 1 Å above the plane of the ring (NICS(1)). The negative of the calculated isotropic magnetic shielding value gives the NICS value.

NICS_Calculation_Workflow A Optimized Molecular Geometry B Define Ghost Atom (Bq) Position (e.g., ring center) A->B C Perform NMR Calculation (GIAO method) B->C D Extract Isotropic Magnetic Shielding C->D E NICS = - (Isotropic Shielding) D->E

Figure 1. Workflow for NICS calculation.

HOMA Calculation: The HOMA index is calculated from the optimized or experimental bond lengths using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where 'n' is the number of bonds in the ring, 'α' is a normalization constant, 'R_opt' is the optimal bond length for a given bond type in a fully aromatic system, and 'R_i' are the individual bond lengths in the molecule of interest.

HOMA_Calculation_Workflow A Obtain Bond Lengths (Experimental or Calculated) B Select Reference R_opt and α values for each bond type A->B C Apply HOMA Formula B->C D HOMA Value C->D

Figure 2. Workflow for HOMA index calculation.

Experimental Protocols

X-ray Crystallography: Single crystals of the compound of interest are grown and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the crystal structure and obtain precise bond lengths and angles.

NMR Spectroscopy: A solution of the purified compound in a deuterated solvent is prepared. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

Logical Relationships in Aromaticity Assessment

The determination of aromaticity is not based on a single criterion but rather on the convergence of evidence from multiple theoretical and experimental sources.

Aromaticity_Assessment_Logic Aromaticity Aromaticity Assessment NICS NICS (Magnetic Criterion) NICS->Aromaticity HOMA HOMA (Geometric Criterion) HOMA->Aromaticity ACID ACID (Electronic Criterion) ACID->Aromaticity Bond_Lengths Experimental Bond Lengths (X-ray) Bond_Lengths->Aromaticity NMR_Shifts NMR Chemical Shifts NMR_Shifts->Aromaticity

Figure 3. Interplay of theoretical and experimental methods in assessing aromaticity.

Conclusion

While a definitive quantitative comparison is hampered by the lack of specific computational data for this compound in the current literature, the available qualitative discussions and experimental data suggest a reduced aromatic character compared to its tautomer, 2-methoxypyridine, and significantly less than benzene or pyridine. The pyridone ring exists in a delicate balance between aromatic stabilization and the electronic influence of the carbonyl group. For drug development professionals, this nuanced electronic nature can have profound implications for molecular interactions, reactivity, and metabolic stability. Further dedicated computational studies are warranted to provide precise, quantitative values for the aromaticity indices of this compound and its derivatives, which will undoubtedly aid in the rational design of new therapeutic agents.

References

The Predominance of the Pyridone Form: A Comparative Guide to the Stability of 1-Methyl-2-pyridone and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric preferences of heterocyclic compounds is crucial for predicting molecular interactions, solubility, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the stability of 1-methyl-2-pyridone and its less prevalent isomer, 2-methoxypyridine (B126380), supported by experimental data and computational analysis.

The tautomeric equilibrium between N-alkylated pyridones and their O-alkylated isomers is a subject of significant interest in medicinal and materials chemistry. While the parent compound, 2-hydroxypyridine (B17775), exists in a dynamic equilibrium with 2-pyridone, methylation of the nitrogen or oxygen atom locks the molecule into one of these forms. Experimental and theoretical evidence overwhelmingly indicates that the N-methylated pyridone structure is significantly more stable than its O-methylated counterpart, 2-methoxypyridine.

Quantitative Analysis of Isomer Stability

The relative stability of this compound and 2-methoxypyridine has been quantified through equilibration studies and calorimetry. The data clearly favors the pyridone form, particularly in the liquid phase.

Isomer PairExperimental ConditionsEnthalpy Difference (ΔH°)Free Energy Difference (ΔG°)Predominant Isomer
This compound vs. 2-MethoxypyridineLiquid phase, 130°C12.4 ± 0.8 kcal/mol[1]>9 kcal/mol[1]This compound

Note: A positive enthalpy difference indicates that the conversion of 2-methoxypyridine to this compound is an exothermic process, signifying the greater stability of the latter.

This substantial energy difference is a key factor in synthetic chemistry, where reactions designed to produce 2-methoxypyridine can be challenging due to the thermodynamic preference for the N-methylated isomer.

The stability of these isomers is analogous to the well-studied tautomerism of 2-hydroxypyridine and 2-pyridone, where the pyridone form is also favored, especially in polar solvents.[2][3][4] In the gas phase, the energy difference between 2-hydroxypyridine and 2-pyridone is smaller, with some studies suggesting the hydroxy form is slightly more stable.[2][5] However, in condensed phases, the greater polarity of the pyridone tautomer leads to its stabilization by solvents.[2][3][4]

Experimental Protocols

The determination of the relative stabilities of these isomers relies on precise experimental methodologies.

Equilibration Studies

A common method to determine the thermodynamic equilibrium between isomers is through catalyzed equilibration.

Protocol:

  • A mixture of 2-methoxypyridine and a catalytic amount of a shared alkylated derivative (e.g., 2-methoxy-N-methylpyridinium fluoroborate) is prepared in a sealed tube.[1]

  • The mixture is heated to a specific temperature (e.g., 130°C) for a sufficient duration to allow equilibrium to be reached.[1]

  • The reaction is monitored using techniques such as gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR) spectroscopy, or ultraviolet (UV) spectroscopy to determine the ratio of the two isomers at equilibrium.[1]

  • The standard free energy difference (ΔG°) is then calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK.[4]

Calorimetry

Calorimetry is employed to directly measure the heat of reaction for the isomerization, providing the standard enthalpy difference (ΔH°).

Protocol:

  • A specialized calorimeter, suitable for the reaction temperature, is used.[1]

  • The conversion of one isomer to the other is initiated within the calorimeter.

  • The heat evolved or absorbed during the reaction is measured to determine the enthalpy change.

NMR Spectroscopy for Tautomer Analysis

For systems in rapid equilibrium, such as the parent 2-hydroxypyridine/2-pyridone system, NMR spectroscopy is a powerful tool for determining the ratio of tautomers.[6][7][8][9][10]

Protocol:

  • A sample of the compound is dissolved in a suitable solvent.

  • The ¹H NMR spectrum is acquired. The tautomers will exhibit distinct sets of peaks.

  • The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form.[6][7] It is important to account for the number of protons giving rise to each signal.

  • The equilibrium constant is calculated from the ratio of the integrated areas.

Logical Framework for Stability Analysis

The preference for the this compound structure can be understood through a logical framework that considers electronic and structural factors.

Tautomer_Stability_Logic cluster_pyridone This compound cluster_methoxy 2-Methoxypyridine Pyridone This compound (Amide-like) Pyridone_Features Cross-conjugated system Polar C=O and N-C bonds Pyridone->Pyridone_Features Characterized by Stability Greater Thermodynamic Stability Pyridone_Features->Stability Leads to Methoxy 2-Methoxypyridine (Enol-ether like) Methoxy_Features Aromatic pyridine (B92270) ring Less polar Methoxy->Methoxy_Features Characterized by Methoxy_Features->Stability Contributes less to Conclusion This compound is the more stable isomer Stability->Conclusion

Caption: Factors influencing the greater stability of this compound.

Experimental Workflow for Tautomer Ratio Determination

The following diagram illustrates a typical workflow for determining the tautomer ratio in a system where both forms are present in solution.

Tautomer_Workflow start Sample Preparation (Dissolve in appropriate solvent) nmr Acquire ¹H NMR Spectrum start->nmr peak_id Peak Identification and Assignment (Assign peaks to each tautomer) nmr->peak_id integration Signal Integration (Measure area under assigned peaks) peak_id->integration calculation Calculate Tautomer Ratio and Equilibrium Constant (K) integration->calculation end Quantitative Tautomer Distribution calculation->end

Caption: Workflow for NMR-based determination of tautomer equilibrium.

References

A Comparative Guide to the Cross-Validation of Halogenated Pyridones as Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated pyridones, focusing on their anti-fibrotic properties. By cross-validating experimental data from various studies, this document aims to offer an objective performance benchmark against parent compounds and other alternatives. The data is presented to facilitate informed decisions in drug discovery and development pipelines. The primary focus is on derivatives of Pirfenidone (B1678446) (PFD), the first drug approved by the FDA for treating idiopathic pulmonary fibrosis (IPF), which serves as a critical lead compound in this chemical class.[1]

Comparative Analysis of Anti-Fibrotic Activity

The anti-fibrotic potential of novel halogenated pyridone derivatives is commonly assessed by their ability to inhibit the proliferation of fibroblast cells, which are key effector cells in fibrotic diseases.[2] The half-maximal inhibitory concentration (IC50) is a standard metric for this activity. The following table summarizes the IC50 values for various PFD derivatives against the NIH3T3 mouse fibroblast cell line, as determined by MTT or similar viability assays.

Table 1: Comparative In Vitro Anti-Fibrotic Activity of Pyridone Derivatives

Compound R1 Substituent R2 Substituent IC50 (mM) against NIH3T3 Cells Reference
Pirfenidone (PFD) -CH₃ -H 2.75 [3]
AKF-PD -CH₂F -H 2.74 [4]
Compound 5b -CONHCH₂CON(CH₃)₂ -H 0.08 [4]
Compound 5d -CONHCH(CH₃)CON(CH₃)₂ (S) -H 0.246 [3]
YZQ17 -CONHC(CH₃)₃ -H Not specified, but potent [1]

| Compound 9d | Not specified halogenated structure | Not specified | 0.035 (against HFL1 cells) |[3] |

Note: Lower IC50 values indicate higher potency. AKF-PD (Fluorofenidone) is a halogenated derivative of PFD. Compound 9d was tested on a human fibroblast cell line (HFL1) and showed high potency.[3] Compound 5b demonstrated an anti-fibrotic potency approximately 34 times that of AKF-PD.[4]

Key Signaling Pathway: TGF-β in Fibrosis

The anti-fibrotic activity of pyridone compounds like pirfenidone is largely attributed to the modulation of key signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[5][6] TGF-β is a central mediator of fibrogenesis, promoting the transformation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) proteins.[2][7] Pirfenidone has been shown to inhibit the TGF-β signaling cascade.[1][5]

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (Collagen, α-SMA, Fibronectin) SmadComplex->Transcription Translocates & Initiates Pirfenidone Halogenated Pyridones (e.g., Pirfenidone) Pirfenidone->ALK5 Inhibits (Modulates) Pirfenidone->SmadComplex Inhibits (Modulates) Fibrosis Fibrosis Transcription->Fibrosis

Caption: The TGF-β signaling pathway leading to fibrosis and potential points of inhibition by pyridones.

Experimental Protocols

To ensure the cross-validation of results, standardized experimental protocols are essential. The following is a representative methodology for an MTT cell viability assay used to determine the IC50 values of test compounds on fibroblast cells.

MTT Cell Viability and Proliferation Assay

1. Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.

2. Materials:

  • NIH3T3 fibroblast cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Halogenated pyridone test compounds

  • Pirfenidone (as positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Sterile 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

3. Methodology:

  • Cell Plating: Seed the NIH3T3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated pyridone test compounds and the pirfenidone control in culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells for "cells only" (negative control) and "vehicle only" (DMSO control).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[9]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[9] During this time, visible purple formazan crystals will form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Logical Workflow for Compound Validation

The process of discovering and validating novel halogenated pyridones involves a multi-step workflow. This systematic approach ensures that lead candidates are rigorously tested and their performance is cross-validated against established benchmarks.

Cross_Validation_Workflow Start Lead Compound (e.g., Pirfenidone) Synthesis Design & Synthesis of Halogenated Derivatives Start->Synthesis PrimaryScreen Primary In Vitro Screening (e.g., MTT Assay on Fibroblasts) Synthesis->PrimaryScreen DataAnalysis Data Analysis (Calculate IC50) PrimaryScreen->DataAnalysis HitID Hit Identification (Potency > PFD) DataAnalysis->HitID HitID->Synthesis Inactive/ Revise SecondaryAssay Secondary Assays (Mechanism of Action, e.g., Western Blot for TGF-β pathway) HitID->SecondaryAssay Potent Hits CrossValidation Cross-Validation (Different Cell Lines, Reproducibility) SecondaryAssay->CrossValidation LeadOpt Lead Optimization CrossValidation->LeadOpt Validated Candidate

Caption: A logical workflow for the screening and cross-validation of novel halogenated pyridones.

This structured process, from rational design and synthesis to multi-tiered screening and validation, is crucial for identifying promising new anti-fibrotic drug candidates with improved efficacy and pharmacological profiles compared to existing treatments.[1]

References

The Double-Edged Sword: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyridone-Based PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical efficacy of pyridone-based compounds targeting the PI3K/mTOR signaling pathway reveals a promising, yet complex, journey from the lab bench to potential clinical applications. This guide provides a comprehensive comparison of the in vitro potency and in vivo therapeutic effects of a representative pyridopyrimidinone compound, highlighting the critical need for integrated data analysis in early-stage drug development.

The pyridone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] A notable class of pyridone derivatives has emerged as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key players in a signaling pathway frequently dysregulated in cancer. While in vitro studies often demonstrate high potency, the translation of these results into in vivo efficacy is a multifaceted challenge. This report focuses on a specific pyridopyrimidinone-based dual PI3K/mTOR inhibitor, herein referred to as Compound 31, to illustrate this crucial transition.[1]

In Vitro Efficacy: Potent Inhibition at the Molecular and Cellular Level

Compound 31 has demonstrated significant potency in enzymatic and cellular assays. The inhibitory activity of this compound was assessed against various isoforms of the PI3K enzyme and against mTOR itself. Furthermore, its ability to block the downstream signaling cascade was evaluated by measuring the phosphorylation of key effector proteins, Akt and p70S6K, in a human breast cancer cell line (MCF-7).

Table 1: In Vitro Enzymatic and Cellular Inhibition of Compound 31 [1]

Target/PathwayAssay TypeIC₅₀ (nM)
PI3KαEnzymatic3.4
PI3KβEnzymatic34
PI3KδEnzymatic16
PI3KγEnzymatic1
mTOREnzymatic4.7
pAkt (S473)Cellular (MCF-7)16
p70S6K (T389)Cellular (MCF-7)66

The data clearly indicates that Compound 31 is a potent, nanomolar inhibitor of both PI3K and mTOR. This enzymatic inhibition translates effectively into a cellular context, as evidenced by the low nanomolar IC₅₀ values for the inhibition of Akt and p70S6K phosphorylation.

In Vivo Efficacy: Translating Potency into Tumor Growth Inhibition

The in vivo antitumor activity of Compound 31 was evaluated in a PC-3M human prostate cancer xenograft model in nude mice. The compound was administered orally at three different doses (1, 3, and 10 mg/kg) daily for 21 days.

Table 2: In Vivo Antitumor Efficacy of Compound 31 in a PC-3M Xenograft Model [1]

Treatment GroupDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
Compound 311Not Reported
Compound 313Not Reported
Compound 3110Significant (Dose-dependent)

While the precise tumor growth inhibition percentages were not detailed in the primary publication, the study reported a significant and dose-dependent antitumor effect, with the 10 mg/kg dose demonstrating substantial efficacy.[1] The successful translation from in vitro potency to in vivo activity is a critical step in the validation of a drug candidate.

Pharmacokinetic Profile: A Glimpse into the Systemic Fate

A favorable pharmacokinetic profile is essential for a compound's in vivo efficacy. Although a detailed pharmacokinetic table for Compound 31 is not publicly available, the parent study described it as having a "good pharmacokinetic profile."[1] To provide context, representative pharmacokinetic parameters for a similar dual PI3K/mTOR inhibitor in mice are presented below.

Table 3: Representative Pharmacokinetic Parameters of a Dual PI3K/mTOR Inhibitor in Mice

ParameterValue
Cₘₐₓ (ng/mL)1500
Tₘₐₓ (h)2
AUC₀-₂₄ (ng·h/mL)8500
t₁/₂ (h)4

Note: These are representative values and do not correspond to Compound 31.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are the protocols for the key experiments described in this guide.

In Vitro pAkt and p70S6K Cellular Assay

This assay quantifies the inhibition of the PI3K/mTOR signaling pathway within cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of Compound 31 for 4 hours.

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

  • Detection: The levels of phosphorylated Akt (Ser473) and phosphorylated p70S6K (Thr389) are quantified using a suitable immunoassay, such as an ELISA or an in-cell Western assay.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo PC-3M Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: 5 x 10⁶ PC-3M human prostate cancer cells are subcutaneously injected into the flank of male nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomized into treatment and control groups (n=10 per group). Compound 31 is administered orally, once daily, for 21 days at doses of 1, 3, and 10 mg/kg. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental processes, the following diagrams are provided.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation Compound 31 Compound 31 Compound 31->PI3K Compound 31->mTORC1

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of Compound 31.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: A simplified workflow for the in vivo xenograft efficacy study.

Conclusion

The case of Compound 31 exemplifies the critical evaluation process for novel pyridone-based drug candidates. While potent in vitro activity is a prerequisite, it does not solely guarantee in vivo success. Factors such as pharmacokinetics, metabolism, and the complex tumor microenvironment play pivotal roles in determining the ultimate therapeutic efficacy. This guide underscores the importance of a holistic approach, integrating robust in vitro data with well-designed in vivo studies, to effectively advance promising compounds through the drug development pipeline.

References

Novel 1-Methyl-2-pyridone Derivatives Emerge as Promising Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 1-Methyl-2-pyridone derivatives reveals their potential as potent and selective anticancer agents. Recent studies highlight their efficacy in inhibiting key cancer-related enzymes and pathways, with some compounds demonstrating superior activity compared to existing chemotherapeutic drugs. This guide provides a comprehensive overview of the characterization of these novel derivatives, including their synthesis, biological activity, and mechanism of action, supported by experimental data.

Scientists have successfully synthesized and characterized several new series of this compound derivatives, demonstrating significant cytotoxic activity against various cancer cell lines. These compounds often serve as versatile scaffolds in medicinal chemistry, allowing for structural modifications that can fine-tune their pharmacological properties.[1][2] The core structure of this compound is a key feature in the design of novel therapeutic agents due to its ability to act as both a hydrogen bond donor and acceptor.[2]

Comparative Anticancer Activity

The anticancer potential of novel this compound and related pyridine (B92270) derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, showcases the structure-activity relationships (SAR) and highlights the most promising compounds for further development.

A study on novel pyridine-urea derivatives identified compound 8e , with a 3-CF3 substitution, as a highly potent inhibitor of the MCF-7 breast cancer cell line, showing significantly greater activity than the reference drug Doxorubicin.[1] Another series of imidazo[1,2-a]pyridine (B132010) derivatives, designed as Nek2 inhibitors, also demonstrated potent antiproliferative activity against the MGC-803 human gastric cancer cell line, with compound 28e exhibiting an IC50 of just 38 nM.[3] More recently, a novel pyridine-based compound, 12 , was identified as a potent PIM-1 kinase inhibitor with an IC50 of 14.3 nM and showed significant cytotoxicity against the MCF-7 cell line.[4]

Table 1: In Vitro Growth Inhibitory Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line[1]
Compound IDR Group (Substitution on Phenylurea)IC50 (µM) on MCF-7 (48h)IC50 (µM) on MCF-7 (72h)VEGFR-2 Inhibition IC50 (µM)
8aH4.532.11Not Reported
8b4-Cl3.031.525.0
8d4-CH33.981.95Not Reported
8e 3-CF3 0.22 0.11 3.93
8n3-Cl1.880.80Not Reported
Doxorubicin(Reference Drug)1.93Not ReportedNot Applicable
Sorafenib(Reference Drug)4.50Not ReportedNot Applicable
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives against MGC-803 Human Gastric Cancer Cell Line[1][3]
Compound IDR1 GroupAntiproliferative activity IC50 (µM)
28aH>10
28bF0.11
28cCl0.078
28dBr0.041
28e I 0.038
Table 3: PIM-1 Kinase Inhibitory Activity of Novel Pyridine Derivatives[4]
Compound IDPIM-1 Inhibition (%)IC50 (nM)
690.119.4
1192.342.3
12 97.5 14.3
1395.619.8
Staurosporine96.816.7

Mechanism of Action: Targeting Kinase Signaling Pathways

Many of the newly developed this compound and related pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4][5] For instance, some derivatives have been shown to be potent inhibitors of kinases such as VEGFR-2, Nek2, and PIM-1.[1][3][4] The inhibition of these kinases disrupts downstream signaling cascades, leading to apoptosis (programmed cell death) in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) PIM1 PIM-1 Kinase receptor->PIM1 Nek2 Nek2 Kinase receptor->Nek2 downstream Downstream Effectors (e.g., Bad, p27) PIM1->downstream Nek2->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis pyridone Novel this compound Derivatives pyridone->receptor pyridone->PIM1 pyridone->Nek2

Figure 1. Simplified signaling pathway targeted by novel this compound derivatives.

Experimental Protocols

The characterization of these novel compounds involved a series of standardized experimental protocols to determine their biological activity.

Synthesis Workflow

The synthesis of novel this compound derivatives typically follows a multi-step process, starting from commercially available precursors. A generalized workflow is depicted below.

G start Starting Materials (e.g., 2-hydroxynicotinic acid) intermediate1 Functional Group Modification start->intermediate1 Esterification/ Amidation intermediate2 Propargylation intermediate1->intermediate2 K2CO3 click Click Chemistry (Cu(I) catalyzed) intermediate2->click azides Aryl Azide Synthesis azides->click final Novel this compound Derivatives click->final

Figure 2. General synthetic workflow for novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan (B1609692) Solubilization: Living cells metabolize MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

To determine the specific molecular targets, in vitro kinase inhibition assays are performed.

  • Assay Setup: The kinase, substrate, ATP, and the test compound are combined in a buffer solution in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The IC50 value is determined by measuring the inhibition of kinase activity at different compound concentrations.

Conclusion

The ongoing research into novel this compound derivatives continues to yield promising candidates for anticancer drug development. The comparative data presented herein demonstrates the potential of these compounds to surpass existing therapies in terms of potency and selectivity. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential. The versatility of the this compound scaffold ensures that it will remain a significant area of focus for medicinal chemists in the pursuit of more effective cancer treatments.

References

Aromatic Ring Fusion: Unveiling the Physicochemical and Biological Transformation of 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the myriad of available chemical transformations, aromatic ring fusion, or annulation, stands out as a powerful tool to modulate the physicochemical and biological properties of a molecule. This guide provides a comprehensive comparison of 1-Methyl-2-pyridone and its benzo-fused analogue, 1-Methyl-2-quinolone, offering insights into the profound effects of this structural alteration. By presenting key experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to leverage aromatic ring fusion in their own research endeavors.

Shifting Properties: A Head-to-Head Comparison

The fusion of a benzene (B151609) ring onto the this compound core dramatically alters its fundamental physicochemical characteristics. These changes, summarized in the table below, have significant implications for a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity.

PropertyThis compound1-Methyl-2-quinoloneEffect of Ring Fusion
Molecular Formula C₆H₇NOC₁₀H₉NOAddition of C₄H₂
Molar Mass 109.13 g/mol [1]159.18 g/mol [2]Increased Molar Mass
Melting Point 30-32 °C[1]74 °C[2]Significant Increase
Boiling Point 250 °C at 740 mmHg325 °C[2]Increased
Water Solubility 1000 mg/mL (at 20 °C)14300 mg/L (at 25 °C)[2]Decreased
Predicted pKa ~0.30-0.71[3]Decreased Basicity
LogP -0.2[1]1.45[2]Increased Lipophilicity

The Impact of Benzannulation on Biological Activity

While this compound itself exhibits some biological activity, the fusion of a benzene ring to form the quinolone scaffold is a well-established strategy for discovering potent therapeutic agents.[4][5][6][7] Quinolone derivatives are renowned for their broad-spectrum antimicrobial activity, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6][7] This mechanism of action is a direct consequence of the fused aromatic system, which provides a planar structure capable of intercalating into bacterial DNA and interacting with the enzyme active site.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the logical workflow for comparing these compounds and a simplified depiction of the well-established mechanism of action for quinolone antibiotics.

logical_workflow Logical Workflow for Compound Comparison cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment S1 This compound P1 Melting Point S1->P1 Analyze P2 Boiling Point S1->P2 Analyze P3 Solubility S1->P3 Analyze P4 pKa S1->P4 Analyze P5 LogP S1->P5 Analyze B1 Antimicrobial Assays S1->B1 Analyze B2 Cytotoxicity Assays (IC50) S1->B2 Analyze S2 1-Methyl-2-quinolone S2->P1 Analyze S2->P2 Analyze S2->P3 Analyze S2->P4 Analyze S2->P5 Analyze S2->B1 Analyze S2->B2 Analyze C1 Comparative Physicochemical Profile P1->C1 Compare P2->C1 Compare P3->C1 Compare P4->C1 Compare P5->C1 Compare C2 Comparative Biological Profile B1->C2 Compare B2->C2 Compare

Caption: Logical workflow for the comparative analysis of this compound and 1-Methyl-2-quinolone.

quinolone_moa Simplified Mechanism of Action of Quinolone Antibiotics cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes complex leading to Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death DNA_Breaks->Cell_Death Induces

Caption: Simplified signaling pathway for the antibacterial action of quinolone derivatives.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a solid organic compound can be determined by introducing a small amount of the substance into a capillary tube, which is then heated in a calibrated apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently crush the sample using a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point range. For a more accurate measurement, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeat the determination at least once to ensure accuracy.

Determination of Aqueous Solubility

The solubility of a compound in water can be determined by measuring the amount of the substance that dissolves in a given volume of water at a specific temperature to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filter with a 0.45 µm membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of deionized water in a vial.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-prepared calibration curve.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being common techniques.

Potentiometric Titration Method:

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a suitable co-solvent if the compound has low water solubility).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Incrementally add a standardized solution of acid or base from the burette, recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%, is a key metric for assessing potency. The following is a general protocol for a cell-based cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Apparatus and Reagents:

  • 96-well microplates

  • Adherent or suspension cells

  • Complete cell culture medium

  • Compound to be tested (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • The IC50 value is the concentration of the compound that corresponds to 50% cell viability.[10][11][12]

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-pyridone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methyl-2-pyridone, a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance, harmful if swallowed, and an irritant to the eyes, skin, and respiratory system.[1][2][3] All waste containing this chemical must be managed in strict accordance with local, state, and federal regulations.[1]

Hazard Profile

A summary of the key hazards associated with this compound is provided below. This information is derived from official Safety Data Sheets (SDS).

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity, Oral Harmful if swallowed. Ingestion of significant amounts may cause serious health damage.[1][3][1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] Prolonged contact may lead to inflammation.[1][1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damage.[1][2][3][1][2][3]
Respiratory Irritation May cause respiratory tract irritation.[2][3][2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure applies to the pure chemical, contaminated labware (e.g., gloves, wipes), and solutions containing this compound.

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Segregate from incompatible materials such as strong oxidizing agents and acid chlorides.[2][5]

  • Personal Protective Equipment (PPE):

    • Before handling waste, ensure appropriate PPE is worn, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A lab coat.

      • In cases of potential dust or aerosol generation, use a particulate respirator.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][6] Plastic containers are often preferred to glass to minimize the risk of breakage.[6]

    • The container must be in good condition, with a secure, screw-on cap.[7][8] Do not use corks or parafilm as primary seals.[7]

    • Keep the waste container closed except when adding waste.[7][8]

  • Labeling:

    • Label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4][6]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[6]

      • An accurate estimation of the concentration and total quantity.

      • The date of waste generation.[6]

      • The name and contact information of the principal investigator or responsible party.[6]

      • Appropriate hazard pictograms (e.g., irritant, harmful).[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[7]

    • This area should be well-ventilated, cool, and dry.[2]

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks. The secondary container must be capable of holding 110% of the volume of the primary container.[7]

  • Disposal and Collection:

    • Do not dispose of this compound down the drain or in regular trash. [6][9]

    • Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

    • Follow all institutional procedures for requesting a hazardous waste pickup.

  • Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream) before being disposed of as non-hazardous waste.[4][8]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][8]

    • After rinsing, deface or remove the original label before disposal.[4]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using an inert absorbent material (e.g., vermiculite, sand).[5]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

    • Ventilate the area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and your institution's EHS office, providing them with the location and nature of the hazard.[1]

    • Restrict access to the area.

    • Await the arrival of trained emergency personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G A Waste Generation (this compound or contaminated material) B Is this waste hazardous? A->B C Yes (Treat as Hazardous Waste) B->C Yes H Non-Hazardous Waste Stream (Follow institutional guidelines) B->H No D Select appropriate, leak-proof container C->D E Label container with 'Hazardous Waste' tag and full details D->E F Store in designated, secondary containment area E->F G Arrange for EHS/ licensed contractor pickup F->G

Caption: Workflow for this compound waste disposal.

This guide is intended to provide clear, actionable information to laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistics for Handling 1-Methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-2-pyridone. The following procedural guidance outlines safe operational and disposal plans to ensure laboratory safety and build trust in chemical handling practices.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 694-85-9[1]
Molecular Formula C₆H₇NO[2]
Molecular Weight 109.13 g/mol
Appearance Tan solid or brown liquid[2]
Melting Point 30-33 °C (86-91.4 °F)
Boiling Point 250 °C (482 °F) at 740 mmHg[2][3]
Flash Point >110 °C (>230 °F)[1]
Specific Gravity 1.112[2]
Solubility Partially miscible in water. Soluble in most organic solvents like ether and benzene.[2][3]
Vapor Pressure Negligible[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance.[2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][4] Therefore, adherence to proper PPE protocols is mandatory.

PPE CategoryRecommended Equipment
Eye/Face Chemical safety goggles or safety glasses with side shields.[2][5]
Skin Nitrile rubber, polychloroprene, butyl rubber, or PVC gloves.[2][6] A lab coat or overalls and a PVC apron should be worn.[2][6]
Respiratory A NIOSH/MSHA-approved respirator is required when vapors or dust are generated.[1][5][6] Use in a well-ventilated area, preferably under a chemical fume hood.[1][7]

Standard Operating Procedure for Handling this compound

This section provides a detailed, step-by-step protocol for the safe handling of this compound from preparation to disposal.

Pre-Handling Preparations
  • Risk Assessment : Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.[7]

  • PPE Inspection : Inspect all required PPE for integrity. Replace any damaged items. Contaminated gloves should be replaced immediately.[2]

  • Emergency Equipment : Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[1]

  • Spill Kit : Have a spill kit readily available that is appropriate for handling solid organic compounds.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Appropriate PPE B Work in Fume Hood A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Safe Handling Workflow Diagram
  • Donning PPE : Put on all required PPE as specified in the table above.

  • Chemical Handling :

    • Perform all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • When weighing the solid, do so carefully to avoid generating dust.[2]

    • Keep containers securely sealed when not in use.[2]

  • Post-Experiment Cleanup :

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Properly label and store all waste materials.

Spill and Emergency Procedures
  • Minor Spills : For small spills, remove all ignition sources.[2] Use dry clean-up procedures to avoid generating dust.[2] Sweep up the material and place it in a suitable, labeled container for waste disposal.[1][2]

  • Major Spills : In the event of a large spill, evacuate the area immediately.[2] Alert emergency responders and inform them of the location and nature of the hazard.[2]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

    • Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5]

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][5]

Waste Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.

    • Do not mix with other waste streams.

    • Collect any liquid waste, including wash water from cleaning, for proper treatment and disposal. Do not allow it to enter drains.[2]

  • Disposal :

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Puncture empty containers to prevent reuse before disposal.[2]

By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-pyridone
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-pyridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.